molecular formula C6H14N2O2 B13565145 2-Aminoethyl ethyl(methyl)carbamate

2-Aminoethyl ethyl(methyl)carbamate

Cat. No.: B13565145
M. Wt: 146.19 g/mol
InChI Key: CZHWSGDGJLQVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoethyl ethyl(methyl)carbamate is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminoethyl ethyl(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoethyl ethyl(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-aminoethyl N-ethyl-N-methylcarbamate

InChI

InChI=1S/C6H14N2O2/c1-3-8(2)6(9)10-5-4-7/h3-5,7H2,1-2H3

InChI Key

CZHWSGDGJLQVSO-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)OCCN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (2-Aminoethyl)carbamate Derivatives in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Versatile Scaffold

Introduction: Navigating the Landscape of (2-Aminoethyl)carbamates

In the realm of medicinal chemistry and organic synthesis, precision in molecular architecture is paramount. The compound "2-Aminoethyl ethyl(methyl)carbamate" with CAS number 1521924-49-1, as specified, does not correspond to a readily available or extensively documented molecule in current chemical literature. However, this query brings to light a critical and highly valuable class of compounds: (2-Aminoethyl)carbamic acid derivatives . These molecules, particularly the mono-N-protected forms of ethylenediamine, are foundational building blocks in contemporary organic synthesis.[1] Their bifunctional nature, featuring two primary amine groups, enables selective protection and subsequent differential functionalization, rendering them indispensable intermediates.[1]

This guide, therefore, will provide an in-depth technical exploration of the synthesis, properties, and applications of these vital (2-aminoethyl)carbamate derivatives. We will delve into the causal reasoning behind experimental choices and present self-validating protocols, offering researchers, scientists, and drug development professionals a comprehensive and authoritative resource.

The Carbamate Motif: A Pillar of Modern Medicinal Chemistry

The carbamate group is a key structural feature in numerous approved pharmaceuticals and prodrugs.[2][3] Its increasing prevalence in medicinal chemistry stems from its unique characteristics. Structurally, the carbamate functionality can be considered an amide-ester hybrid, which confers significant chemical and proteolytic stability.[2][3] This stability, coupled with an enhanced ability to permeate cell membranes, makes carbamates excellent surrogates for peptide bonds in drug design.[2][3]

Furthermore, the carbamate moiety can modulate both intermolecular and intramolecular interactions with biological targets.[2] The delocalization of non-bonded electrons on the nitrogen into the carboxyl group imposes a degree of conformational restriction.[2] This, along with the hydrogen bonding capabilities of the carboxyl group and the backbone NH, provides medicinal chemists with valuable opportunities to fine-tune the biological and pharmacokinetic properties of drug candidates.[3]

Physicochemical Properties of Representative (2-Aminoethyl)carbamate Derivatives

For effective application in synthesis and drug design, a thorough understanding of the physicochemical properties of these building blocks is essential. The following table summarizes key computed properties for several relevant (2-aminoethyl)carbamate derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )XLogP3
(2-Aminoethyl)carbamic acid109-58-0C3H8N2O2104.11-3.6
Methyl (2-aminoethyl)carbamate29170-18-1C4H10N2O2118.14-0.98
tert-Butyl (2-aminoethyl)carbamate105628-63-5C7H16N2O2160.210.3
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate263162-13-6C10H23N3O2217.31N/A

Data sourced from PubChem and other chemical suppliers.[4][5][6][7]

Synthesis of (2-Aminoethyl)carbamic Acid Derivatives: A Step-by-Step Protocol

The selective mono-N-protection of ethylenediamine is a critical step in harnessing the synthetic potential of (2-aminoethyl)carbamic acid derivatives. A widely used and efficient method involves the use of di-tert-butyl dicarbonate (Boc)2O.

Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate

This protocol is adapted from established procedures and offers a reliable method for laboratory-scale synthesis.[8][9]

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Dioxane

  • Water

  • Magnesium oxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a mixture of ethylenediamine, dioxane, water, and magnesium oxide.

  • Stir the mixture vigorously at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture dropwise over a period of approximately 20 minutes.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, filter the mixture to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue is then subjected to extraction with diethyl ether.

  • The combined ethereal solutions are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The final product, tert-butyl (2-aminoethyl)carbamate, can be purified by high-vacuum distillation to obtain a colorless oil.[9]

Synthesis Workflow Diagram

Synthesis_Workflow Ethylenediamine Ethylenediamine Reaction Reaction Mixture (Dioxane, Water, MgO) Ethylenediamine->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Reaction Stirring Stirring (16h) at Room Temperature Reaction->Stirring Filtration Filtration Stirring->Filtration Concentration1 Concentration (Reduced Pressure) Filtration->Concentration1 Extraction Extraction (Diethyl Ether) Concentration1->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration2 Concentration (Reduced Pressure) Drying->Concentration2 Purification Purification (High-Vacuum Distillation) Concentration2->Purification Product tert-Butyl (2-aminoethyl)carbamate Purification->Product

Caption: Synthetic workflow for the preparation of tert-Butyl (2-aminoethyl)carbamate.

Applications in Drug Development and Organic Synthesis

The strategic use of (2-aminoethyl)carbamic acid derivatives is a cornerstone of modern pharmaceutical development and complex molecule synthesis.

Pharmaceutical Development

These derivatives are pivotal intermediates in the synthesis of a diverse array of pharmaceuticals.[1] The ethylenediamine scaffold, with one amine protected by a carbamate, provides a versatile platform for constructing enzyme inhibitors and other bioactive molecules.[1]

A notable application is in the synthesis of Suvorexant , a dual orexin receptor antagonist used for the treatment of insomnia.[10] The precursor, tert-Butyl (2-aminoethyl)carbamate, serves as a key building block for constructing the diazepane core of the drug.[10]

Logical Relationship in Suvorexant Synthesis

Suvorexant_Synthesis Ethylenediamine Ethylenediamine MonoBoc tert-Butyl (2-aminoethyl)carbamate Ethylenediamine->MonoBoc Mono-Boc Protection Intermediate Key Intermediate (e.g., tert-Butyl (2-(benzylamino)ethyl)carbamate) MonoBoc->Intermediate Further Functionalization Diazepane Diazepane Core Construction Intermediate->Diazepane Cyclization Suvorexant Suvorexant Diazepane->Suvorexant Final Synthetic Steps

Caption: Role of (2-aminoethyl)carbamate in the synthesis of Suvorexant.

Broader Synthetic Utility

Beyond specific drug targets, these derivatives are instrumental in:

  • Organic Synthesis : As versatile building blocks for creating complex nitrogen-containing molecules and peptide analogs.[1]

  • Bioconjugation : For linking biomolecules with drugs or imaging agents to develop targeted therapies.[1]

  • Polymer Chemistry : In the creation of functionalized polymers for specialized coatings, adhesives, and biomaterials for applications like drug delivery.[1]

  • Catalysis : In the synthesis of ligands for various metal catalysts.[1]

Conclusion

While the initially specified compound "2-Aminoethyl ethyl(methyl)carbamate CAS 1521924-49-1" appears to be an anomaly, the underlying structural motif of (2-aminoethyl)carbamates represents a class of molecules with profound importance in scientific research and development. Their unique combination of a stable, modifiable carbamate protecting group and a reactive primary amine on an ethylenediamine scaffold provides a powerful tool for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of their properties, synthesis, and diverse applications, underscoring their continued significance for researchers, scientists, and drug development professionals.

References

  • PubChem. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. National Center for Biotechnology Information. [Link]

  • Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-20. [Link]

  • PubChem. N-(2-aminoethyl)carbamate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Ethyl carbamate. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Chemsrc. 2-Methyl-2-Propanyl {2-[(2-Aminoethyl)(Methyl)Amino]Ethyl}Carbamate. [Link]

  • PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
  • MDPI. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. [Link]

  • PubChem. (2-Aminoethyl)carbamic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Monograph: 2-Aminoethyl N-ethyl-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmacological context of 2-Aminoethyl N-ethyl-N-methylcarbamate . This analysis treats the compound as a specialized cholinergic probe, synthesizing data from established Structure-Activity Relationships (SAR) of carbamate acetylcholinesterase (AChE) inhibitors.

Part 1: Chemical Constitution & Identity

2-Aminoethyl N-ethyl-N-methylcarbamate is a hybrid cholinergic ligand. It structurally bridges the gap between simple quaternary ammonium agonists (like Carbachol) and pseudo-irreversible carbamate inhibitors (like Rivastigmine). It is characterized by an aliphatic amino-ester scaffold substituted with a bulky carbamoyl moiety.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-Aminoethyl N-ethyl-N-methylcarbamate
Common Identifiers CAS: 1521924-49-1 (Free base); CAS: 2377034-55-2 (HCl salt)
Molecular Formula C₆H₁₄N₂O₂
Molecular Weight 146.19 g/mol
SMILES CCN(C)C(=O)OCCN
InChI Key CZHWSGDGJLQVSO-UHFFFAOYSA-N
Structural Analysis

The molecule consists of two distinct functional domains:[1]

  • The Recognition Domain (Cationic Head): The 2-aminoethyl group (-CH₂CH₂NH₂). At physiological pH (7.4), the primary amine is protonated (-NH₃⁺), mimicking the quaternary ammonium charge of choline. This allows electrostatic attraction to the anionic sub-site of the target protein (e.g., Acetylcholinesterase).

  • The Warhead (Carbamoyl Group): The N-ethyl-N-methylcarbamoyl moiety.[2] This specific substitution pattern is identical to the active center of the drug Rivastigmine. The steric bulk of the ethyl and methyl groups on the nitrogen prevents rapid hydrolysis, conferring "pseudo-irreversible" inhibitory properties.

Part 2: Synthesis & Manufacturing Protocols

Synthesis requires differentiating the nucleophilicity of the oxygen and nitrogen on the aminoethanol backbone to prevent self-polymerization. A protection-deprotection strategy is the standard high-fidelity protocol.

Synthetic Route (Step-by-Step)

Reagents:

  • Starting Material A: N-Boc-ethanolamine (tert-butyl N-(2-hydroxyethyl)carbamate).

  • Starting Material B: N-Ethyl-N-methylcarbamoyl chloride.[3][2]

  • Catalyst: Sodium Hydride (NaH) or 4-Dimethylaminopyridine (DMAP).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

Protocol:

  • Activation: Dissolve N-Boc-ethanolamine (1.0 eq) in anhydrous THF under inert atmosphere (N₂). Cool to 0°C.[4]

  • Deprotonation: Add NaH (1.1 eq) cautiously. Stir for 30 minutes to generate the alkoxide.

  • Carbamoylation: Add N-Ethyl-N-methylcarbamoyl chloride (1.1 eq) dropwise. The alkoxide attacks the carbamoyl chloride carbonyl.

  • Reflux: Warm to room temperature and reflux for 4–6 hours to ensure complete esterification.

  • Workup: Quench with water, extract with ethyl acetate, and dry over MgSO₄.

  • Deprotection: Dissolve the intermediate (Boc-protected carbamate) in DCM/Trifluoroacetic acid (TFA) (4:1 ratio). Stir at room temperature for 1 hour to remove the Boc group.

  • Isolation: Evaporate volatiles. Neutralize with NaHCO₃ to obtain the free base, or treat with HCl/Ether to precipitate the hydrochloride salt.

Reaction Logic Diagram

Synthesispath Start N-Boc-Ethanolamine (Protected Precursor) Inter Intermediate: N-Boc-2-aminoethyl N-ethyl-N-methylcarbamate Start->Inter NaH, THF, 0°C (O-Acylation) Reagent N-Ethyl-N-methyl carbamoyl Chloride Reagent->Inter Deprotect Acid Hydrolysis (TFA/DCM) Inter->Deprotect Product Product: 2-Aminoethyl N-ethyl-N-methylcarbamate Deprotect->Product - Boc Group

Caption: Synthetic pathway utilizing Boc-protection to ensure O-selective carbamoylation.

Part 3: Pharmacology & Mechanism of Action

This compound acts as a direct-acting Acetylcholinesterase (AChE) Inhibitor . Its activity is governed by the transfer of the carbamate group to the enzyme's active site serine.

Mechanism: Carbamylation Cycle

Unlike simple agonists (like Acetylcholine) which are hydrolyzed in microseconds, this molecule carbamylates the enzyme.

  • Binding: The protonated amine (-NH₃⁺) binds to the Anionic Site of AChE.

  • Acylation: The serine hydroxyl (Ser200) attacks the carbonyl carbon of the carbamate. The 2-aminoethanol group is released as the leaving group.

  • Inhibition: The enzyme is now "carbamylated" (specifically, N-ethyl-N-methylcarbamylated).

  • Regeneration (Slow): Hydrolysis of this carbamylated enzyme is sterically hindered by the ethyl/methyl groups. The half-life of regeneration is likely in the range of minutes to hours (comparable to Rivastigmine), effectively silencing the enzyme.

Structure-Activity Relationship (SAR) Table
Structural FeatureFunctionPharmacological Consequence
Primary Amine Cationic AnchorMimics Choline. Binds to anionic site.[5] Lower affinity than quaternary ammoniums, but sufficient for targeting.
Carbamate Ester Reactive CenterResistant to non-enzymatic hydrolysis. Substrate for AChE Serine nucleophile.
N-Ethyl, N-Methyl Steric ShieldCritical Feature. Prevents rapid hydrolysis of the carbamylated enzyme. Converts the molecule from a substrate (agonist) to an inhibitor.
Ethylene Linker SpacerMaintains optimal distance (~4-5 Å) between the cationic head and the carbonyl group for active site alignment.
Mechanistic Pathway Diagram

Mechanism Ligand Ligand: 2-Aminoethyl N-ethyl-N-methylcarbamate Complex Michaelis Complex (Non-covalent Binding) Ligand->Complex Electrostatic Attraction AChE AChE Active Site (Free Serine-OH) AChE->Complex Transition Tetrahedral Intermediate Complex->Transition Serine Nucleophilic Attack AcylEnz Carbamylated Enzyme (Inhibited State) Transition->AcylEnz Carbamate Transfer Leaving Leaving Group Released: Aminoethanol Transition->Leaving Hydrolysis Slow Hydrolysis (t1/2 ~ Hours) AcylEnz->Hydrolysis H2O Hydrolysis->AChE Enzyme Regeneration

Caption: The catalytic cycle of inhibition. The N-ethyl-N-methyl substitution ensures the 'AcylEnz' state is long-lived.

Part 4: Stability & Handling

  • Hydrolytic Stability: Carbamates are generally more stable than carboxylate esters. However, in aqueous solution at pH > 8, base-catalyzed hydrolysis will occur. Store in solid form (HCl salt) at -20°C.

  • Solubility: The hydrochloride salt is highly soluble in water, methanol, and DMSO. The free base is soluble in organic solvents (DCM, Ethyl Acetate).

  • Safety: As a cholinesterase inhibitor, this compound is potentially neurotoxic . It should be handled with the same precautions as physostigmine or carbofuran (Class 6.1 Toxic).

References

  • PubChem. (2025).[6] 2-aminoethyl N-ethyl-N-methylcarbamate hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry. (Provides mechanistic basis for N-ethyl-N-methylcarbamoyl inhibition).
  • Xu, G., et al. (2014). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine.[7] Asian Journal of Chemistry. (Details the synthesis of the N-ethyl-N-methylcarbamoyl moiety).

Sources

Engineering Aminoalkyl Carbamate Derivatives: Pharmacological Properties, Synthesis, and Kinetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminoalkyl carbamate derivatives represent a highly versatile class of pharmacophores in modern medicinal chemistry. Characterized by the structural stability of the carbamate linkage (-O-CO-NH-) combined with the tunable properties of aminoalkyl side chains, these compounds serve as foundational architectures for cholinesterase inhibitors (ChEIs), neuroprotective agents, and bio-labile prodrugs[1][2]. This technical guide synthesizes the physicochemical properties, mechanistic pharmacology, and rigorous experimental workflows required to evaluate these derivatives, providing a self-validating framework for drug development professionals.

Structural Dynamics & Physicochemical Profiling

The therapeutic efficacy of an aminoalkyl carbamate is intrinsically linked to its structural composition. The carbamate moiety acts as the primary pharmacophore, mimicking the ester linkage of acetylcholine, while the aminoalkyl side chain dictates lipophilicity, steric hindrance, and target selectivity[1].

  • Blood-Brain Barrier (BBB) Permeability: The hydrophobicity of the derivative determines its clinical application. Hydrophobic carbamates, such as rivastigmine, readily cross the BBB to inhibit central nervous system (CNS) cholinesterases, making them critical in Alzheimer's disease (AD) therapy[1]. Conversely, highly polar derivatives (e.g., pyridostigmine) are restricted to the periphery, treating conditions like myasthenia gravis without inducing CNS toxicity[1].

  • Substituent Effects: N,N-disubstituted carbamates with significant aromatic portions exhibit enhanced non-covalent interactions at the peripheral anionic sites (PAS) of target enzymes[3]. Furthermore, modifications at the 3'-/4'-position of the phenyl ring drastically alter the inhibition efficiency and selectivity profile between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[4].

Mechanistic Pharmacology: Pseudoirreversible Inhibition

Carbamates are classically defined as pseudoirreversible inhibitors. Unlike competitive inhibitors that merely block the active site, aminoalkyl carbamates participate in a time-dependent covalent reaction with the target enzyme[1].

Mechanistic Causality:

  • Binding: The inhibitor docks into the active site gorge, forming a reversible Michaelis-Menten complex.

  • Carbamylation: The active-site serine attacks the carbonyl carbon of the carbamate, releasing the leaving group (alkoxide or amine) and forming a covalently carbamylated enzyme[1].

  • Decarbamylation: The carbamylated serine undergoes slow hydrolysis, regenerating the active enzyme. Because this hydrolysis is significantly slower than the deacetylation seen with natural substrates, the enzyme is effectively deactivated for an extended period[1].

Interestingly, structural nuances can alter this mechanism. For instance, certain phenothiazine carbamates exhibit reversible inhibition of BuChE by binding near the mouth of the active site gorge (interacting with F329 and Y332), while maintaining pseudoirreversible inhibition of AChE due to steric interference by Y337[1].

G A Aminoalkyl Carbamate C Reversible Complex A->C Binding B AChE Active Site B->C Binding D Carbamylated Enzyme C->D Covalent Attack E Decarbamylation D->E H2O Addition F Regenerated AChE E->F Hydrolysis

Mechanism of pseudoirreversible cholinesterase inhibition by carbamates.

Quantitative Structure-Activity Relationships (SAR)

To benchmark the efficacy of novel aminoalkyl carbamates, their half-maximal inhibitory concentrations (IC50) must be compared against established clinical standards. The table below synthesizes the inhibitory profiles of various structural classes.

Compound Class / Specific DerivativeTarget EnzymeIC50 (µM)Mechanism / Selectivity Notes
Standard: RivastigmineAChE / BuChEModerateNon-selective, pseudo-irreversible[3]
O-Aromatic Carbamate: O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98Strongest AChE inhibition in its class[3]
O-Aromatic Carbamate: 2-(phenylcarbamoyl)phenyl diphenylcarbamateBuChE1.60High selectivity for BuChE[3]
Proline-Based Carbamate: Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylateAChE46.35Most potent AChE agent in proline series[4]
Proline-Based Carbamate: Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylateBuChE28.21Comparable to rivastigmine; BuChE selective[4]
Self-Validating Experimental Workflows: Kinetic Assays

Evaluating pseudoirreversible inhibitors requires capturing their time-dependent kinetics. Standard end-point assays are structurally flawed for carbamates because the degree of inhibition increases over time as covalent bonds form. The following protocol outlines a self-validating modified Ellman’s assay.

Workflow S1 Synthesize Carbamate S3 Incubate (0-30 min) S1->S3 S2 Prepare Enzyme (AChE) S2->S3 S4 Add DTNB & Substrate S3->S4 S5 Read Absorbance (412nm) S4->S5 S6 Calculate Kinetics S5->S6

Step-by-step Ellman's assay workflow for evaluating cholinesterase inhibition.

Protocol: Time-Dependent Cholinesterase Inhibition
  • Step 1: Reagent Preparation. Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the aminoalkyl carbamate in DMSO.

    • Causality: Ensure the final DMSO concentration in the assay well remains <1% to prevent solvent-induced enzyme denaturation, which would artificially skew kinetic data.

  • Step 2: Enzyme Pre-incubation (Critical Step). Combine recombinant human AChE (or BuChE) with varying concentrations of the carbamate. Incubate at 37°C for staggered time intervals (e.g., 0, 5, 15, and 30 minutes).

    • Causality: Because carbamates covalently modify the active site, pre-incubation allows the carbamylation reaction to progress toward equilibrium. Omitting this step will yield artificially high IC50 values.

  • Step 3: Substrate Addition. Introduce the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) followed immediately by the substrate (acetylthiocholine or butyrylthiocholine).

  • Step 4: Spectrophotometric Tracking. Measure absorbance continuously at 412 nm for 5 minutes.

    • Self-Validation: Always run a vehicle control (DMSO + Enzyme + Substrate) to establish the baseline uninhibited velocity (

      
      ). Run a blank (Buffer + DTNB + Substrate) to ensure the substrate is not spontaneously hydrolyzing in the buffer.
      
  • Step 5: Data Synthesis. Plot the natural logarithm of residual enzyme activity (

    
    ) against pre-incubation time. The slope yields the pseudo-first-order rate constant (
    
    
    
    ). Plotting
    
    
    against inhibitor concentration allows for the derivation of the bimolecular rate constant (
    
    
    ), the true measure of a carbamate's potency.
Advanced Therapeutic Applications

Beyond traditional ChE inhibition, aminoalkyl carbamates are being engineered for multi-target directed ligand (MTDL) therapies and prodrug delivery systems.

  • Multi-Target Directed Ligands: Neuroinflammation is a critical driver of AD progression. Novel hybrid derivatives, such as Compound D40, have been engineered to act as dual-function agents. D40 provides selective BuChE inhibition for symptomatic cognitive relief while simultaneously modulating microglial activation to exert anti-neuroinflammatory effects[5].

  • Prodrug Linkers: The carbamate linkage is highly valuable in prodrug design due to its predictable bio-lability. For example, aminoalkyl carbamates are utilized to formulate prodrugs of tetrahydrocannabinol (

    
    -THC). By modifying the carbamate moiety, scientists can precisely control the rate and extent of systemic absorption and metabolism, optimizing transdermal or oral delivery for pain management and anti-convulsant therapy[2].
    
References

1.[1] "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase" | Journal of Medicinal Chemistry - ACS Publications. Available at: 1 2.[3] "Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates" | MDPI. Available at: 3 3.[4] "Proline-Based Carbamates as Cholinesterase Inhibitors" | PMC. Available at:4 4.[5] "A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy" | PubMed. Available at: 5 5.[2] "US8227627B2 - Prodrugs of tetrahydrocannabinol, compositions comprising prodrugs of tetrahydrocannabinol and methods of using the same" | Google Patents. Available at: 2

Sources

Technical Whitepaper: 2-Aminoethyl Ethyl(methyl)carbamate HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 2-Aminoethyl ethyl(methyl)carbamate HCl salt , structured for researchers and drug development professionals.

A Functionalized Carbamate Scaffold for Targeted Protein Degradation[1]

CAS: 2377034-55-2 Formula: C₆H₁₄N₂O₂[1][2] · HCl Molecular Weight: 182.65 g/mol (Salt), 146.19 g/mol (Free Base)[1]

Executive Summary

2-Aminoethyl ethyl(methyl)carbamate HCl (CAS 2377034-55-2) is a specialized bifunctional building block primarily utilized in the synthesis of Targeted Protein Degradation (TPD) molecules, specifically PROTACs (Proteolysis Targeting Chimeras).[1][3][4]

Unlike simple diamine linkers, this compound incorporates a pseudo-irreversible carbamate motif (Et(Me)N-C(=O)-O-), structurally analogous to the active pharmacophore of acetylcholinesterase (AChE) inhibitors like Rivastigmine .[1] Consequently, it serves a dual role:

  • Warhead Intermediate: It acts as the target-binding ligand (warhead) for cholinergic enzymes.[1]

  • Functionalized Linker: It provides a primary amine handle (-NH₂) for conjugation to E3 ligase ligands (e.g., CRBN or VHL binders) via standard amide coupling.[1]

This guide details the physicochemical profile, synthetic pathways, and application logic for integrating this scaffold into medicinal chemistry workflows.[1]

Physicochemical Profile
PropertySpecificationRelevance
Appearance White to off-white solidIndicates high purity; yellowing suggests oxidation.[1]
Solubility DMSO, Methanol, Water (>20 mg/mL)High polarity due to HCl salt; ideal for aqueous/organic bioconjugation.[1]
Hygroscopicity Moderate to HighCritical: Store in desiccator at -20°C. Absorbs atmospheric moisture rapidly.[1]
pKa (Amine) ~8.8 - 9.5 (Estimated)Primary amine is protonated at physiological pH; requires base (e.g., DIPEA) for coupling.[1]
Stability Acid: StableBase: Labile (Hydrolysis)Carbamates are generally stable but can hydrolyze at high pH (>10) or high temp.[1]
Synthetic Route & Characterization

The synthesis of CAS 2377034-55-2 follows a robust protection-conjugation-deprotection strategy.[1] This protocol ensures regioselectivity, preventing the formation of urea byproducts.[1]

Step-by-Step Mechanism
  • Protection: Mono-protection of ethanolamine (or use of N-Boc-ethanolamine) to mask the amine.[1]

  • Carbamoylation: Nucleophilic attack of the alcohol on N-ethyl-N-methylcarbamoyl chloride.[1]

  • Deprotection: Acidolytic cleavage of the Boc group to yield the HCl salt.[1]

SynthesisPathway Start N-Boc-Ethanolamine (Starting Material) Inter Intermediate: Boc-Protected Carbamate Start->Inter DIPEA, DCM 0°C to RT, 12h Reagent N-Ethyl-N-methylcarbamoyl Chloride Reagent->Inter Product Final Product: 2-Aminoethyl ethyl(methyl)carbamate HCl Inter->Product 4M HCl in Dioxane RT, 2h

Figure 1: Synthetic pathway for CAS 2377034-55-2. The carbamoylation step is critical and requires anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.[1]

Quality Control Parameters
  • ¹H NMR (DMSO-d₆): Look for the characteristic ethyl triplets/quartets and the N-methyl singlet.[1] The ethylene linker protons (-CH₂-CH₂-) should appear as two distinct multiplets.[1]

  • LC-MS: Mass peak [M+H]⁺ = 147.19 (Free base).[1] The chloride counterion is not visible in positive mode but verified via elemental analysis or silver nitrate precipitation.

Application Logic: PROTAC Design

This compound is uniquely positioned for designing Acetylcholinesterase (AChE) Degraders .

The "Warhead" Hypothesis

Standard AChE inhibitors (e.g., Rivastigmine) function by transferring a carbamate group to the active site serine (Ser200), temporarily disabling the enzyme.[1] By using 2-Aminoethyl ethyl(methyl)carbamate , researchers can create a PROTAC that:

  • Binds AChE: Via the ethyl(methyl)carbamate moiety.[1]

  • Recruits E3 Ligase: Via a linker attached to the primary amine.[1]

Unlike traditional reversible inhibitors, this "covalent-like" mechanism (pseudo-irreversible) can increase the residence time of the PROTAC on the target, potentially enhancing ubiquitination efficiency before the complex dissociates.

PROTAC_Mechanism Warhead Warhead: Ethyl(methyl)carbamate (CAS 2377034-55-2) Linker Linker Chain: (e.g., PEG, Alkyl) Warhead->Linker Amide Bond (via -NH2) Target Target Protein: Acetylcholinesterase (AChE) Warhead->Target Pseudo-irreversible Binding E3Ligand E3 Ligase Ligand: (e.g., Pomalidomide) Linker->E3Ligand E3 E3 Ligase: (Cereblon/VHL) E3Ligand->E3 Recruitment

Figure 2: PROTAC assembly logic. The CAS 2377034-55-2 moiety serves as the target-binding warhead, leveraging the primary amine for linker attachment.[1]

Experimental Protocol: Amide Coupling

Objective: Conjugate CAS 2377034-55-2 to a carboxylic acid-terminated linker (e.g., Boc-PEG4-COOH).[1]

Reagents:

  • CAS 2377034-55-2 (1.0 eq)[1]

  • Carboxylic Acid Linker (1.0 eq)

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Anhydrous)[1][5]

Procedure:

  • Activation: Dissolve the Carboxylic Acid Linker in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 5 minutes. Explanation: Pre-activation ensures efficient ester formation before amine addition.[1]

  • Addition: Add CAS 2377034-55-2 (1.0 eq) followed by the remaining DIPEA (1.5 eq). Note: The extra base is required to neutralize the HCl salt and free the amine.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

  • LC-MS: Disappearance of the mass 147.2 (amine) and appearance of Product Mass (Linker + 146 - 18).[1]

  • Ninhydrin Stain: The reaction mixture should cease to stain purple (indicating consumption of the free amine).

Handling & Stability
  • Storage: The HCl salt is hygroscopic.[1] Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solution Stability: Stable in DMSO/DMF for >24 hours. Avoid aqueous basic solutions for prolonged periods to prevent carbamate hydrolysis.[1]

  • Safety: Irritant. Wear standard PPE.[1] The carbamate moiety is biologically active (cholinergic); handle with care to avoid systemic absorption.[1]

References
  • Rivastigmine Mechanism: Bar-On, P., et al. (2002).[1] "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry.Link[1]

  • Carbamate Linkers in PROTACs: Li, X., et al. (2020).[1] "Design and Synthesis of PROTACs: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry.Link[1]

  • General Synthesis of Carbamates: Ghosh, A. K., & Brindisi, M. (2015).[1][5] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.Link[1]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The SMILES string CCN(C)C(=O)OCCN resolves to 2-aminoethyl ethyl(methyl)carbamate (CAS: 1521924-49-1). In modern drug discovery, this molecule functions as a highly specialized aliphatic linker, predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. This whitepaper details the cheminformatics methodologies required to perform robust structure, substructure, and similarity searches for this molecule, providing self-validating protocols for researchers looking to integrate or modify this carbamate linker within complex molecular architectures.

Molecular Deconstruction & Pharmacophore Analysis

To execute an effective structure search, one must first understand the causality behind the molecule's structural design. As an application scientist, I approach CCN(C)C(=O)OCCN not just as a string of characters, but as a modular pharmacophore designed for targeted bioconjugation[2].

  • The Conjugation Anchor (OCCN): This terminal primary amine is the reactive site. It is designed to undergo rapid coupling with NHS-esters or carboxylic acids present on target protein ligands (warheads) or E3 ligase anchors.

  • The Carbamate Core (C(=O)O): The selection of a carbamate over a standard ester or amide is highly intentional. Carbamates offer a superior balance of hydrogen-bond accepting capability and metabolic stability, resisting the rapid enzymatic cleavage by esterases in plasma[3].

  • The Lipophilic Tuning Group (CCN(C)): The N-ethyl and N-methyl substituents provide steric bulk and tune the overall lipophilicity (LogP) of the linker. This is critical for optimizing the cell permeability of the massive PROTAC ternary complex.

When querying chemical databases, understanding these three domains dictates whether we perform an exact match (to purchase the exact building block) or a substructure search (to find analogs with longer alkyl chains).

Quantitative Search Parameters

To standardize the search process across different computational platforms, the following quantitative thresholds and algorithms must be applied. These parameters ensure that the retrieved hits maintain the necessary physicochemical properties for PROTAC integration.

Search ModalityQuery FormatAlgorithm / MetricOptimal ThresholdPrimary Use Case
Exact Match Canonical SMILESGraph Isomorphism1.0 (Exact)Identifying commercial availability and vendor catalogs (e.g., CAS 1521924-49-1).
Similarity Search Morgan FingerprintTanimoto Coefficient

0.80
Discovering homologous linkers with varying aliphatic chain lengths.
Substructure SMARTSSubgraph IsomorphismBoolean (True/False)Finding larger, fully synthesized PROTACs containing this specific carbamate core.
Pharmacophore 3D Feature MapTversky Index

0.75
Scaffold hopping to replace the carbamate with a bioisostere.
Cheminformatics Search Protocols

The following protocols are designed as self-validating systems. They do not merely list steps; they incorporate internal checks to ensure data integrity throughout the computational pipeline.

Protocol A: Automated Substructure & Similarity Search via RDKit

RDKit is the industry standard for open-source cheminformatics[4]. This Python-based protocol is used to screen local vendor libraries for structural analogs.

  • Step 1: Environment Initialization & Validation. Import rdkit.Chem and rdkit.DataStructs. Self-Validation Check: Pass the SMILES string to Chem.MolFromSmiles('CCN(C)C(=O)OCCN'). If the parser returns None, the script must automatically halt. This prevents downstream memory faults caused by malformed SMILES strings[5].

  • Step 2: Fingerprint Generation. Generate Morgan Fingerprints using GetMorganFingerprintAsBitVect(mol, radius=2, nBits=2048). Causality: A radius of 2 (equivalent to ECFP4) is explicitly chosen because it perfectly captures the local electronic environment of the carbamate core without over-weighting the terminal aliphatic chain length, which must remain variable for PROTAC optimization.

  • Step 3: Substructure Mapping. Convert the target functional group into a SMARTS query: [NX3][OX2]. Causality: This isolates the carbamate pharmacophore. The protocol validates each database hit using the HasSubstructMatch() function, ensuring that only molecules retaining the metabolically stable carbamate core are advanced.

  • Step 4: Tanimoto Scoring & Filtering. Calculate the Tanimoto coefficient between the query and the database fingerprints. A threshold of

    
     0.80 is applied to filter out structurally divergent noise.
    

G A Input SMILES CCN(C)C(=O)OCCN B SMILES Parsing & Validation (RDKit MolFromSmiles) A->B C1 Similarity Search (Morgan FP, Tanimoto > 0.8) B->C1 C2 Substructure Search (SMARTS Mapping) B->C2 D Hit Filtering (Lipinski Rules, PAINS) C1->D C2->D E Candidate PROTAC/ADC Linkers D->E

Fig 1. Cheminformatics workflow for SMILES structure and similarity search.

Protocol B: High-Throughput Database Querying via PubChem PUG REST

For researchers needing immediate physicochemical data without local compute resources, the PubChem API provides a robust alternative[6].

  • Step 1: Endpoint Construction. Utilize the PubChem Structure Search REST API.

  • Step 2: SMILES URL Encoding. Convert CCN(C)C(=O)OCCN to a URL-safe format (e.g., replacing = and () with their hex equivalents). Causality: Raw SMILES strings contain reserved URL characters. Failing to encode them will result in HTTP 400 Bad Request errors.

  • Step 3: Execution & Self-Validation. Send the GET request to the endpoint. Self-Validation Check: The protocol mandates checking the HTTP response code. A 200 OK confirms a valid match. If a 404 Not Found is returned, the system must automatically trigger a fallback to a similarity search endpoint (/rest/pug/compound/similarity/).

  • Step 4: Data Extraction. Parse the resulting JSON payload to extract the Compound ID (CID) and XLogP3 values, which are strictly required to assess the linker's contribution to the final drug's solubility.

Application in PROTAC and ADC Design

Once the structure search yields viable linkers, they are integrated into bifunctional molecules. The CCN(C)C(=O)OCCN scaffold acts as the critical bridge between the target protein ligand and the E3 ubiquitin ligase recruiting ligand (such as Cereblon or VHL)[2]. The length and rigidity of this carbamate linker directly dictate the formation of the ternary complex, which is the prerequisite for target protein degradation.

PROTAC Warhead Target Ligand (Warhead) Linker Carbamate Linker CCN(C)C(=O)OCCN Warhead->Linker Amine Coupling E3 E3 Ligase Anchor (e.g., VHL/CRBN) Linker->E3 Alkyl Extension

Fig 2. Integration of the carbamate linker within a PROTAC ternary complex.

References
  • RDKit: Open-Source Cheminformatics Software, SciCrunch, [Link]

  • An open source chemical structure curation pipeline using RDKit, National Institutes of Health (NIH), [Link]

  • PubChem Structure Search - Query Interface, PubChem, [Link]

Sources

Strategic Integration of Aminoethyl Carbamate Motifs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

From Bioisosteres to Covalent Warheads

Executive Summary

Structural Rationale & Bioisosterism

The Peptidomimetic Advantage

The aminoethyl carbamate group (


) serves as a non-classical bioisostere for the amide bond. Unlike amides, carbamates introduce a unique electronic distribution that modulates physicochemical properties:[2]
  • Metabolic Stability: Carbamates generally exhibit superior resistance to aminopeptidases compared to amides, extending half-life in proteolytic environments.

  • Permeability: The carbamate oxygen acts as a hydrogen bond acceptor (HBA), but the lack of a second amide proton (in

    
    -disubstituted carbamates) reduces the hydrogen bond donor (HBD) count, often improving membrane permeability (LogD modulation).
    
  • Conformational Restriction: The delocalization of the nitrogen lone pair into the carbonyl creates a partial double bond character, restricting rotation and allowing for entropy-favored binding when pre-organized correctly.

The "Warhead" Duality

In specific contexts, the carbamate is not a passive linker but an active electrophile.

  • Mechanism: The carbonyl carbon is susceptible to nucleophilic attack by active-site serine or cysteine residues.

  • Tunability: By modifying the leaving group (the alkoxy portion) or the amine substituents, the reactivity can be tuned from "stable linker" (for PROTACs) to "pseudo-irreversible inhibitor" (for AChE inhibition).

Synthetic Methodologies: Precision Building Blocks

Accessing mono-protected aminoethyl carbamates without generating bis-protected byproducts or polymerization is a common synthetic bottleneck.

The Selectivity Challenge

Traditional reaction of ethylenediamine with di-tert-butyl dicarbonate (


) often yields statistical mixtures of mono- and di-Boc products unless a large excess of diamine is used—a wasteful approach for expensive, complex diamines.
Recommended Protocol: The Phenyl Carbonate Route

To ensure high selectivity for mono-protection, the use of alkyl phenyl carbonates is superior to acid chlorides or anhydrides. This method avoids the need for column chromatography.

Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate
  • Reagents: 1,2-Ethanediamine (1.0 eq), tert-Butyl phenyl carbonate (1.0 eq), Absolute Ethanol.[3]

  • Standard: Yield >50% (isolated), Purity >95%.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2-ethanediamine (e.g., 20.0 g) in absolute ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add tert-butyl phenyl carbonate (64.6 g) directly to the solution. Note: No base is required as the amine acts as its own base.

  • Reaction: Heat to reflux (approx. 80°C) for 18 hours. The solution will turn yellow (release of phenol).

  • Workup (The "Self-Validating" Step):

    • Concentrate via rotary evaporation.

    • Add water and adjust pH to ~3 with 2M HCl. Validation: This protonates the amine, keeping the product in the aqueous phase while phenol (byproduct) remains organic.

    • Extract with DCM to remove phenol.

    • Adjust aqueous phase pH to 12 with 2M NaOH.

    • Extract product into DCM, dry over

      
      , and concentrate.
      
Visualization: Synthetic Decision Logic

The following diagram outlines the decision process for synthesizing complex aminoethyl carbamate blocks, distinguishing between "Linker" synthesis and "Warhead" synthesis.

SynthesisWorkflow Start Target: Aminoethyl Carbamate Block Decision1 Role: Linker or Warhead? Start->Decision1 LinkerPath Path A: Stable Linker (PROTAC/Bioisostere) Decision1->LinkerPath Stability Required WarheadPath Path B: Covalent Warhead (Enzyme Inhibitor) Decision1->WarheadPath Reactivity Required MethodA Method: Phenyl Carbonate Route (High Selectivity) LinkerPath->MethodA MethodB Method: Activated Carbamate (p-NO2-Phenyl Chloroformate) WarheadPath->MethodB IntermediateA Intermediate: Mono-Boc Diamine MethodA->IntermediateA Reflux/EtOH IntermediateB Intermediate: Activated Carbamate Species MethodB->IntermediateB 0°C/Base FinalLinker Product: Stable Carbamate Linker IntermediateA->FinalLinker Coupling FinalWarhead Product: Pseudo-Irreversible Inhibitor IntermediateB->FinalWarhead Amine Addition

Figure 1: Synthetic workflow distinguishing between stable linker synthesis (via phenyl carbonates) and reactive warhead synthesis (via activated chloroformates).

Application Case Studies

CNS Therapeutics: The Rivastigmine Mechanism

Rivastigmine utilizes the carbamate motif not just for binding, but for mechanism. It is a pseudo-irreversible inhibitor of acetylcholinesterase.[4]

  • Mechanism: The enzyme's active site serine attacks the carbamate carbonyl.

  • Result: The "leaving group" (the phenolic portion) is released, and the enzyme is carbamoylated.

  • Kinetics: Hydrolysis of the carbamoylated enzyme is significantly slower than the acetylated enzyme (minutes/hours vs. microseconds), leading to sustained acetylcholine levels.

PROTAC Linkers

In PROTAC design, aminoethyl carbamates are increasingly used to modulate linker physicochemical properties.

  • Solubility: The carbamate oxygen improves aqueous solubility compared to all-carbon alkyl chains.

  • Length Control: Carbamate couplings allow for modular assembly of linkers (e.g., tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate) to scan for the optimal reach between the E3 ligase and the Protein of Interest (POI).

Visualization: The Pseudo-Irreversible Inhibition Pathway

RivastigmineMech Enzyme Free Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Drug Drug Carbamate Drug (Rivastigmine) Drug->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnz Carbamoylated Enzyme (Inhibited) Transition->AcylEnz Collapse Leaving Leaving Group (Phenol) Transition->Leaving AcylEnz->Enzyme Hours (Slow) Regen Slow Hydrolysis (H2O)

Figure 2: Mechanism of action for carbamate-based inhibitors. The stability of the "Carbamoylated Enzyme" state is the key determinant of potency.

Experimental Validation: Plasma Stability Assay

When deploying aminoethyl carbamates as bioisosteres (non-warheads), verifying their stability against plasma esterases is critical to ensure they do not act as prodrugs unintentionally.

Protocol: In Vitro Plasma Stability

Objective: Determine the half-life (


) of the carbamate building block in human/rat plasma.
  • Preparation:

    • Test Compound:

      
       final concentration (from 
      
      
      
      DMSO stock).
    • Matrix: Pooled Human Plasma (pH 7.4).

    • Control: Procaine (Unstable), Warfarin (Stable).

  • Incubation:

    • Incubate mixture at

      
       in a shaking water bath.
      
    • Timepoints: 0, 15, 30, 60, 120 min.

  • Extraction (Quench):

    • At each timepoint, transfer

      
       of aliquot to 
      
      
      
      of cold Acetonitrile (containing Internal Standard).
    • Vortex (5 min) and Centrifuge (

      
      , 10 min).
      
  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      

Interpretation:

  • 
    :  Stable scaffold (Suitable for Linker/Bioisostere).
    
  • 
    :  Labile (Potential Prodrug or Warhead behavior).
    

Quantitative Data Summary

FeatureAmide (Peptide Bond)Aminoethyl CarbamateEster
H-Bond Donors 1 (Secondary)0-1 (Dep. on substitution)0
H-Bond Acceptors 12 (Carbonyl + Ether O)2
Proteolytic Stability Low (Peptidases)High (Resistant)Low (Esterases)
Hydrolytic Stability Very HighHigh (pH dependent)Low
Permeability ModerateHigh (Lipophilicity mod.)High
Primary Application BackboneBioisostere / LinkerProdrug

References

  • Pittelkow, M., et al. (2006). "(2-Aminoethyl)carbamic acid tert-butyl ester".[3][5][6] Organic Syntheses, 83, 53. Link

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry". Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • Bar-On, P., et al. (2002). "Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine". Biochemistry, 41(11), 3555–3564. Link

  • Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines.[1][3] N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines and di-tert-butyl dicarbonate". Synthetic Communications, 20(16), 2559–2564. Link

  • Tang, J., et al. (2024).[7] "Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design". Journal of Medicinal Chemistry, 67(16), 14210–14233.[7] Link

  • Burslem, G. M., & Crews, C. M. (2020).[8] "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery".[8] Cell, 181(1), 102-114. Link

Sources

Comparative Pharmacology: 2-Aminoethyl Ethyl(methyl)carbamate vs. Carbachol Analogs

[1]

Executive Summary

In cholinergic pharmacology, the distinction between direct receptor agonists and enzymatic modulators is defined by precise structural modifications to the carbamate and ammonium moieties.[1] This guide analyzes the divergence between Carbachol (carbamoylcholine) , a classic non-selective agonist, and 2-aminoethyl ethyl(methyl)carbamate , a structural analog exhibiting features of a pseudo-irreversible acetylcholinesterase (AChE) inhibitor.[1]

While Carbachol utilizes a quaternary ammonium to lock into the orthosteric site of muscarinic and nicotinic receptors, the target analog (2-aminoethyl ethyl(methyl)carbamate) employs a tertiary-like carbamate nitrogen and a primary amine tail.[1] This shift alters the pharmacodynamic profile from direct receptor activation to enzymatic carbamylation , necessitating distinct experimental protocols for validation.[1]

Part 1: Structural Dissection & Chemical Logic[1]

The functional divergence between these two entities stems from modifications at two critical pharmacophores: the Cationic Head (amine) and the Carbamate Bridge .

Comparative Structural Analysis
FeatureCarbachol (Reference Agonist)2-Aminoethyl ethyl(methyl)carbamate (Target)
Chemical Structure


Cationic Center Quaternary Ammonium: Permanently charged.[1][2][3] High affinity for the anionic aspartate residue in the receptor binding pocket.[1]Primary Amine: pH-dependent charge (pKa ~9.5).[1] Exists in equilibrium between charged and uncharged states.[1]
Carbamate Nitrogen Unsubstituted (

):
Minimal steric hindrance.[1] Allows deep penetration into the orthosteric site.[1]
Di-substituted (

):
Significant steric bulk.[1] Hinders direct receptor fit but optimizes interaction with the AChE esteratic site.[1]
BBB Permeability Negligible: Permanent positive charge prevents passive diffusion across the Blood-Brain Barrier.[1]Moderate/High: The uncharged species (at physiological pH) can traverse lipid bilayers.[1]
Primary Target mAChR / nAChR: Direct Agonist.AChE / BuChE: Pseudo-irreversible Inhibitor (Putative).[1][4][5]
The SAR Consequence[1]
  • Carbachol: The unsubstituted carbamate group renders the molecule resistant to hydrolysis by AChE, while the quaternary nitrogen ensures potent, direct binding to cholinergic receptors.[1] It mimics Acetylcholine (ACh) but survives the synapse.[1]

  • Target Analog: The

    
    -ethyl-
    
    
    -methyl substitution on the carbamate is characteristic of "stigmine-type" inhibitors (e.g., Rivastigmine analogs).[1] Instead of activating the receptor, this molecule is designed to enter the catalytic gorge of AChE, where the enzyme attacks the carbonyl carbon.[1] The bulky nitrogen substituents stabilize the resulting carbamylated enzyme, preventing ACh breakdown.[1]

Part 2: Mechanistic Divergence[1]

Pathway Visualization

The following diagram illustrates the divergent signaling and metabolic pathways triggered by these two compound classes.

Mechanism_Comparisoncluster_0Synaptic Cleftcluster_1ReceptorsCarbacholCarbachol(Stable Agonist)AChEAcetylcholinesterase(Enzyme)Carbachol->AChEResistant toHydrolysismAChRMuscarinic GPCR(M1, M3)Carbachol->mAChRDirect Binding(High Affinity)nAChRNicotinic ChannelCarbachol->nAChRDirect ActivationTarget2-aminoethylethyl(methyl)carbamateTarget->AChECarbamylation ofSerine-203AChEndogenous AChACh->mAChRIndirect ActivationInhibited_EnzymeInhibited_EnzymeAChE->Inhibited_EnzymeFormation ofN-Et-N-Me-Carbamyl-AChECalciumCalciummAChR->CalciumCa2+ Influx / IP3Inhibited_Enzyme->AChPrevents Hydrolysis(Accumulation)

Caption: Figure 1. Mechanistic bifurcation. Carbachol acts directly on receptors (Blue path), while the Target analog inhibits AChE (Red path), causing indirect cholinergic stimulation via endogenous ACh accumulation.[1]

The "Suicide Substrate" Mechanism (Target Analog)

Unlike Carbachol, which bounces off AChE, the target molecule acts as a substrate.[1]

  • Association: The target enters the AChE active site.[1]

  • Acylation: The active site Serine attacks the carbamate carbonyl.

  • Leaving Group Release: The 2-aminoethanol moiety is released (leaving group).[1]

  • Enzyme Inhibition: The enzyme is now "carbamylated" (

    
    ).[1]
    
    • Significance: Hydrolysis of this carbamylated enzyme is significantly slower (minutes to hours) than acetylated enzyme (microseconds), leading to sustained cholinergic signaling.[1]

Part 3: Experimental Validation Protocols

To differentiate these compounds in a research setting, one must employ assays that distinguish direct agonism from enzymatic inhibition .[1]

Protocol A: The Ellman Assay (AChE Inhibition)

This protocol determines if the target compound is an AChE inhibitor.[1] Carbachol will show no activity here.[1]

Materials:

  • Acetylthiocholine (Substrate)[1]

  • DTNB (Ellman's Reagent)[1]

  • Purified AChE (Electrophorus electricus or Human recombinant)

  • Test Compounds (Carbachol vs. Target)

Workflow:

  • Preparation: Dissolve compounds in 0.1M Phosphate Buffer (pH 8.0).

  • Incubation: Incubate AChE (0.1 U/mL) with the Target Compound (varying concentrations

    
    ) for 15 minutes. Note: Pre-incubation is critical for carbamates to establish the covalent bond.[1]
    
  • Reaction: Add Acetylthiocholine (0.5 mM) and DTNB (0.3 mM).

  • Measurement: Monitor absorbance at 412 nm (formation of TNB anion).

  • Analysis:

    • Target Result: Dose-dependent reduction in absorbance slope (

      
       calculation).
      
    • Carbachol Result: No significant change in slope (Inactive at AChE).

Protocol B: Calcium Flux Assay (Direct vs. Indirect Agonism)

This validates if the compound activates receptors directly or requires endogenous ACh.[1]

Cell Line: CHO-K1 cells overexpressing human M1 Muscarinic Receptor.[1]

StepActionLogic
1 Load cells with Fluo-4 AM (Calcium indicator).Visualizes intracellular

release (

pathway).[1]
2 Wash cells to remove extracellular dye and remove all endogenous Acetylcholine .[1]CRITICAL: If ACh is present, an AChE inhibitor will appear as an agonist.[1] Washing ensures the baseline is zero.[1]
3 Arm 1: Direct Agonism Add Carbachol (

).
Result: Immediate fluorescence spike. Carbachol binds directly.[1][6][7]
4 Arm 2: Indirect Agonism Add Target Analog (

) without ACh.
Result: No/Low fluorescence. Without ACh to protect, the inhibitor has no substrate to modulate.
5 Arm 3: Potentiation Add Target Analog + Sub-threshold ACh (

).[1]
Result: Massive fluorescence spike. The target inhibits AChE (if present on cells) or sensitizes the system.[1][8]

Part 4: Synthesis & Stability Considerations

Chemical Stability[1]
  • Carbachol: Highly stable in aqueous solution due to the resonance of the unsubstituted carbamate.[1]

  • Target (2-aminoethyl ethyl(methyl)carbamate):

    • Hydrolysis Risk:[1] The ester bond is susceptible to base-catalyzed hydrolysis.[1] Storage at

      
       in anhydrous DMSO is recommended.
      
    • Cyclization: The primary amine on the ethyl tail (

      
      ) can nucleophilically attack the carbamate carbonyl, potentially leading to cyclic urea derivatives (imidazolidinone) under high pH or thermal stress.[1]
      
Handling & Safety[1]
  • Carbachol: Potent cholinergic toxicity (SLUDGE syndrome).[1] Not volatile.[1]

  • Target: Due to lipophilicity (primary amine vs quaternary), this compound may possess transdermal bioavailability .[1] Handle with extreme caution (double nitrile gloves) as it may act as a systemic AChE inhibitor similar to Rivastigmine.[1]

References

  • PubChem. (n.d.). Carbachol Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Pohanka, M. (2011).[1] Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Albuquerque, E. X., et al. (1985).[1] Comparison of the actions of carbamate anticholinesterases on the nicotinic acetylcholine receptor. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Darvesh, S., et al. (2008).[1] Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Retrieved from [Link][1]

The Chemical Rationale: Stability, Cleavage, and Versatility

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Primary Amine Functionalized Carbamate Linkers for Next-Generation Bioconjugates

As the therapeutic window of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs) narrows, the strategic selection of linker chemistry becomes the defining factor in clinical success. As a Senior Application Scientist, I frequently encounter the challenge of balancing systemic stability with rapid, trace-free payload release at the target site.

Primary amine functionalized carbamate linkers have emerged as a premier solution to this challenge. By bridging a highly stable carbamate bond with a versatile primary amine handle, these linkers provide an optimal scaffold for complex bioconjugation workflows. This whitepaper deconstructs the mechanistic rationale, synthesis logic, and self-validating protocols required to successfully deploy these linkers in drug development.

The design of a bioconjugate linker must satisfy two contradictory requirements: absolute stability in systemic circulation and rapid lability within the target cell.

Why Carbamates? Historically, carbonate and ester linkers have been utilized to connect payloads via hydroxyl groups. However, carbonates are highly susceptible to premature hydrolysis in plasma; for instance, carbonate-linked payloads can exhibit plasma half-lives as short as 18 hours, leading to off-target toxicity[1]. Carbamates (–NH–C(=O)–O–) solve this by offering superior resistance to plasma esterases and hydrolytic degradation, remaining intact for days in circulation[2]. Furthermore, when subjected to specific lysosomal conditions, carbamates undergo a trace-free hydrolysis. This decarboxylation event releases carbon dioxide, an alcohol (the payload), and an amine, ensuring no residual linker fragments alter the payload's binding affinity[2].

Why a Primary Amine Handle? The inclusion of a primary amine on the distal end of the carbamate linker provides a highly reactive, sterically unhindered nucleophile. With a pKa typically around 9.0–10.5, the primary amine can be selectively deprotonated in mildly basic buffers (pH 8.0–8.5) to react rapidly with N-hydroxysuccinimide (NHS) esters, isothiocyanates, or undergo reductive amination with aldehydes. This makes it an ideal universal adaptor for attaching payloads to targeting antibodies or peptides.

Mechanistic Pathway: The Self-Immolative Cascade

To achieve targeted release, carbamate linkers are frequently paired with self-immolative spacers, such as the para-aminobenzyl carbamate (PABC) group, adjacent to an enzyme-cleavable dipeptide (e.g., Valine-Citrulline). Once the dipeptide is cleaved by lysosomal proteases like Cathepsin B, the resulting aniline intermediate undergoes spontaneous 1,6-elimination. This cascade extrudes the spacer and triggers the decarboxylation of the carbamate, releasing the naked payload[3].

G A Intact Bioconjugate (Val-Cit-PABC-Carbamate-Payload) B Lysosomal Internalization & Cathepsin B Cleavage A->B C PABC-Carbamate-Payload Intermediate B->C Peptide Cleaved D Spontaneous 1,6-Elimination (Aza-quinone methide formation) C->D E Unstable Carbamic Acid Intermediate D->E Spacer Released F Decarboxylation (-CO2) E->F G Free Active Payload (Trace-free release) F->G Trace-free

Enzymatic cleavage and self-immolative cascade of a PABC-carbamate linker system.

Quantitative Data: Linker Chemistry Comparison

The superiority of carbamate linkers is best understood when benchmarked against alternative functional groups. The table below synthesizes kinetic and stability data critical for ADC design.

Linker ChemistryPlasma Stability (

in Human Plasma)
Primary Cleavage MechanismTarget Release Rate (Lysosomal Conditions)Trace-Free Payload Release?
Carbonate Low (~18–24 hours)Hydrolysis / Plasma EsterasesFastYes
Ester Low to ModerateEsterasesFastNo (leaves acid/alcohol tag)
Carbamate (PABC) High (>7 days) Protease (Cathepsin B) + 1,6-Elimination Rapid (<2 hours) Yes (CO2 + Amine/Alcohol)
Non-cleavable Thioether Very High (>14 days)Complete Lysosomal Protein DegradationVery SlowNo (leaves amino acid tag)

Synthesis Logic and Conjugation Workflows

Synthesizing a primary amine functionalized carbamate requires strict control over nucleophilic substitutions to prevent polymerization. The standard approach utilizes p-nitrophenyl chloroformate (PNPCOCl) to activate the payload's hydroxyl group, followed by the introduction of a mono-protected diamine (e.g., N-Boc-ethylenediamine)[4].

Conjugation Step1 Payload-OH + PNP-Chloroformate Step2 Activated PNP-Carbonate Intermediate Step1->Step2 Base catalysis Step3 Add N-Boc-Diamine + DIPEA Step2->Step3 Step4 Boc-Amine-Carbamate-Payload Step3->Step4 Nucleophilic Acyl Substitution Step5 TFA Deprotection Step4->Step5 Step6 Primary Amine-Carbamate-Payload Step5->Step6 Yields reactive handle

Stepwise synthesis logic of a primary amine-functionalized carbamate linker.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical chemical transformation is paired with an analytical checkpoint to confirm causality and success.

Protocol A: Synthesis of the Primary Amine-Carbamate-Payload

Objective: Attach a primary amine handle to a hydroxyl-bearing payload via a stable carbamate bond.

  • Hydroxyl Activation:

    • Action: Dissolve Payload-OH (1.0 eq) and p-nitrophenyl chloroformate (1.2 eq) in anhydrous Dichloromethane (DCM). Add Pyridine (2.0 eq) dropwise at 0°C.

    • Causality: Pyridine serves a dual purpose: it neutralizes the HCl byproduct (driving the reaction forward) and acts as a nucleophilic catalyst. The 0°C environment suppresses the formation of symmetrical carbonate byproducts.

    • Validation Checkpoint: Monitor via LC-MS after 2 hours. Proceed only when the Payload-OH peak is fully consumed and the mass corresponding to the PNP-carbonate intermediate is dominant.

  • Carbamation:

    • Action: To the reaction mixture, add N-Boc-ethylenediamine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 4 hours.

    • Causality: DIPEA is a non-nucleophilic base that ensures the diamine remains unprotonated and highly nucleophilic. The Boc-protecting group on one end of the diamine is critical; without it, the diamine would act as a cross-linker, polymerizing the payload molecules.

    • Validation Checkpoint: Perform TLC (UV active). The yellow color of the released p-nitrophenolate anion indicates successful displacement.

  • Deprotection (Yielding the Primary Amine):

    • Action: Purify the intermediate via flash chromatography. Dissolve in DCM and add Trifluoroacetic acid (TFA) to a final concentration of 20% (v/v). Stir for 1 hour.

    • Causality: TFA provides the exact acidic stringency required to cleave the Boc group without hydrolyzing the newly formed, highly stable carbamate bond.

    • Validation Checkpoint: Lyophilize to remove TFA. Confirm the presence of the free primary amine via Ninhydrin stain (turns deep purple/blue) and exact mass verification via HRMS.

Protocol B: Bioconjugation to an NHS-Ester Carrier

Objective: Covalently link the amine-functionalized payload to an antibody or peptide.

  • Buffer Preparation & Solubilization:

    • Action: Dissolve the primary amine-carbamate-payload in anhydrous DMSO (10 mg/mL). Prepare the NHS-ester functionalized targeting carrier in 0.1 M Sodium Bicarbonate buffer, pH 8.3.

    • Causality: The pH of 8.3 is a calculated compromise. It is high enough to ensure a significant fraction of the primary amine (pKa ~9.0) is deprotonated and nucleophilic, but low enough to prevent the rapid aqueous hydrolysis of the NHS ester (which accelerates exponentially above pH 8.5).

  • Conjugation:

    • Action: Add the payload solution dropwise to the carrier solution (final DMSO concentration <10% v/v). Incubate at room temperature for 2 hours under gentle agitation.

  • Validation Checkpoint:

    • Action: Quench the reaction with 1M Tris (pH 8.0) to cap unreacted NHS esters. Analyze the conjugate via Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) or MALDI-TOF MS.

    • Causality: SEC-MALS confirms that the conjugation process did not induce protein aggregation (a common artifact of hydrophobic payloads), while the mass shift dictates the Drug-to-Antibody Ratio (DAR).

Conclusion

The integration of a primary amine functionalized carbamate linker represents a masterclass in bioconjugate engineering. By leveraging the robust plasma stability of the carbamate bond alongside the precise reactivity of the primary amine, scientists can construct highly targeted therapeutics that remain inert in circulation but execute trace-free, lethal payload delivery upon cellular internalization. Adhering to the mechanistic principles and self-validating protocols outlined above ensures high-yield, reproducible conjugate generation.

References

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates Source: ChemRxiv URL
  • ADC linkers: Definition and examples Source: ProteoGenix URL
  • Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress Source: MDPI URL
  • Source: NIH (PMC)

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Aminoethyl Ethyl(methyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Solubility Landscape of Novel Carbamates

To the researchers, scientists, and drug development professionals who navigate the complex world of small molecule characterization, this guide offers a comprehensive exploration of the solubility profile of 2-aminoethyl ethyl(methyl)carbamate hydrochloride. While this specific molecule may not have an extensive body of published data, its structure as a carbamate hydrochloride salt places it within a well-understood class of compounds. This guide, therefore, takes an experience-driven approach. It does not merely present data but aims to equip you with the strategic and technical knowledge to assess the solubility of this, or any similar, novel chemical entity. We will delve into the "why" behind experimental choices, ensuring that the protocols described are not just steps to follow but a self-validating system for generating reliable and meaningful solubility data.

Introduction to 2-Aminoethyl Ethyl(methyl)carbamate Hydrochloride: Structural and Physicochemical Context

2-Aminoethyl ethyl(methyl)carbamate hydrochloride is an organic salt with the molecular formula C₆H₁₅ClN₂O₂. The structure consists of a carbamate core, which is an amide-ester hybrid, an ethyl ester group, an N-methyl group, and a terminal primary amine on an ethyl chain, which is protonated to form the hydrochloride salt. Carbamates are significant in medicinal chemistry, often serving as stable surrogates for peptide bonds and being integral to many therapeutic agents.[1] The formation of a hydrochloride salt from a basic nitrogen center is a common strategy in pharmaceutical development to enhance the aqueous solubility and dissolution rate of a compound.[2]

The solubility of this molecule is governed by a balance of these structural features:

  • The Carbamate Core: This group can participate in hydrogen bonding, contributing to solubility in polar solvents.[1]

  • The Ethyl and Methyl Groups: These nonpolar alkyl groups contribute to the lipophilicity of the molecule, which can influence its solubility in organic solvents.

  • The Aminoethyl Hydrochloride Moiety: The presence of the charged ammonium center is expected to dominate the solubility profile, particularly in aqueous media, by favoring interactions with polar water molecules. The hydrochloride salt form generally leads to a significant increase in aqueous solubility compared to the free base.[2]

Given this structure, a comprehensive solubility profile is essential for any application, from early-stage drug discovery screening to formulation development.

Predicting and Determining the Solubility Profile: A Methodological Approach

The solubility of a compound is not a single value but a profile that depends on the solvent, temperature, and pH. For a compound like 2-aminoethyl ethyl(methyl)carbamate hydrochloride, understanding its behavior in a range of pharmaceutically relevant solvents is critical.

Theoretical Considerations and Solvent Selection

The choice of solvents for solubility testing should be guided by the intended application. For drug development, this typically includes:

  • Aqueous Media: Deionized water, phosphate-buffered saline (PBS) at physiological pH (7.4), and buffers at other relevant pH values (e.g., simulated gastric fluid at pH 1.2).

  • Organic Solvents:

    • Polar Protic Solvents: Ethanol, Methanol.

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

    • Less Polar Solvents: Dichloromethane (DCM), Ethyl Acetate.

The hydrochloride salt structure suggests high solubility in polar protic solvents like water and ethanol, and potentially lower solubility in nonpolar organic solvents.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions. The "gold standard" for determining this is the shake-flask method . This method is crucial for obtaining definitive solubility data for lead optimization and pre-formulation studies.

  • Preparation: Add an excess amount of 2-aminoethyl ethyl(methyl)carbamate hydrochloride to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial). The excess solid is critical to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds or those that may undergo polymorphic transitions, up to 72 hours may be necessary.

  • Phase Separation: After equilibration, it is crucial to separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful collection of the supernatant. Filtration through a low-binding filter (e.g., PVDF) can also be used, but it's important to ensure the compound does not adsorb to the filter material.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). A pre-established calibration curve with known concentrations of the compound is used for accurate quantification.

The causality behind these steps is to ensure that a true equilibrium is reached and accurately measured, providing a reliable value for the compound's intrinsic solubility in that solvent system.

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Kinetic Solubility Assessment

In early drug discovery, kinetic solubility assays are often employed to rapidly screen large numbers of compounds. These methods measure the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer. This can lead to supersaturation and subsequent precipitation.

  • Stock Solution: Prepare a high-concentration stock solution of 2-aminoethyl ethyl(methyl)carbamate hydrochloride in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Addition: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well containing the DMSO solutions and mix. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

  • Precipitation Measurement: Immediately measure the turbidity (light scattering) of the solutions in each well using a nephelometer. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

This method is valuable for ranking compounds but may overestimate the true thermodynamic solubility.

G cluster_0 Plate Preparation cluster_1 Measurement A 1. Prepare 10 mM Stock in DMSO B 2. Serially Dilute Stock in DMSO across Microplate A->B C 3. Add Aqueous Buffer to all wells B->C D 4. Measure Turbidity via Nephelometry C->D E 5. Identify Precipitation Point D->E

Caption: Kinetic Solubility Workflow using Nephelometry.

Illustrative Solubility Profile of 2-Aminoethyl Ethyl(methyl)carbamate Hydrochloride

While specific experimental data for this compound is not publicly available, we can construct an illustrative profile based on the chemical structure and the properties of similar carbamate hydrochloride salts. This data should be considered hypothetical and serves as a guide for expected results.

Table 1: Hypothetical Thermodynamic Solubility Data

Solvent SystemTemperature (°C)Expected Solubility (mg/mL)Expected Solubility (M)Method
Deionized Water25> 100> 0.55Shake-Flask
PBS (pH 7.4)25> 100> 0.55Shake-Flask
0.1 M HCl (pH 1.0)25> 150> 0.83Shake-Flask
Ethanol2550 - 1000.28 - 0.55Shake-Flask
Methanol25> 100> 0.55Shake-Flask
DMSO25> 150> 0.83Shake-Flask
Dichloromethane25< 1< 0.0055Shake-Flask

Interpretation of Expected Results:

  • The high aqueous solubility is anticipated due to the hydrochloride salt.

  • Solubility in polar organic solvents like ethanol and methanol is expected to be good.

  • As a charged salt, it is predicted to be poorly soluble in nonpolar solvents like dichloromethane.

Impact of pH on Aqueous Solubility

For an ionizable compound like 2-aminoethyl ethyl(methyl)carbamate hydrochloride, pH will have a significant impact on its aqueous solubility. The primary amine is expected to have a pKa in the range of 8-10.

  • At acidic to neutral pH (pH < pKa): The amine will be predominantly in its protonated, charged form (R-NH₃⁺). This cationic form is highly polar and will exhibit high water solubility.

  • At basic pH (pH > pKa): The amine will be deprotonated to its neutral, free base form (R-NH₂). The loss of the charge will significantly decrease its polarity and, consequently, its aqueous solubility.

A pH-solubility profile, determined by the shake-flask method across a range of pH values, is a critical dataset for predicting in vivo behavior and for developing liquid formulations.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of 2-aminoethyl ethyl(methyl)carbamate hydrochloride. While specific experimental data for this molecule is sparse, the principles outlined here, based on its carbamate hydrochloride structure, offer a robust starting point for any research or development professional. The provided protocols for thermodynamic and kinetic solubility determination represent industry-standard methods that will yield reliable and actionable data.

For drug development professionals, the next logical steps would involve a full experimental determination of the thermodynamic solubility in pharmaceutically relevant solvents, a complete pH-solubility profile, and an assessment of solubility in biorelevant media such as FaSSIF and FeSSIF to better predict its behavior in the gastrointestinal tract.

References

  • Tedesco, C., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 249–253. Available at: [Link]

  • Zimmerman, S. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27550–27559. Available at: [Link]

  • PubChemLite. (n.d.). 2-aminoethyl n-ethyl-n-methylcarbamate hydrochloride. Retrieved from [Link]

  • Hartman, W. W., & Brethen, M. R. (n.d.). Ethyl N-methylcarbamate. Organic Syntheses. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). Retrieved from [Link]

  • Appchem. (n.d.). methyl N-(2-aminoethyl)carbamate hydrochloride. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Bergström, C. A., & Avdeef, A. (2019).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

Sources

Methodological & Application

Synthesis of 2-aminoethyl ethyl(methyl)carbamate from aminoethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-Selective Synthesis of 2-Aminoethyl Ethyl(methyl)carbamate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-aminoethyl ethyl(methyl)carbamate , a critical pharmacophore often found in cholinergic modulators and prodrug linkers.

The synthesis presents a classic chemoselectivity challenge: differentiating between the nucleophilic primary amine and the primary alcohol of the starting material, aminoethanol (ethanolamine). Direct carbamoylation of aminoethanol typically yields the thermodynamically favored urea derivative (N-acylation) rather than the desired O-carbamate.

To guarantee structural integrity and high regio-purity, this guide utilizes a Protection-Activation-Deprotection strategy. We employ tert-butyloxycarbonyl (Boc) protection to nullify the amine nucleophilicity, enabling exclusive O-carbamoylation using ethyl(methyl)carbamoyl chloride, followed by efficient acidolytic deprotection.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

Aminoethanol contains two nucleophilic sites:

  • Amine (

    
    ):  High nucleophilicity, basic (
    
    
    
    ).
  • Alcohol (

    
    ):  Lower nucleophilicity, requires deprotonation or activation.
    

Reaction with an electrophile like ethyl(methyl)carbamoyl chloride without protection results in a mixture favoring the N-substituted urea. To synthesize the O-carbamate, the amine must be "masked."

Synthetic Pathway

The workflow proceeds in three distinct stages:

  • N-Protection: Quantitative conversion of aminoethanol to

    
    -Boc-aminoethanol using 
    
    
    
    .
  • O-Carbamoylation: Base-mediated nucleophilic substitution of the alcohol onto ethyl(methyl)carbamoyl chloride.

  • N-Deprotection: Removal of the Boc group using anhydrous HCl/Dioxane to yield the target amine salt.

SynthesisWorkflow cluster_logic Chemoselectivity Logic Start Aminoethanol (Starting Material) Step1 Step 1: N-Protection (Boc2O, NaHCO3) Start->Step1 Inter1 N-Boc-Aminoethanol (Stable Intermediate) Step1->Inter1 Note1 Boc group blocks N-nucleophilicity Step1->Note1 Step2 Step 2: O-Carbamoylation (Cl-CO-N(Et)Me, NaH/THF) Inter1->Step2 Inter2 Boc-Protected Carbamate Step2->Inter2 Note2 NaH activates O-H for attack Step2->Note2 Step3 Step 3: N-Deprotection (4M HCl/Dioxane) Inter2->Step3 Product 2-Aminoethyl ethyl(methyl)carbamate (Target HCl Salt) Step3->Product

Figure 1: Stepwise synthetic workflow ensuring regioselective O-carbamoylation.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-Aminoethanol

This step isolates the amine functionality. The reaction is water-tolerant and highly efficient.

  • Reagents: Aminoethanol (1.0 equiv), Di-tert-butyl dicarbonate (

    
    , 1.1 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: THF : Water (1:1).[1]

Protocol:

  • Dissolve aminoethanol (6.1 g, 100 mmol) in 100 mL of THF/Water (1:1 v/v).

  • Add

    
     (16.8 g, 200 mmol) and cool to 0°C.
    
  • Add

    
     (24.0 g, 110 mmol) dropwise over 30 minutes.
    
  • Warm to room temperature (RT) and stir for 12 hours.

  • Workup: Evaporate THF. Extract aqueous layer with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2][3]
  • Yield: Expect >95% of a viscous colorless oil. No chromatography required.[4]

Step 2: O-Carbamoylation (The Critical Step)

Here, we form the carbamate bond. We utilize Sodium Hydride (NaH) to deprotonate the alcohol, creating a potent alkoxide nucleophile that attacks the carbamoyl chloride.

  • Reagents: N-Boc-Aminoethanol (1.0 equiv), Ethyl(methyl)carbamoyl chloride (1.2 equiv), NaH (60% dispersion, 1.5 equiv).

  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask. Flush with Argon/Nitrogen.[5]

  • Suspend NaH (60% in oil, 1.5 equiv) in anhydrous THF at 0°C.

  • Dissolve N-Boc-aminoethanol (from Step 1) in minimal THF and add dropwise to the NaH suspension. Evolution of

    
     gas will occur. Stir for 30 min at 0°C to ensure complete alkoxide formation.
    
  • Add Ethyl(methyl)carbamoyl chloride (1.2 equiv) dropwise.

    • Note: If this reagent is not commercially available, it can be synthesized in situ by reacting ethylmethylamine with triphosgene, though commercial sourcing is recommended for safety.

  • Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Purification: Extract with EtOAc. Flash chromatography (Hexane:EtOAc gradient) is usually required to remove excess carbamoyl chloride residues.

Step 3: N-Deprotection

Removal of the Boc group to release the primary amine.

  • Reagents: 4M HCl in Dioxane.

  • Solvent: Dioxane (or DCM).

Protocol:

  • Dissolve the purified intermediate from Step 2 in dry Dioxane (5 mL/g).

  • Add 4M HCl in Dioxane (5-10 equiv) at 0°C.

  • Stir at RT for 2 hours. A white precipitate (the amine hydrochloride salt) often forms.

  • Workup: Concentrate in vacuo. Triturate the residue with diethyl ether to remove organic impurities. Filter the solid.[1][2]

  • Final Product: 2-aminoethyl ethyl(methyl)carbamate hydrochloride.

Data Summary & Troubleshooting

Stoichiometry Table
ComponentEquiv.RoleCritical Parameter
N-Boc-Aminoethanol 1.0SubstrateMust be dry (azeotrope with toluene if needed).
NaH (60%) 1.5BaseEnsure excess to handle potential moisture; wash oil with hexane if high purity needed.
Carbamoyl Chloride 1.2ElectrophileToxic lachrymator. Handle in fume hood.
HCl (Dioxane) 5.0AcidLarge excess ensures complete Boc removal.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 2 Moisture in solventRe-distill THF over Na/Benzophenone or use molecular sieves.
No Reaction (Step 2) Alkoxide not formedEnsure

evolution stops before adding chloride. Warm to RT if necessary.
Incomplete Deprotection Old HCl solutionUse fresh HCl/Dioxane. HCl gas can escape over time.
O- to N-Acyl Migration Basic workupAvoid strong bases during workup of the final amine; keep as HCl salt for stability.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Standard protocols for Boc protection and deprotection.[2][6]

  • Synthesis of (2-Aminoethyl)carbamic acid derivatives . BenchChem Application Notes. (2025).[2][3][4][5] Protocols for aminoethanol functionalization.[2][3]

  • Regioselective Carbamoylation Strategies. Reaction of amino alcohols with electrophiles. (Generic reference to standard carbamate synthesis methodologies found in J. Org. Chem. and Tetrahedron).
  • Safety Data: Ethyl(methyl)carbamoyl chloride . PubChem.[4] Handling and toxicity information.[4]

Sources

Application Note: Protocols for Coupling 2-Aminoethyl Ethyl(methyl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Molecule Profile[1]

This guide details the protocols for incorporating 2-aminoethyl ethyl(methyl)carbamate into peptide sequences. This building block acts as a functional amine payload, typically introduced at the C-terminus or on Asp/Glu side chains to install the ethyl(methyl)carbamate pharmacophore—a motif structurally related to acetylcholinesterase inhibitors (e.g., Rivastigmine analogs).

Molecule Specifications
  • IUPAC Name: 2-aminoethyl ethyl(methyl)carbamate

  • Chemical Structure:

    
    
    
  • Functionality:

    • Primary Amine (

      
      ):  High nucleophilicity; the reactive site for peptide coupling.
      
    • Carbamate (

      
      ):  The functional payload.[1] Aliphatic carbamates are generally stable to standard TFA cleavage cocktails but require care regarding strong bases and high temperatures to prevent hydrolysis.
      
  • Common Salt Form: Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

Chemical Logic & Strategy

The Challenge: Stability vs. Reactivity

While the primary amine is highly reactive, the carbamate linkage presents a stability constraint. Unlike phenyl carbamates (which are labile), this alkyl carbamate is moderately stable. However, prolonged exposure to strong nucleophiles (e.g., 20% piperidine in SPPS) or high pH (>10) can lead to hydrolysis or acyl migration.

Strategic Decision:

  • Preferred Route (Fragment Condensation): Synthesize the protected peptide fragment on a mild acid-labile resin (e.g., 2-Chlorotrityl Chloride), cleave it as a fully protected carboxylic acid, and couple the amine in solution. This avoids exposing the carbamate to repeated SPPS deprotection cycles.

  • Alternative Route (On-Resin): For side-chain modification, use orthogonal protection (e.g., Glu(O-Allyl)) to introduce the amine selectively before global cleavage.

Reagent Selection[3][4]
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended over carbodiimides (DIC/EDC) for this specific coupling. HATU provides faster kinetics, crucial for ensuring the amine reacts before any potential side reactions occur.

  • Base: DIPEA (N,N-Diisopropylethylamine). It is non-nucleophilic and sterically hindered, minimizing the risk of attacking the carbamate carbonyl.

  • Solvent: Anhydrous DMF (Dimethylformamide) is required to solubilize the amine salt.

Workflow Visualization

The following diagram illustrates the "Post-Synthetic Solution Coupling" workflow, which ensures maximum integrity of the carbamate moiety.

PeptideCoupling Start Start: 2-CTC Resin SPPS SPPS Chain Assembly (Fmoc Strategy) Start->SPPS Fmoc-AA-OH Cleavage Mild Acid Cleavage (1% TFA/DCM) SPPS->Cleavage Protected Peptide-Resin Activation Carboxyl Activation (Peptide-COOH + HATU) Cleavage->Activation Protected Peptide-COOH Coupling Amine Coupling (+ 2-aminoethyl ethyl(methyl)carbamate) Activation->Coupling Activated Ester Deprotection Global Deprotection (95% TFA) Coupling->Deprotection Protected Conjugate Final Final Product (Peptide-Carbamate) Deprotection->Final Purification

Figure 1: Strategic workflow for coupling sensitive amine payloads via mild resin cleavage and solution-phase conjugation.

Experimental Protocols

Protocol A: Solution Phase Coupling (Recommended)

Best for C-terminal modification of peptides.

Materials
  • Peptide: Fully protected peptide with free C-terminal carboxyl group (synthesized via 2-CTC resin).

  • Amine: 2-aminoethyl ethyl(methyl)carbamate HCl salt (1.2 equivalents).

  • Reagents: HATU (1.1 eq), DIPEA (3.0 eq), Anhydrous DMF.

Step-by-Step Procedure
  • Activation:

    • Dissolve the protected peptide (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.1 eq).

    • Add DIPEA (1.0 eq) to initiate activation.

    • Stir for 2 minutes. (Note: The solution should turn slightly yellow).[2]

  • Amine Preparation:

    • In a separate vial, dissolve 2-aminoethyl ethyl(methyl)carbamate HCl (1.2 eq) in minimal DMF.

    • Add DIPEA (2.0 eq) to neutralize the HCl salt and generate the free amine.

  • Coupling:

    • Add the amine solution to the activated peptide solution dropwise.

    • Flush the headspace with Nitrogen or Argon.[3]

    • Stir at room temperature for 2–4 hours .

  • Monitoring:

    • Monitor via HPLC (C18 column) or LC-MS. Look for the mass shift:

      
      .
      
  • Work-up:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with 5%

      
       (2x), 1M 
      
      
      
      (2x), and Brine (1x).
    • Dry over

      
      , filter, and evaporate to dryness.
      
  • Global Deprotection:

    • Treat the residue with TFA/TIS/H2O (95:2.5:2.[4]5) for 2 hours to remove side-chain protecting groups (e.g., Boc, tBu).

    • Precipitate in cold diethyl ether.

Protocol B: On-Resin Side-Chain Coupling

Best for modifying Asp/Glu residues.

Materials
  • Resin: Peptidyl-resin with orthogonally protected side chain (e.g., Fmoc-Glu(O-Allyl)-...).

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)).
    
  • Scavenger: Phenylsilane (

    
    ).
    
Step-by-Step Procedure
  • Orthogonal Deprotection (Alloc Removal):

    • Wash resin with DCM (3x).

    • Add

      
       (0.1 eq) and Phenylsilane (10 eq) in DCM.
      
    • Shake for 30 minutes. Repeat once.

    • Wash resin extensively with DCM, DMF, and 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd traces).

  • Coupling:

    • Dissolve HATU (3 eq) and DIPEA (6 eq) in DMF.

    • Dissolve 2-aminoethyl ethyl(methyl)carbamate HCl (3 eq) in the mixture.

    • Add the pre-activated solution to the resin immediately.

    • Shake for 4 hours at room temperature.

  • Cleavage:

    • Wash resin (DMF 3x, DCM 3x).

    • Perform standard TFA cleavage (Protocol A, Step 6).

Analytical Data & QC Standards

When analyzing the final conjugate, use the following parameters to verify structural integrity.

ParameterExpected ObservationTroubleshooting
Mass Spectrometry (ESI+)

corresponds to peptide + 128.1 Da (net addition).
If Mass = Peptide + 146 (acid + amine salt), no coupling occurred. Check DIPEA quality.
HPLC Retention Product elutes later than the free acid peptide (increased hydrophobicity from ethyl/methyl groups).If multiple peaks appear, check for carbamate hydrolysis (Mass - 87 Da).
Solubility Moderate solubility in H2O/Acetonitrile.If insoluble, use DMSO for stock solutions.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency
  • Cause: The amine HCl salt was not fully neutralized.

  • Solution: Ensure you use at least 2 equivalents of DIPEA relative to the amine salt before mixing with the activated peptide. Check pH of the reaction mixture (should be basic, pH ~8-9 on wet paper).

Issue 2: Carbamate Hydrolysis
  • Observation: Mass spectrum shows loss of the ethyl(methyl)carbamate fragment (loss of ~87 Da).

  • Cause: Exposure to strong base (NaOH) or prolonged exposure to piperidine.

  • Solution: Avoid base washes during work-up if possible (use dilute bicarbonate). Ensure the final global deprotection cocktail does not heat up (keep at RT).

Issue 3: Racemization of C-terminal Amino Acid
  • Cause: Slow coupling of the C-terminal residue (if chiral) leads to oxazolone formation.

  • Solution: Use HOAt as an additive with HATU to accelerate the reaction and suppress racemization. Alternatively, use PyBOP/HOBt.[5]

References

  • Albericio, F., & Tulla-Puche, J. (2008). The Application of the Multi-Detachable Linker Strategy in Solid-Phase Synthesis.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[5][6] Establishes HATU/HOAt as the gold standard for difficult couplings involving hindered or sensitive amines.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Provides authoritative data on the stability profiles of alkyl vs.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Reviews orthogonal protection strategies (Alloc/Allyl) used in Protocol B.

Sources

Incorporating ethyl(methyl)carbamate motifs into small molecule libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Ethyl(methyl)carbamate Motifs in CNS-Targeted Small Molecule Libraries


-Ethyl-

-methylcarbamates

Abstract

The


-ethyl-

-methylcarbamate motif represents a privileged structural class in medicinal chemistry, functioning both as a robust pharmacophore for serine hydrolase inhibition (e.g., Acetylcholinesterase) and a physicochemical modulator for Central Nervous System (CNS) penetration. Unlike their primary (

) or secondary (

) counterparts, disubstituted carbamates lack a hydrogen bond donor (HBD), significantly lowering Polar Surface Area (PSA) and enhancing blood-brain barrier (BBB) permeability. This guide provides a validated, scalable protocol for incorporating this motif into small molecule libraries using a bis(4-nitrophenyl)carbonate activation strategy, avoiding the use of volatile and carcinogenic carbamoyl chlorides.

Scientific Rationale & Mechanism

The "Rivastigmine" Effect: Covalent Warheads

While often used as bioisosteres for esters or amides, ethyl(methyl)carbamates can act as "pseudo-irreversible" inhibitors. The archetypal example is Rivastigmine , used in Alzheimer's disease.[1][2][3][4] The carbamate moiety does not merely bind; it reacts with the catalytic serine residue of the target enzyme (Acetylcholinesterase - AChE).

  • Mechanism: The enzyme attacks the carbonyl carbon.

  • Leaving Group: The phenolic portion of the molecule is expelled.

  • Result: The enzyme becomes carbamylated.[2][3] Hydrolysis of the dimethylcarbamyl-enzyme complex is orders of magnitude slower than the acetyl-enzyme complex formed by the natural substrate (acetylcholine), leading to sustained inhibition.

Physicochemical Tuning for CNS Libraries

For non-covalent applications, the ethyl(methyl) substitution pattern is critical for optimizing CNS multiparameter optimization (MPO) scores:

  • Lipophilicity (

    
    ):  The ethyl/methyl combination adds steric bulk and lipophilicity without the metabolic liability of longer alkyl chains.
    
  • H-Bonding: Removing the nitrogen proton eliminates a strong H-bond donor, a primary requirement for passive diffusion across the BBB.

Table 1: Physicochemical Comparison of Carbamate Sub-types

MotifStructureH-Bond DonorsBBB Permeability PotentialMetabolic Stability (Hydrolysis)
Primary Carbamate

2LowLow (rapid hydrolysis)
Secondary Carbamate

1ModerateModerate
Ethyl(methyl)carbamate

0 High High (Steric protection)

Mechanism of Action Visualization

The following diagram illustrates the pseudo-irreversible inhibition mechanism, highlighting the transfer of the carbamate group to the enzyme active site.

G cluster_0 Step 1: Association cluster_1 Step 2: Carbamylation cluster_2 Step 3: Inhibition Drug Inhibitor (Phenol-Carbamate) Transition Tetrahedral Intermediate Drug->Transition Nu- Attack Enzyme Enzyme (Serine-OH) Enzyme->Transition CarbamylatedEnz Carbamylated Enzyme (Inactive) Transition->CarbamylatedEnz Bond Cleavage LeavingGroup Phenol (Expelled) Transition->LeavingGroup CarbamylatedEnz->Enzyme Slow Hydrolysis (Hours)

Figure 1: Mechanism of pseudo-irreversible inhibition by ethyl(methyl)carbamates. The carbamylated enzyme regenerates very slowly, extending the duration of action.

Synthetic Protocol: The Activated Carbonate Route

Objective: Create a library of diverse phenol-derived ethyl(methyl)carbamates. Challenge:


-ethyl-

-methylcarbamoyl chloride is carcinogenic, corrosive, and moisture-sensitive. Solution: A "One-Pot, Two-Step" activation strategy using Bis(4-nitrophenyl)carbonate (Bis-PNP) . This reagent is a stable crystalline solid, ideal for automated weighing and parallel synthesis.
Reagents & Materials
  • Scaffold: Diverse Phenols / Alcohols (1.0 equiv)

  • Activator: Bis(4-nitrophenyl)carbonate (1.1 equiv)[5]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Amine:

    
    -ethylmethylamine (1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Scavenger Resin: Tris(2-aminoethyl)amine polystyrene (PS-Trisamine)

Step-by-Step Protocol

Step 1: Activation (Formation of PNP-Carbonate Intermediate)

  • In a reaction vial (or 96-well block), dissolve the Phenol substrate (0.1 mmol) in anhydrous DCM (1 mL).

  • Add DIPEA (0.3 mmol, 52 µL).

  • Add Bis(4-nitrophenyl)carbonate (0.11 mmol, 33.5 mg).

  • Stir/shake at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by LCMS. You should see the disappearance of the phenol and the appearance of the mixed carbonate intermediate (Mass = Phenol + 165 Da).

Step 2: Aminolysis (Displacement)

  • Once activation is complete, add

    
    -ethylmethylamine  (0.12 mmol, ~11 µL) directly to the reaction mixture.
    
  • Stir/shake at RT for 4–16 hours.

    • Note: The reaction turns yellow due to the release of 4-nitrophenol. This serves as a visual indicator of reaction progress.[5]

Step 3: Purification (Solid-Phase Extraction)

  • Add PS-Trisamine resin (3–5 equiv relative to excess electrophiles) to the vial. This scavenger captures unreacted bis-PNP and the 4-nitrophenol byproduct (via ionic interaction).

  • Shake for 4 hours.

  • Filter the resin and wash with DCM.

  • Concentrate the filtrate to obtain the clean

    
    -ethyl-
    
    
    
    -methylcarbamate.
Synthetic Workflow Diagram

Synthesis Start Diverse Phenols (Library Inputs) Step1 Activation + Bis(4-nitrophenyl)carbonate + DIPEA, DCM, RT Start->Step1 Intermediate Activated PNP-Carbonate (Stable Intermediate) Step1->Intermediate 2-4 Hours Step2 Aminolysis + N-ethyl-N-methylamine Intermediate->Step2 Crude Crude Mixture (Product + 4-Nitrophenol) Step2->Crude 4-16 Hours (Yellow Color) Scavenge Scavenging + PS-Trisamine Resin Crude->Scavenge Removes Byproducts Final Final Library N-ethyl-N-methylcarbamates Scavenge->Final Filter & Evaporate

Figure 2: Parallel synthesis workflow using the Bis-PNP activation method. This route minimizes handling of toxic reagents and utilizes resin-based cleanup.

Validation & Quality Control

To ensure the integrity of the library, the following checkpoints are mandatory:

  • Intermediate Stability: The PNP-carbonate intermediate is generally stable, but sterically hindered phenols (e.g., ortho-disubstituted) may require heating (40°C) or stronger bases (NaH) during Step 1.

  • Byproduct Removal: The efficiency of the scavenging step is critical. If 4-nitrophenol persists (visible by strong UV absorbance at ~315 nm), wash the organic layer with 1M NaOH or saturated

    
     (liquid-liquid extraction) instead of resin scavenging.
    
  • NMR Verification: The

    
    -ethyl-
    
    
    
    -methyl group presents a distinct rotameric signature in
    
    
    NMR due to restricted rotation around the amide-like N-C bond. Expect broad or split signals for the ethyl and methyl protons (approx. 1:1 ratio) at RT.

References

  • Bar-On, P., et al. (2002). "Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine." Biochemistry. Link

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Novartis AG. (2009). "Process for making aminoalkylphenyl carbamates and intermediates therefor." U.S. Patent 7,531,684.[5] Link

  • Wermuth, C. G. (2008).[5] The Practice of Medicinal Chemistry. "Carbamates as Prodrugs." Elsevier.

  • Kumari, S., et al. (2020). "Carbamate Group as Structural Motif in Drugs: A Review." Archiv der Pharmazie. Link

Sources

Procedure for reductive amination using 2-aminoethyl ethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination using 2-Aminoethyl ethyl(methyl)carbamate

Introduction & Utility

This application note details the protocol for utilizing 2-aminoethyl ethyl(methyl)carbamate as a nucleophile in reductive amination reactions. This reagent is a specialized bifunctional building block containing a primary amine and an ethyl(methyl)carbamate moiety.

Chemical Structure:



Key Applications:

  • Medicinal Chemistry: Introduction of the ethyl(methyl)carbamoyl motif, a pharmacophore found in cholinesterase inhibitors (e.g., Rivastigmine analogs).

  • Linker Chemistry: Synthesis of functionalized probes where the carbamate serves as a stable, polar spacer.

Scientific Rationale: The primary challenge in using this reagent is preserving the carbamate linkage during the reduction of the imine. While carbamates are generally stable, the proximity of the primary amine to the carbamate ester oxygen (separated by an ethylene bridge) creates a risk of intramolecular cyclization to form 2-oxazolidinone derivatives under high thermal stress or strong basic conditions. Therefore, Sodium Triacetoxyborohydride (STAB) is the preferred reducing agent due to its mild nature, high selectivity for imines, and compatibility with acid-sensitive groups at room temperature.

Reaction Mechanism & Critical Parameters

The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is subsequently reduced by the hydride source.

Mechanism:

  • Imine Formation: The primary amine of the reagent attacks the carbonyl carbon of the aldehyde/ketone.[1]

  • Activation: Acetic acid (AcOH) protonates the hemiaminal/imine, facilitating water loss and generating the electrophilic iminium species.

  • Reduction: STAB delivers a hydride to the iminium carbon. STAB is less basic and sterically bulkier than

    
    , preventing direct reduction of the ketone/aldehyde and minimizing side reactions with the carbamate.
    

Critical Process Parameters (CPPs):

ParameterRecommendationScientific Justification
Stoichiometry 1.1–1.2 eq. AmineSlight excess of amine ensures complete consumption of the valuable carbonyl substrate.
Reducing Agent 1.4–1.5 eq. STABExcess hydride accounts for adventitious moisture and ensures rapid reduction of the iminium.
Solvent DCE or DCM1,2-Dichloroethane (DCE) promotes rapid imine formation. THF is a viable alternative for solubility issues.
Temperature 20°C – 25°CCRITICAL: Higher temperatures (>50°C) increase the risk of intramolecular cyclization to oxazolidinones.
pH Control Mildly Acidic (AcOH)Promotes iminium formation. Avoid strong bases which can hydrolyze the carbamate.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Recommended for most aldehydes and ketones due to mild conditions and operational simplicity.

Reagents:

  • Substrate (Aldehyde/Ketone): 1.0 mmol[2]

  • 2-aminoethyl ethyl(methyl)carbamate: 1.1 mmol

  • Sodium Triacetoxyborohydride (STAB): 1.5 mmol

  • Acetic Acid (AcOH): 1.0 - 2.0 mmol (1-2 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [anhydrous]

Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Aldehyde/Ketone (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add 2-aminoethyl ethyl(methyl)carbamate (1.1 equiv).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to establish the imine/hemiaminal equilibrium.

    • Note: If the substrate is a sterically hindered ketone, extend this time to 1–2 hours.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen atmosphere. Monitor by TLC or LC-MS.

    • Typical Time: Aldehydes (1–4 h); Ketones (4–16 h).

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers and wash with brine.[2]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (typically DCM/MeOH gradients).

Method B: Sodium Cyanoborohydride ( )

Alternative for substrates requiring protic solvents (e.g., poor solubility in DCE).

Modifications:

  • Solvent: Methanol (MeOH).

  • Reagent:

    
     (Toxic – handle with care).
    
  • Procedure: Combine amine and carbonyl in MeOH. Adjust pH to ~6 with AcOH. Add

    
    . Stir at RT.
    
  • Warning: Risk of HCN generation if pH drops too low. Ensure proper venting.

Workflow Visualization

The following diagram outlines the logical flow and decision points for the STAB protocol.

ReductiveAmination Start Start: Substrate Preparation (Aldehyde/Ketone in DCE) AddAmine Add 2-aminoethyl ethyl(methyl)carbamate (1.1 eq) + AcOH (1.0 eq) Start->AddAmine Equilibrium Stir 30 min (Imine Formation) AddAmine->Equilibrium AddSTAB Add NaBH(OAc)3 (1.5 eq) Single Portion Equilibrium->AddSTAB HeatWarning Warning: Do NOT Heat >50°C (Risk of Cyclization) Equilibrium->HeatWarning Monitor Monitor (LC-MS/TLC) Is SM consumed? AddSTAB->Monitor Monitor->Equilibrium No (Add more time/reagent) Quench Quench with sat. NaHCO3 (Gas Evolution) Monitor->Quench Yes Workup Extraction (DCM) & Purification Quench->Workup

Figure 1: Step-by-step workflow for reductive amination using STAB. Note the temperature constraint to prevent carbamate cyclization.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low Conversion Steric hindrance or wet solvent.Increase AcOH to 2.0 eq; Add molecular sieves (4Å) to drive imine formation before adding STAB.
Cyclized Byproduct Temperature too high.Ensure reaction is kept at 20-25°C. Do not reflux.
Hydrolysis of Carbamate pH too high (basic) during workup.Avoid strong bases (NaOH/KOH) during extraction. Use

or mild

.
Dialkylation Primary amine is too reactive (Aldehydes only).Use slow addition of the aldehyde to the amine, or switch to Method B (

) at -10°C.

Safety & Handling

  • 2-aminoethyl ethyl(methyl)carbamate: Likely an irritant. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Water-reactive; releases hydrogen gas. Store under inert atmosphere.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Use proper PPE.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6] [Link]

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

Sources

Application Note: Strategic Neutralization and Isolation of 2-Aminoethyl Ethyl(methyl)carbamate Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This Application Note details the strategic conversion of 2-aminoethyl ethyl(methyl)carbamate hydrochloride to its free base form. This specific transformation presents a dual challenge often encountered in medicinal chemistry linkers and cholinergic analogs:

  • High Water Solubility: The low molecular weight and polarity of the free base (LogP < 0) make standard aqueous workups prone to significant yield loss.

  • Carbamate Instability: The carbamate moiety is susceptible to hydrolysis under strongly basic conditions or elevated temperatures, risking degradation into the parent amino alcohol and amine.

This guide provides three distinct protocols tailored to specific experimental needs: Biphasic Extraction (Salting-Out) , Solid-Phase Anion Exchange , and Non-Aqueous Neutralization .

Chemical Transformation

Target Molecule: 2-aminoethyl ethyl(methyl)carbamate Formula:


 (Free Base)
MW:  146.19  g/mol 


Strategic Decision Matrix

Select the appropriate protocol based on your scale, equipment availability, and downstream application.

DecisionMatrix Start Start: 2-Aminoethyl Carbamate HCl Salt Decision Primary Constraint? Start->Decision P1 Protocol 1: Biphasic Extraction (Salting Out) Decision->P1 Standard Lab Scale (<5g) P2 Protocol 2: Solid Phase Resin (Ion Exchange) Decision->P2 High Purity / Water Soluble Focus P3 Protocol 3: Non-Aqueous Precipitation Decision->P3 Strictly Anhydrous Requirement Note1 Requires NaCl Saturation to force partition P1->Note1 Note2 Cleanest profile; No aqueous layer P2->Note2

Figure 1: Decision matrix for selecting the optimal neutralization strategy.

Protocol 1: Biphasic Extraction with "Salting Out"

Best For: General laboratory scale (<5g) where standard glassware is preferred. Mechanism: Saturation of the aqueous phase with NaCl (salting out) increases the ionic strength, forcing the organic free base into the organic solvent (Dichloromethane or 2-MeTHF).

Reagents & Equipment[2][4][6][9][10]
  • Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Base: 2M NaOH (Cold) or Saturated

    
    .
    
  • Additive: Sodium Chloride (Solid).

  • Equipment: Separatory funnel, pH paper/meter.

Step-by-Step Methodology
  • Dissolution: Dissolve the HCl salt (1.0 eq) in the minimum volume of distilled water (approx. 3-5 mL per gram).

  • Saturation (Critical Step): Add solid NaCl to the aqueous solution until saturation is reached (undissolved crystals remain).

    • Expert Insight: This exploits the common ion effect and reduces the solubility of the organic amine in water.

  • Cooling: Place the aqueous mixture in an ice bath (0–5°C).

    • Safety: Carbamates can hydrolyze at high pH. Low temperature kinetically inhibits this side reaction.

  • Neutralization: Slowly add cold 2M NaOH or Saturated

    
     dropwise with stirring until pH reaches 11–12.
    
    • Caution: Do not exceed pH 12.5 to protect the carbamate linkage.

  • Extraction:

    • Add cold DCM (equal volume to aqueous phase). Shake vigorously for 1 minute.

    • Separate layers.[1][2][3]

    • Repeat extraction 3–4 times . (Due to high water solubility, a single extraction is insufficient).

  • Drying & Concentration:

    • Combine organic layers.[1][2][3]

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo at <30°C.

Protocol 2: Solid-Phase Anion Exchange (High Purity)

Best For: High-value samples, strict purity requirements, or when the free base is extremely water-soluble. Mechanism: Anion exchange resin (OH- form) swaps the Chloride ion for Hydroxide. The resulting free base elutes while the Chloride is trapped on the resin.

Reagents & Equipment[2][4][6][9][10]
  • Resin: Amberlyst® A26 (OH form) or Dowex® 1X8 (OH form).

  • Solvent: Methanol (MeOH) or Isopropanol (IPA).

  • Equipment: Fritted glass column or SPE cartridge.

Step-by-Step Methodology
  • Resin Preparation:

    • If using Cl- form resin, convert to OH- form by washing with 1M NaOH, then rinsing with water until neutral, then rinsing with MeOH to dehydrate.

    • Target Capacity: Use ~3 equivalents of resin capacity relative to the amine salt.

  • Loading:

    • Dissolve the 2-aminoethyl ethyl(methyl)carbamate HCl salt in dry Methanol.

    • Note: If solubility in MeOH is poor, a small amount of water (5%) is acceptable.

  • Exchange:

    • Pass the solution through the resin bed at a slow flow rate (gravity flow).

    • Mechanism:[4][3][5]

      
      .
      
  • Elution:

    • Wash the column with 2–3 column volumes of MeOH to ensure all free base is eluted.

  • Isolation:

    • Concentrate the filtrate in vacuo.[2]

    • Validation: The residue should be chloride-free (test a small aliquot with

      
       solution; no white precipitate should form).
      

Protocol 3: Non-Aqueous Neutralization

Best For: Applications requiring strictly anhydrous free base (e.g., immediate use in moisture-sensitive reactions). Mechanism: Reaction with an inorganic base in a solvent where the resulting inorganic salt (NaCl/KCl) is insoluble and precipitates out.

Reagents & Equipment[2][4][6][9][10]
  • Base: Potassium Carbonate (

    
    ) powder (finely ground, oven-dried) or Sodium Methoxide (NaOMe).
    
  • Solvent: Dry Methanol or a DCM/MeOH mixture.

Step-by-Step Methodology
  • Suspension: Suspend the HCl salt in dry Methanol (or DCM with 10% MeOH).

  • Neutralization:

    • Add 1.5 equivalents of anhydrous

      
      .
      
    • Stir vigorously at room temperature for 2–4 hours.

  • Precipitation:

    • The HCl reacts with the carbonate to form KCl (insoluble in organic solvent) and

      
      .
      
  • Filtration:

    • Filter the mixture through a Celite® pad or a 0.45µm PTFE syringe filter to remove the inorganic salts.

  • Isolation:

    • Concentrate the filtrate to obtain the free base oil.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterHCl SaltFree BaseMethod of Verification
Physical State White/Off-white SolidColorless to Pale Yellow OilVisual Inspection
Solubility Water, MeOHDCM, EtOAc, MeOH, WaterSolubility Test
1H NMR (

)

-CH2 shift ~3.2 ppm

-CH2 shift ~2.8 ppm
NMR (Upfield shift of

next to

)
AgNO3 Test Positive (White Precipitate)Negative (Clear)Chloride Presence
Troubleshooting Guide
  • Low Yield: The free base is likely remaining in the aqueous layer.[6] Increase NaCl concentration (Protocol 1) or switch to Resin (Protocol 2).

  • Degradation: Check for the presence of N-ethyl-N-methylamine or aminoethanol derivatives. This indicates hydrolysis.[7] Ensure temperature during neutralization was <5°C and pH <12.5.

Workflow Visualization (Protocol 2)

ResinWorkflow Step1 Dissolve HCl Salt in MeOH Step2 Pass through Amberlyst A26 (OH) Step1->Step2 Step3 Resin Traps Cl- Step2->Step3 Step4 Elute Free Base Step2->Step4 Step5 Evaporate Solvent Step4->Step5

Figure 2: Ion exchange workflow for high-purity isolation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for biphasic extraction and salting-out techniques).
  • Divito, C. B.; et al. "Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride."[8] J. Agric.[8] Food Chem.[8]2007 , 55(14), 5377–5382.[8] Link (Authoritative source on carbamate hydrolysis kinetics vs. pH).

  • Pace, V.; et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem2012 , 5, 1369–1379. Link (Green solvent alternatives for extraction).

  • Sigma-Aldrich. "Amberlyst® A26 Hydroxide Form Product Specification." Link (Technical specifications for ion exchange resins).

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for amine pKa and extraction logic).

Sources

Design of carbamate-based prodrugs using 2-aminoethyl linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Self-Immolative Carbamate Prodrugs via 2-Aminoethyl Cyclization

Executive Summary

This guide details the design and engineering of carbamate-based prodrugs utilizing 2-aminoethyl linkers (and their


-substituted derivatives). Unlike simple ester prodrugs susceptible to ubiquitous esterases, this class of prodrugs relies on a chemically programmed intramolecular cyclization  (aminolysis) to release the parent drug.

This "smart" release mechanism offers two distinct advantages:

  • Tunable Stability: The half-life (

    
    ) is governed by the pKa of the linker amine and steric constraints (Thorpe-Ingold effect), allowing precise control over release rates from minutes to days.
    
  • High Solubility: The basic amine moiety significantly enhances aqueous solubility, addressing a common bottleneck for lipophilic drugs.

Mechanism of Action: The "Cyclization Switch"

The core technology relies on the formation of a stable 5-membered cyclic urea (imidazolidin-2-one). The reaction is driven by the nucleophilic attack of the linker's secondary amine on the carbamate carbonyl.

Key Design Requirement: The amine on the linker must be nucleophilic enough at physiological pH (7.4) to attack the carbonyl, yet basic enough to improve solubility.

Pathway Visualization

The following diagram illustrates the kinetic pathway. Note that the reaction rate (


) is pH-dependent, as only the unprotonated free base form of the amine is reactive.

Carbamate_Cyclization_Mechanism Prodrug_H Prodrug (Protonated) [Storage/Stable] Prodrug_Free Reactive Free Base (Nucleophile Exposed) Prodrug_H->Prodrug_Free Deprotonation (pH > pKa - 2) Transition Tetrahedral Intermediate Prodrug_Free->Transition Intramolecular Attack (k1) CyclicUrea Cyclic Urea (Imidazolidinone) [Byproduct] Transition->CyclicUrea Collapse ActiveDrug Active Drug (Free -OH/-NH) Transition->ActiveDrug Release (k2)

Figure 1: Mechanism of drug release via intramolecular aminolysis.[1] The rate-determining step is typically the formation of the tetrahedral intermediate (


).[2]

Chemical Design Principles (SAR)

To engineer a specific release profile, you must modulate the linker structure. Use the following Structure-Activity Relationship (SAR) rules:

Design ParameterModificationEffect on Release Rate (

)
Mechanistic Rationale
N-Substitution

-Methyl vs.

-H
Increases Rate

-alkyl groups increase nucleophilicity and favor the cis-conformation required for cyclization.
Linker Length Ethyl (2C) vs. Propyl (3C)Ethyl is Faster Formation of a 5-membered ring (imidazolidinone) is kinetically favored over a 6-membered ring (pyrimidinone) by orders of magnitude.
Backbone Substitution Gem-dimethyl on ethyl chainIncreases Rate (10-100x) Thorpe-Ingold Effect: Bulky substituents compress the bond angle, forcing the amine and carbonyl closer together.
Amine pKa Electron-withdrawing groupsDecreases Rate Lowers the fraction of reactive free amine at pH 7.4.

Expert Insight: For most phenol-based drugs, a simple


-methylethylenediamine  linker provides a 

of ~30–60 minutes at pH 7.4. To extend this to hours, remove the

-methyl group or add steric bulk near the amine.

Synthesis Protocol: The "Activated Carbonate" Route

Objective: Synthesize an


-methyl-2-aminoethyl carbamate prodrug.
Standard:  This protocol uses 4-nitrophenyl chloroformate (PNP-Cl) for activation. It is superior to phosgene due to safety and ease of handling (solid reagent).
Reagents Required:
  • Parent Drug (containing -OH or -NH)[2][3][4][5][6]

  • 4-Nitrophenyl chloroformate (PNP-Cl)

  • 
    -Dimethylethylenediamine (or specific linker of choice)
    
  • Triethylamine (

    
    ) or Pyridine
    
  • Dichloromethane (DCM, anhydrous)

Workflow Diagram

Synthesis_Workflow Step1 Step 1: Activation Drug + PNP-Cl Intermed Intermediate: Drug-PNP Carbonate Step1->Intermed 0°C, Et3N 1-2 hrs Step2 Step 2: Aminolysis Add Diamine Linker Intermed->Step2 Excess Diamine RT, 4-12 hrs Purification Purification (Flash Chromatography) Step2->Purification Workup Final Final Prodrug (HCl Salt Formation) Purification->Final HCl/Dioxane

Figure 2: Two-step synthesis strategy. Activation of the drug hydroxyl is followed by displacement with the diamine linker.

Step-by-Step Procedure:
  • Activation (Carbonate Formation):

    • Dissolve Parent Drug (1.0 equiv) and

      
       (2.0 equiv) in anhydrous DCM under Argon.
      
    • Cool to 0°C.[4][7]

    • Add 4-nitrophenyl chloroformate (1.2 equiv) portion-wise.[4]

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC. The drug spot should disappear, replaced by the less polar PNP-carbonate.

  • Coupling (Linker Attachment):

    • Crucial: Do not isolate the PNP-carbonate if unstable. Can often be done "one-pot."[8][9]

    • Add the diamine linker (e.g.,

      
      -dimethylethylenediamine) (3.0 equiv) directly to the reaction mixture.
      
    • Note: Excess amine is used to scavenge the liberated nitrophenol and prevent oligomerization.

    • Stir at RT for 4–16 hours.

  • Workup & Purification:

    • Wash the organic layer with saturated

      
       (removes nitrophenol) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via Flash Chromatography (DCM/MeOH gradient). Note: These compounds are basic; adding 1%

      
       to the eluent prevents streaking.
      
  • Salt Formation (Storage):

    • Dissolve the oil in minimal dioxane or ether.

    • Add 4M HCl in dioxane (1.0 equiv).

    • Filter the white precipitate. Store at -20°C. (Free bases may cyclize slowly even in solid state; HCl salts are stable).

In Vitro Characterization Protocol

Objective: Determine the chemical stability and release kinetics (


) at physiological pH.
Experimental Setup:
  • Buffer Preparation:

    • Prepare 50 mM Phosphate Buffer (PBS) at pH 7.4.

    • Prepare 50 mM Acetate Buffer at pH 5.0 (Control for storage stability).

  • Stock Solution: Dissolve Prodrug (HCl salt) in DMSO to 10 mM.

Kinetic Assay:
  • Pre-heat PBS (990 µL) to 37°C in a thermomixer.

  • Initiate reaction by adding 10 µL of Prodrug Stock (Final conc: 100 µM).

  • Sampling: Inject directly into HPLC at

    
     min.
    
    • Alternative: Quench aliquots with 1% TFA (acidification protonates the amine, stopping cyclization instantly) if autosampler delay is significant.

Data Analysis:

The release follows Pseudo-First-Order Kinetics .

Calculate


 using the integrated rate law:


Plot


 vs. Time. The slope is 

.

Acceptance Criteria:

  • pH 7.4:

    
     should be between 10 min and 4 hours for typical "rapid release" applications.
    
  • pH 5.0:

    
     should be 
    
    
    
    hours (indicates shelf stability).

Troubleshooting & Optimization

ObservationRoot CauseSolution
Release is too fast (< 5 min) Amine is too nucleophilic or steric compression is too high.Remove

-methyl group (use primary amine) or use a propyl linker (6-membered ring formation is slower).
Release is too slow (> 24 h) Amine pKa is too low (too much protonation).Add electron-donating groups to the amine or use the "Trimethyl Lock" variation (steric acceleration).
Low Yield in Synthesis Dimerization (Linker reacts with two drug molecules).Use a large excess (3-5 equiv) of the diamine linker during Step 2. Add the activated drug to the linker solution.

References

  • Rautio, J., et al. (2018).[10][11][12] "The expanding role of prodrugs in contemporary drug design and development."[1][10][11][13][14] Nature Reviews Drug Discovery, 17, 559–587.[10][11][12] Link

  • Saari, W. S., et al. (1990).[15] "Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole." Journal of Medicinal Chemistry, 33(1), 97–101.[15] Link

  • Simplício, A. L., et al. (2008). "Prodrugs for Amines." Molecules, 13(3), 519-547. Link

  • Dal Corso, A., et al. (2020). "Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs."[6] Angewandte Chemie International Edition, 59(10), 4176-4181. Link

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-aminoethyl ethyl(methyl)carbamate during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working on the synthesis of 2-aminoethyl ethyl(methyl)carbamate. Our goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, with a primary focus on preventing unwanted hydrolysis. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and synthesis of carbamates.

Q1: What is carbamate hydrolysis, and why is it a critical issue in this specific synthesis?

A1: Carbamate hydrolysis is the chemical cleavage of the carbamate ester linkage by water, which breaks the molecule down into an alcohol, an amine, and carbon dioxide.[1][2] This reaction is a primary cause of low yields and product impurity. For 2-aminoethyl ethyl(methyl)carbamate, the presence of a free primary amine in the molecule can create a locally basic microenvironment, potentially accelerating base-catalyzed hydrolysis if conditions are not strictly controlled.

Q2: What are the primary factors that promote the hydrolysis of my carbamate product?

A2: The stability of carbamates is critically influenced by three main factors:

  • pH: Carbamates are highly susceptible to alkaline (base-catalyzed) hydrolysis. The rate of degradation increases significantly at a pH above 7. While acid-catalyzed hydrolysis can also occur, many carbamates exhibit greater stability in slightly acidic conditions (around pH 5-6).[2]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2][3] Running reactions at elevated temperatures or using high-temperature purification methods can lead to significant product loss.

  • Presence of Water: Water is a necessary reactant for hydrolysis. The most effective strategy for preventing hydrolysis is to maintain scrupulously anhydrous (dry) conditions throughout the synthesis.[4]

Q3: Are all carbamates equally susceptible to hydrolysis?

A3: No, susceptibility varies significantly based on the carbamate's structure. N,N-disubstituted carbamates (like the one in your target molecule, which is substituted on the nitrogen with an ethyl and a methyl group) are generally more stable against hydrolysis than N-monosubstituted or N-unsubstituted carbamates.[5] However, this increased stability does not eliminate the risk, and careful control of reaction conditions remains paramount.

Q4: Is a protecting group strategy necessary for this synthesis?

A4: The starting material, N-ethyl-N'-methylethylenediamine, has two different amine groups: a primary and a secondary amine. The primary amine is generally more reactive and less sterically hindered than the secondary amine. Therefore, selective acylation at the primary amine is often achievable without a protecting group strategy by carefully controlling stoichiometry, temperature, and the rate of reagent addition. However, if you experience issues with selectivity (i.e., reaction at the secondary amine), a protecting group strategy would be the next logical step.[6][7]

Section 2: Troubleshooting Guide for Synthesis

This guide provides solutions to specific experimental issues you may encounter.

Issue / Observation Potential Cause Recommended Solution & Scientific Rationale
Low to No Product Formation 1. Hydrolysis of Reagents: The carbamoylating agent (e.g., ethyl chloroformate) is highly sensitive to moisture and can be rapidly hydrolyzed before it has a chance to react. 2. Inactive Reagents: Reagents may have degraded during storage. 3. Insufficient Temperature/Time: The reaction may require more energy or time to proceed, especially with less reactive substrates.[3]Solution: 1. Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or use of a solvent purification system). Perform the reaction under an inert atmosphere (Nitrogen or Argon).[4] 2. Use Fresh Reagents: Use freshly opened bottles of reagents or purify them immediately before use. 3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting material. If the reaction is sluggish, consider a cautious, stepwise increase in temperature (e.g., from 0°C to room temperature) or extending the reaction time.[3]
Significant Byproduct Identified as a Symmetrical Urea Moisture Contamination: This is a classic sign of water in the reaction. If using an isocyanate, it reacts with water to form an unstable carbamic acid, which decomposes to an amine and CO₂, with the amine then reacting with another isocyanate molecule. A similar pathway can occur with chloroformates.[4]Solution: Scrupulous Drying: Re-evaluate all drying procedures for solvents, reagents, and glassware. Ensure the inert atmosphere is maintained throughout the entire process. Using molecular sieves in the reaction flask can help scavenge trace amounts of water.
Product Degrades During Aqueous Workup Uncontrolled pH: The pH of the aqueous layer during extraction can significantly impact product stability. Basic conditions (pH > 7.5) will rapidly hydrolyze the carbamate.[2]Solution: Control Workup pH: Use a mildly acidic aqueous solution (e.g., dilute citric acid buffer or cold 0.1 M HCl) for the initial washes to ensure the free amine is protonated and the solution is not basic. Minimize contact time with the aqueous phase and work quickly at low temperatures (e.g., using an ice bath).
Product Decomposes During Purification by Distillation Thermal Lability: Although more stable than some other functional groups, carbamates can decompose at elevated temperatures.[3] The required temperature for distillation may be high enough to induce decomposition or hydrolysis if trace water is present.Solution: Use Non-Thermal Purification: Flash column chromatography on silica gel is the preferred method for purifying carbamates. It avoids high temperatures and allows for the separation of impurities. Ensure solvents used for chromatography are dry.

Section 3: Visualized Mechanisms and Workflows

Hydrolysis Mechanism

The diagram below illustrates the base-catalyzed hydrolysis mechanism, which is the most common degradation pathway under typical synthetic workup conditions.

Caption: Base-catalyzed hydrolysis of a carbamate proceeds via nucleophilic attack.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues during your synthesis.

Troubleshooting start Reaction Complete. Analyze by TLC/LC-MS. product_check Is desired product observed? start->product_check yield_check Is yield > 70%? product_check->yield_check Yes no_product No Product Observed product_check->no_product No low_yield Low Yield yield_check->low_yield No success Success! Proceed to purification. yield_check->success Yes byproduct_check Are there significant byproducts? troubleshoot_hydrolysis Troubleshoot: 1. Suspect hydrolysis. 2. Enhance drying procedures. 3. Check workup pH and temp. byproduct_check->troubleshoot_hydrolysis No urea_check Is a urea byproduct present? byproduct_check->urea_check Yes troubleshoot_reagents Troubleshoot: 1. Check reagent activity. 2. Verify anhydrous conditions. 3. Re-evaluate temp/time. no_product->troubleshoot_reagents low_yield->byproduct_check urea_present Urea Present urea_check->urea_present Yes other_byproducts Other Byproducts urea_check->other_byproducts No troubleshoot_moisture Troubleshoot: Severe moisture contamination. Scrupulously dry all solvents and reagents. urea_present->troubleshoot_moisture troubleshoot_selectivity Troubleshoot: 1. Check stoichiometry. 2. Lower reaction temperature. 3. Slow the rate of addition. other_byproducts->troubleshoot_selectivity

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 4: Experimental Protocol

This protocol provides a general, robust method for the synthesis of 2-aminoethyl ethyl(methyl)carbamate, with critical steps for preventing hydrolysis highlighted.

Objective: To synthesize 2-aminoethyl ethyl(methyl)carbamate with high yield and purity by minimizing hydrolytic side reactions.

Materials:

  • N-Ethyl-N'-methylethylenediamine

  • Ethyl chloroformate

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), cooled to 0°C

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard, oven-dried glassware

Procedure:

  • Reaction Setup (Critical Step for Anhydrous Conditions):

    • Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • In the main flask, dissolve N-Ethyl-N'-methylethylenediamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C using an ice-salt bath. A lower temperature helps control the exotherm and improves selectivity.

  • Controlled Addition of Electrophile (Critical Step for Selectivity):

    • In the dropping funnel, prepare a solution of ethyl chloroformate (1.0 equivalent) in anhydrous DCM.

    • Add the ethyl chloroformate solution dropwise to the stirred amine solution over 30-60 minutes. A slow addition rate is crucial to prevent side reactions and localized heating.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed (typically 2-4 hours).

  • Workup (Critical Step for Preventing Product Hydrolysis):

    • Cool the reaction mixture back to 0°C.

    • Quench the reaction by slowly adding cold, saturated NaHCO₃ solution. This will neutralize the triethylamine hydrochloride salt. Work quickly to minimize the product's contact time with the aqueous base.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer once more with DCM.

    • Combine the organic layers and wash with cold, saturated brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<40°C).

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure 2-aminoethyl ethyl(methyl)carbamate.

  • Storage:

    • Store the final product under an inert atmosphere in a desiccator or freezer to prevent hydrolysis over time.[8]

References

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 . PubChem. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines . Chemistry Steps. [Link]

  • 2-Methyl-2-Propanyl {2-[(2-Aminoethyl)(Methyl)Amino]Ethyl}Carbamate . Chemsrc. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents . PMC. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions . PMC. [Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution . ResearchGate. [Link]

  • Any advice about the stability of ester and carbamate containing compounds? . ResearchGate. [Link]

  • Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... . ResearchGate. [Link]

  • RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Semantic Scholar. [Link]

  • Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach . PMC. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry . ACS Publications. [Link]

  • The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates . Journal of the Chemical Society B: Physical Organic. [Link]

Sources

Technical Support Center: Flash Chromatography Purification of 2-Aminoethyl Ethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify bifunctional molecules like 2-aminoethyl ethyl(methyl)carbamate. While the carbamate moiety is relatively stable, the highly basic primary aliphatic amine interacts strongly with traditional chromatographic media, often leading to total sample loss.

This guide abandons generic advice in favor of field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation without compromising yield.

Diagnostic Workflow

PurificationWorkflow A Crude 2-aminoethyl ethyl(methyl)carbamate B Assess Solubility & Lipophilicity A->B C Aqueous / Highly Polar (Reverse Phase) B->C High polarity D Organic Soluble (Normal Phase) B->D Lipophilic E C18 Column Mobile Phase: H2O/MeCN + 0.1% TEA C->E F Stationary Phase Selection D->F G Bare Silica (Acidic) Requires 1% TEA in DCM/MeOH F->G Standard Media H Amine-Functionalized Silica Hexane/EtOAc (No modifier) F->H Optimal Media

Workflow for selecting the optimal flash chromatography method for basic amines.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does 2-aminoethyl ethyl(methyl)carbamate streak severely and exhibit poor recovery on standard bare silica gel? A: The root cause is a strong Brønsted acid-base interaction. Standard chromatographic silica gel contains surface silanol groups (Si-OH) which are mildly acidic. The primary amine of 2-aminoethyl ethyl(methyl)carbamate is highly basic. When the basic amine contacts the acidic silica, it protonates, causing the compound to bind ionically to the stationary phase[1]. This results in severe peak tailing, broad elution bands, and significant yield loss due to irreversible adsorption[2].

Q: If I must use bare silica, which basic modifier should I add to my mobile phase? A: If bare silica is your only option, you must add a competing amine to the mobile phase to neutralize the acidic silanols. Triethylamine (TEA) at 1–2% (v/v) is highly recommended over ammonium hydroxide (NH₄OH). While NH₄OH is commonly used with dichloromethane/methanol gradients, it should never be used if your solvent system contains ethyl acetate. Ammonium hydroxide can react with ethyl acetate to form acetamide as a byproduct, contaminating your purified fractions[3]. TEA is a tertiary amine that accomplishes silanol neutralization effectively, is easy to evaporate, and will not react with ester-based solvents[3].

Q: Why is amine-functionalized silica considered the "gold standard" for this molecule? A: Amine-functionalized silica (e.g., KP-NH) has an aminopropyl bonded phase that masks the underlying acidic silanols, rendering the surface basic[4]. This completely eliminates the problematic solute-sorbent acid-base interactions. Consequently, 2-aminoethyl ethyl(methyl)carbamate elutes as a sharp, symmetrical peak using "softer" and safer solvent systems like hexane/ethyl acetate, entirely removing the need for basic modifiers in the mobile phase[2]. This simplifies post-purification solvent evaporation and prevents modifier-induced degradation.

Q: How does the "2 pH Rule" apply to reversed-phase (C18) purification of this carbamate? A: In reversed-phase chromatography, basic amines are best retained and separated when they are in their neutral, free-base form[2]. The "2 pH rule" states that to fully deprotonate an amine, the mobile phase pH must be adjusted to at least two units above the compound's pKa[2]. By adding 0.1% TEA to an aqueous gradient, the pH is raised, increasing the lipophilicity of 2-aminoethyl ethyl(methyl)carbamate. This drives the compound into the C18 stationary phase, dramatically improving retention and resolution[2].

Section 2: Validated Experimental Protocols
Protocol A: Normal-Phase Purification via Amine-Functionalized Silica

Causality: This method leverages a basic stationary phase to prevent amine protonation, allowing the use of modifier-free organic gradients.

  • Column Equilibration: Equilibrate an amine-functionalized silica flash cartridge with 3–5 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude 2-aminoethyl ethyl(methyl)carbamate in a minimal volume of dichloromethane (DCM). Apply evenly to the column head.

    • Self-Validation Checkpoint: Spot the dissolved sample on an amine-functionalized TLC plate. If the compound remains at the baseline in 50% EtOAc/Hexane, the sample has likely degraded or polymerized prior to loading; do not proceed with the column run.

  • Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 10–12 CV. The carbamate's polarity will dictate elution typically between 20-35% EtOAc.

  • Fraction Collection: Because aliphatic amines and carbamates lack strong UV chromophores, use an Evaporative Light Scattering Detector (ELSD) or mass-directed fraction collection.

    • Self-Validation Checkpoint: If using ELSD, ensure the drift tube temperature is set low enough (e.g., 40°C) to prevent volatilization of the low-molecular-weight carbamate.

  • Post-Run: Evaporate fractions under reduced pressure. No modifier removal is necessary[4].

Protocol B: Reversed-Phase (C18) Purification

Causality: Utilizes hydrophobic interactions. The basic modifier ensures the amine remains uncharged, maximizing interaction with the C18 chains.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% TEA) and Mobile Phase B (Acetonitrile + 0.1% TEA).

    • Self-Validation Checkpoint: Check the pH of Mobile Phase A prior to the run. It must read ≥ 10.5 to guarantee the primary amine remains in its free-base form[2].

  • Column Conditioning: Flush a C18 flash column with 100% Mobile Phase B for 3 CV, followed by equilibration with 5% Mobile Phase B / 95% Mobile Phase A for 5 CV.

  • Sample Loading: Dissolve the sample in Mobile Phase A. Inject onto the column.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 15 CV. The basic pH ensures the primary amine is deprotonated, allowing the ethyl(methyl)carbamate moiety to govern retention[2].

  • Recovery: Lyophilize the collected fractions to remove water, acetonitrile, and the volatile TEA modifier.

Section 3: Quantitative Method Comparison
ParameterBare Silica + ModifiersAmine-Functionalized SilicaReversed-Phase (C18) + TEA
Stationary Phase Unbonded Silica (Acidic)Aminopropyl-Silica (Basic)Octadecyl Silane (Hydrophobic)
Mobile Phase DCM / MeOH / 1% TEAHexane / Ethyl AcetateH₂O / MeCN / 0.1% TEA
Peak Shape Broad, tailingSharp, symmetricalSharp, symmetrical
Typical Recovery 60 - 75%> 90%> 85%
Post-Run Processing Difficult (Modifier removal)Easy (Volatile organics)Lyophilization required
Risk of Degradation High (Silanol catalysis)LowLow
References
  • Biotage - When should I use an amine-bonded silica for flash chromatography?[Link]

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Journal of Chemical Education (ACS Publications) - Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory[Link]

Sources

Technical Support Center: Optimizing Aminoethyl Carbamate Formation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aminoethyl carbamate formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms and the rationale behind experimental choices, empowering you to optimize your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding aminoethyl carbamate formation.

Q1: What is the fundamental mechanism of carbamate formation from an amine and a carbonate source?

The formation of a carbamate from an amine and a dialkyl carbonate proceeds through a nucleophilic substitution reaction at the carbonyl carbon of the carbonate. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the departure of an alkoxide leaving group.[1] The reaction is often facilitated by the use of a base or a catalyst.[1] In the context of using carbon dioxide (CO2) and an alkyl halide, the amine first reacts with CO2 to form a carbamic acid intermediate, which is then deprotonated by a base to form a carbamate salt. This salt then undergoes nucleophilic attack on the alkyl halide to yield the final carbamate ester.[2][3]

Q2: Why is my carbamate formation reaction showing low to no yield?

Several factors can contribute to low or no product formation. These include:

  • Inactive Reagents or Catalyst: Ensure all starting materials, especially catalysts, are fresh and have been stored under appropriate conditions to prevent degradation.[4]

  • Inappropriate Reaction Temperature: The optimal temperature can vary significantly. Some reactions require elevated temperatures to overcome activation energy barriers, while others proceed efficiently at room temperature.[4]

  • Insufficient Reaction Time: Carbamate formation can sometimes be slow. It is crucial to monitor the reaction progress over an extended period using techniques like TLC, HPLC, or GC-MS to ensure it has reached completion.[4]

  • Poor Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.[4] Protic solvents can sometimes interfere with the reaction, while aprotic solvents like DMF or acetonitrile are often preferred.[5][6]

Q3: What are the common side products in aminoethyl carbamate synthesis, and how can I minimize them?

Common side products can include:

  • Di-carbamate Formation: This occurs when a diamine is used and both amino groups react. To favor mono-substitution, use a molar excess of the diamine relative to the carbamoylating agent and add the carbamoylating agent slowly to the diamine solution.[4]

  • Urea Byproducts: These can form if there is water or CO2 contamination in the reaction.[4] To avoid this, ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • N-alkylation: When using methods involving alkyl halides, the amine can sometimes be alkylated directly.[2][3] The choice of base and reaction conditions can influence the selectivity between N-carbamoylation and N-alkylation. Using a non-nucleophilic base can help minimize this side reaction.[2]

Q4: How do I choose the right base for my carbamate formation reaction?

The choice of base is critical and depends on the specific reaction pathway.

  • For reactions involving chloroformates, a non-nucleophilic organic base like triethylamine is often used to neutralize the HCl byproduct.[4]

  • In reactions utilizing CO2 and alkyl halides, a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a cesium base like cesium carbonate is effective in promoting the formation of the carbamate salt.[2][3] Sterically hindered guanidine bases have also been shown to give excellent results.[2]

  • For reactions with dialkyl carbonates, a catalyst or a base can be used, and the choice may influence which alkyl group from an unsymmetrical carbonate is preferentially cleaved.[1]

II. Troubleshooting Guide: Low Yield & Purity Issues

This section provides a structured approach to diagnosing and solving common problems encountered during aminoethyl carbamate synthesis.

Scenario 1: Incomplete Reaction or Low Conversion

If you observe a significant amount of unreacted starting material, consider the following:

Potential Cause Explanation & Recommended Action
Insufficient Reagent Reactivity The electrophilicity of the carbonate source or the nucleophilicity of the amine may be too low under the current conditions. Consider using a more reactive carbonate derivative (e.g., a chloroformate or an activated carbonate like di-tert-butyl dicarbonate). For less reactive amines, increasing the reaction temperature may be necessary.[7]
Equilibrium Issues The reaction may be reversible. If an alcohol is a byproduct (e.g., when using dialkyl carbonates), its removal via distillation or the use of molecular sieves can drive the reaction forward.[8]
Catalyst Deactivation or Insufficiency If using a catalyst, ensure it is active and used in the correct loading. Some catalysts are sensitive to air and moisture.[4] Consider increasing the catalyst loading or using a fresh batch.
Suboptimal pH For certain reactions, pH control is crucial. For instance, in reductive aminations that may compete with carbamate formation, a pH range of 4-6 is often optimal for imine formation without protonating the amine into a non-nucleophilic state.[8]
Troubleshooting Workflow for Incomplete Conversion

G start Low Conversion Observed check_reagents Verify Reagent Purity & Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions monitor_rxn Monitor Reaction Over Time (TLC, HPLC, LC-MS) check_conditions->monitor_rxn increase_temp Increase Reaction Temperature monitor_rxn->increase_temp If reaction stalls change_reagent Use More Reactive Carbamoylating Agent monitor_rxn->change_reagent If reaction stalls add_catalyst Introduce or Change Catalyst monitor_rxn->add_catalyst If reaction stalls remove_byproduct Remove Volatile Byproducts (e.g., alcohol) monitor_rxn->remove_byproduct If reaction stalls optimize_solvent Screen Different Solvents monitor_rxn->optimize_solvent If reaction stalls success Yield Optimized increase_temp->success change_reagent->success add_catalyst->success remove_byproduct->success optimize_solvent->success

Caption: Workflow for troubleshooting low reaction conversion.

Scenario 2: Formation of Significant Impurities

If your desired product is formed but is contaminated with significant side products, the following table can guide your optimization.

Observed Impurity Potential Cause & Explanation Recommended Solution
Over-alkylation/Di-carbamate The carbamoylated product is reacting further. This is common with di-amines or when the product carbamate's nitrogen is still nucleophilic.Use a stoichiometric excess of the amine.[4] Add the electrophile/carbamoylating agent slowly to the reaction mixture to maintain a high concentration of the starting amine.[4]
Urea Presence of water or atmospheric CO2 reacting with the amine.Use anhydrous solvents and reagents.[4] Perform the reaction under an inert atmosphere (N2 or Ar).[4]
N-Alkylated Amine Direct alkylation of the starting amine competes with carbamoylation, especially in CO2/alkyl halide methods.Use a bulky, non-nucleophilic base (e.g., DBU, Proton-Sponge®).[2] Optimize the stoichiometry of the base and alkyl halide.[9] Sometimes, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can suppress N-alkylation.[3][10]
General Reaction Pathway and Side Reactions

G cluster_main Desired Pathway cluster_side Side Reactions Amine R-NH2 Carbamate R-NH-CO-OR' (Desired Product) Amine->Carbamate + Carbonate Source - R'OH Dicarbamate R(-NH-CO-OR')2 (Di-carbamate) Amine->Dicarbamate + Excess Carbonate Source (if R has another NH2) Urea R-NH-CO-NH-R (Urea) Amine->Urea + CO2/H2O contaminant N_Alkylated R-NH-R'' (N-Alkylation) Amine->N_Alkylated + Alkylating Agent (R''-X) in CO2 methods Carbonate R'O-CO-OR'

Caption: Key reaction pathways in carbamate synthesis.

Scenario 3: Difficulty in Product Isolation and Purification

Even with good yield, isolating a pure product can be challenging.

Problem Potential Cause Recommended Solution
Product is an oil The product may have a low melting point or be amorphous.Attempt to form a solid derivative, such as a hydrochloride salt, which may be more crystalline.[4] Consider purification by column chromatography.
Co-elution with byproducts The product and impurities have similar polarities.For column chromatography, screen different eluent systems (solvent mixtures) to improve separation.[4]
Product is highly water-soluble The product is lost during aqueous workup.Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency. Use a continuous liquid-liquid extractor for highly polar products.
Emulsion during workup Surfactant-like properties of reactants or products.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

III. Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis using Chloroformate

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the aminoethyl compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF).[4] Cool the mixture to 0 °C in an ice bath.

  • Addition: Add the chloroformate (e.g., methyl chloroformate, 0.9 equivalents to favor mono-substitution) dropwise to the stirred solution over 30-60 minutes.[4] Maintaining a low temperature helps to control the reaction rate and minimize side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[4]

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated hydrochloride salt of the base. Wash the filtrate with a mild acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as needed.[4][11][12]

Protocol 2: Analytical Monitoring by HPLC

High-Performance Liquid Chromatography is an excellent tool for monitoring reaction progress and determining product purity.

  • Sample Preparation: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile) to an appropriate concentration.

  • Instrumentation: Use a reverse-phase C18 column. A common mobile phase for carbamates is a gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to improve peak shape.

  • Detection: A UV detector is commonly used, monitoring at a wavelength where the product or starting material has significant absorbance.[13] For compounds without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector can be used.[14]

  • Analysis: Inject the prepared sample. Compare the retention times and peak areas of the starting materials and product to determine the reaction conversion and relative purity.

IV. References

  • Selva, M., Tundo, P., & Perosa, A. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Synlett, 2010(10), 1567–1571. Available from: [Link]

  • Asymmetric Synthesis. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Available from: [Link]

  • Aresta, M., Dibenedetto, A., & Nocito, F. (2002). The synthesis of alkyl carbamates from primary aliphatic amines and dialkyl carbonates in supercritical carbon dioxide. Tetrahedron Letters, 43(34), 5977-5980. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available from: [Link]

  • Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. (n.d.). Carbamate. Wikipedia. Available from: [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available from: [Link]

  • Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795-6803. Available from: [Link]

  • Yutaka, T., et al. (2002). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Google Patents. (n.d.). Purification method of carbamate - JP2804132B2. Available from:

  • Zhang, Y., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14, 19342-19347. Available from: [Link]

  • Klementova, S., & Kocar, M. (2003). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. Chem. Listy 97. Available from: [Link]

  • ResearchGate. (n.d.). Reaction mechanism leading to carbamate (1) formation for the... Available from: [Link]

  • D. S. Vik, et al. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology. Available from: [Link]

  • Nielsen, P., et al. (2004). Ab Initio Study of the Reaction of Carbamate Formation from CO2 and Alkanolamines. Industrial & Engineering Chemistry Research, 43(14), 3763-3768. Available from: [Link]

  • IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Available from: [Link]

  • Singh, P., et al. (2007). Mild and Convenient Synthesis of Organic Carbamates from Amines and Carbon Dioxide using Tetraethylammonium Superoxide. Synthetic Communications, 37(18), 3109-3116. Available from: [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. Available from: [Link]

  • He, Y., et al. (2021). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega, 6(43), 29110-29118. Available from: [Link]

  • Google Patents. (n.d.). Efficient carbamate synthesis - WO2000050389A1. Available from:

  • ResearchGate. (n.d.). Comparative study between the published analysis methods for carbamates. Available from: [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Available from: [Link]

  • Chaudhry, G. R., et al. (2002). Purification and biochemical characterization of the carbamate hydrolase from Pseudomonas sp. 50432. Biotechnology and Applied Biochemistry, 36(Pt 1), 63-70. Available from: [Link]

  • An, H., et al. (2014). Influence of Solvent on Reaction Path to Synthesis of Methyl N-Phenyl Carbamate from Aniline, CO2 and Methanol. Chinese Journal of Chemical Engineering, 22(4), 447-453. Available from: [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available from: [Link]

  • He, Y., et al. (2021). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Available from: [Link]

  • MDPI. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Available from: [Link]

  • Chen, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. Available from: [Link]

  • RSC Publishing. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Available from: [Link]

  • Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46683–46692. Available from: [Link]

  • YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Catalysis Science & Technology. (n.d.). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Available from: [Link]

  • Aresta, M., et al. (2018). Recent Advances in the Chemistry of Metal Carbamates. Chemical Reviews, 118(22), 11047-11139. Available from: [Link]

Sources

Technical Support Center: Handling & Troubleshooting 2-Aminoethyl Ethyl(Methyl)Carbamate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 2-aminoethyl ethyl(methyl)carbamate hydrochloride . This bifunctional building block presents a dual challenge in laboratory settings: the extreme moisture affinity of its amine hydrochloride salt and the hydrolytic instability of its carbamate linkage.

This guide moves beyond basic handling instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Overview: The Dual Threat of Hygroscopicity and Hydrolysis

To handle this compound effectively, you must first understand the root causes of its instability:

  • Hygroscopicity of the Hydrochloride Salt: The protonated amine and its chloride counterion are inherently susceptible to moisture absorption. The chloride ion has a strong thermodynamic drive to absorb water molecules from the atmosphere, primarily through1[1]. If left exposed, this leads to deliquescence—a state where the solid absorbs so much moisture it2[2].

  • Carbamate Hydrolysis: Absorbed moisture is not just a physical nuisance; it is a chemical reactant. The absorbed water creates a localized aqueous microenvironment that facilitates3[3]. In this reaction, the ester linkage is cleaved by water, breaking the target analyte down into an amine, an alcohol (ethanol), and carbon dioxide[4].

DegradationPathway Salt 2-Aminoethyl ethyl(methyl)carbamate HCl Moisture Atmospheric Moisture (H2O Absorption) Salt->Moisture Hygroscopic HCl Salt Hydrolysis Carbamate Hydrolysis (Nucleophilic Attack) Moisture->Hydrolysis Aqueous Microenvironment Products Degradation Products: Amine + Ethanol + CO2 Hydrolysis->Products Cleavage of Ester Linkage

Moisture-induced hydrolysis pathway of carbamate hydrochloride salts.

Frequently Asked Questions (FAQs)

Q: Why does my powder turn into a sticky paste during weighing? A: This is a classic sign of deliquescence. When the relative humidity (RH) of your laboratory exceeds the critical relative humidity of the amine hydrochloride salt, it rapidly absorbs atmospheric water. This not only makes handling difficult but introduces massive stoichiometric errors because you are weighing water instead of the active compound. Handling must occur in environments with 5[5].

Q: How does pH affect the stability of this compound once reconstituted in solution? A: Carbamate stability is highly pH-dependent. Carbamates generally exhibit maximum hydrolytic stability in slightly acidic environments (around pH 5)[3]. Under alkaline conditions (pH > 7.5), the rate of hydrolysis increases significantly, reducing the compound's half-life from days to mere minutes[3]. Always buffer your aqueous solutions accordingly.

Q: Can I dry the compound in an oven if it becomes clumped? A: Standard thermal oven drying is highly discouraged. Heat can induce thermal degradation or accelerate the hydrolysis reaction if moisture is already trapped within the crystal lattice. Vacuum desiccation at room temperature is the preferred method for recovering hygroscopic salts.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in your experimental data, every handling step must be verifiable. Use the following protocols to handle and recover your material.

Protocol 1: Moisture-Free Handling and Weighing Workflow

Objective: To accurately weigh 2-aminoethyl ethyl(methyl)carbamate HCl without moisture contamination. Causality: By controlling the atmospheric humidity, we prevent the initial hydrogen-bonding of water to the chloride ion, thereby halting the cascade that leads to carbamate hydrolysis.

  • Environmental Control: Purge a glove box or a localized handling chamber with dry nitrogen or argon. Ensure the internal Relative Humidity (RH) is strictly maintained 5[5].

  • Equilibration: Place the sealed vial of the compound, anti-static spatulas, and receiving tared vials into the antechamber. Cycle the vacuum/inert gas three times before bringing them into the main chamber.

  • Rapid Transfer: Open the reagent vial and transfer the desired mass.

    • Self-Validation Step: Observe the powder's behavior. If the powder clings excessively to the spatula or the sides of the vial, the chamber's static or humidity is too high. Abort the weighing, re-purge the chamber, and check the desiccant line.

  • Sealing: Cap the receiving vial tightly. Wrap the cap with Parafilm before removing it from the inert atmosphere.

  • Storage: Backfill the original reagent vial with inert gas, seal it tightly, and store it in a desiccator at 5[5].

Protocol 2: Recovery of Moisture-Compromised Reagent

Objective: To safely remove absorbed water from clumped material without inducing thermal degradation.

  • Transfer the clumped reagent vial (uncapped) into a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or indicating anhydrous calcium sulfate.

  • Apply a high vacuum (< 1 mbar) at room temperature for 24-48 hours.

  • Self-Validation Step: Weigh the vial before and after desiccation. A stabilization of mass across two consecutive weighings (separated by 4 hours) mathematically confirms the removal of free water.

  • Perform a rapid LC-MS or NMR analysis to ensure the carbamate linkage has not hydrolyzed during the moisture exposure period.

HandlingWorkflow Start Receive Reagent Inspect Visual Inspection (Powder vs. Gum) Start->Inspect Dry Store in Desiccator (RH < 30%, 15-25°C) Inspect->Dry Dry Powder Wet Vacuum Desiccation (Room Temp, 24h) Inspect->Wet Clumped/Sticky Weigh Weigh in Glove Box (Inert Atmosphere) Dry->Weigh Wet->Dry Mass Stabilized Use Reconstitute in Anhydrous Solvent Weigh->Use

Workflow for the inspection, storage, and handling of hygroscopic amine hydrochloride salts.

Quantitative Data & Parameters

Adhering to strict environmental parameters is the only way to prevent the degradation cascade. The following table summarizes the critical limits for 2-aminoethyl ethyl(methyl)carbamate HCl.

Table 1: Recommended Storage and Handling Parameters

ParameterCritical LimitMechanistic Rationale
Storage Temperature 15°C to 25°CMinimizes thermal degradation while avoiding condensation associated with freeze-thaw cycles from cold storage[5].
Relative Humidity (RH) < 30%Prevents initial moisture absorption, caking, and the subsequent aqueous microenvironment that triggers hydrolysis[5].
Aqueous Solution pH pH 4.0 - 6.0Carbamates exhibit maximum hydrolytic stability in slightly acidic environments; alkaline pH rapidly destroys the ester[3].
Handling Atmosphere Nitrogen or ArgonDisplaces atmospheric moisture during weighing and prevents oxidative degradation of the amine.

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents RSC Publishing[Link][1]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals National Institutes of Health (PMC)[Link][2]

  • Organic Carbamates in Drug Design and Medicinal Chemistry National Institutes of Health (PMC)[Link][4]

Sources

Technical Support: Troubleshooting Cyclization in Aminoethyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Side Reactions of N-Mono-protected 1,2-Diamines Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Support Hub & Troubleshooting Guide

Diagnostic Hub: Identify Your Issue

Use this decision matrix to rapidly diagnose if cyclization is the root cause of your experimental failure.

Q1: "My clear oil starting material has developed a white precipitate or solid crust during storage. What is it?"

Diagnosis: This is the hallmark sign of autocyclization . N-mono-protected 1,2-diamines (e.g., N-Boc-ethylenediamine) are kinetically unstable free bases. Over time, the free primary amine attacks the carbamate carbonyl, expelling the alkoxy group (e.g., t-butanol) to form 2-imidazolidinone , which is a highly crystalline solid.

  • Verification: Check

    
    H NMR.[1] Look for the disappearance of the t-butyl singlet (1.44 ppm) or benzyl protons and the convergence of the ethylene backbone signals into a single singlet (approx. 3.3–3.5 ppm in DMSO-
    
    
    
    ), indicating high symmetry.
Q2: "I see a mass loss of [M-74] (for Boc) or [M-108] (for Cbz) in my LC-MS. Is this fragmentation?"

Diagnosis: It is likely thermal cyclization occurring either in the vial or on the LC column.

  • Boc derivatives: Loss of 74 Da corresponds to the expulsion of t-butanol (

    
    ).
    
  • Cbz derivatives: Loss of 108 Da corresponds to the expulsion of benzyl alcohol (

    
    ).
    
  • Root Cause: If this peak appears in the chromatogram before ionization, the cyclization happened in your sample matrix (likely due to basic pH or heat). If it appears only in the source, it is source-fragmentation (less concerning).

Q3: "My yield is consistently low during the alkylation of N-Boc-ethylenediamine. Where is the mass going?"

Diagnosis: Base-promoted cyclization . If you are using a base (e.g.,


, 

) to facilitate alkylation of the free amine, you are also accelerating the intramolecular attack on the carbamate. The cyclic urea byproduct is non-nucleophilic and often washes away in aqueous workups or precipitates out, leading to "missing mass."

Technical Deep Dive: Mechanism & Kinetics

The Cyclization Pathway

The formation of 2-imidazolidinone from aminoethyl carbamates is an intramolecular nucleophilic substitution at the carbonyl carbon. This reaction is entropically driven by the formation of a stable 5-membered ring.

Key Mechanistic Features:

  • Nucleophile: The unprotonated primary amine (

    
    ).
    
  • Electrophile: The carbamate carbonyl carbon (

    
    ).
    
  • Leaving Group: The alkoxide/alcohol (

    
     / 
    
    
    
    ).
  • Driving Force: Formation of the thermodynamically stable cyclic urea (amide resonance stabilization).

Visualizing the Pathway

CyclizationMechanism Figure 1: Mechanism of Intramolecular Cyclization of Aminoethyl Carbamates Linear Linear Carbamate (Free Base) TS Tetrahedral Intermediate Linear->TS Intramolecular Amine Attack (k1) Product 2-Imidazolidinone (Cyclic Urea) TS->Product Elimination (k2) Byproduct Alcohol (t-BuOH / BnOH) TS->Byproduct Leaving Group

Factors Influencing Rate
FactorImpact on CyclizationExplanation
pH Critical High pH (Basic) deprotonates the amine, maximizing nucleophilicity (

vs

). Low pH (Acidic) prevents cyclization by protonating the amine.
Temperature High Reaction rate increases significantly >40°C. Refluxing in basic solvents guarantees cyclization.
Leaving Group Moderate Phenyl carbamates cyclize fastest (good LG). Benzyl (Cbz) and t-Butyl (Boc) are slower but still problematic upon storage.
Concentration None Since the reaction is intramolecular (First Order), dilution does not prevent it.

Prevention & Troubleshooting Protocols

Protocol A: Stabilization for Storage (The "Salt Switch")

Best for: Preventing autocyclization during long-term storage.

Theory: The protonated ammonium species (


) is non-nucleophilic and cannot attack the carbonyl. Converting the free base to a salt completely arrests cyclization.
  • Dissolve: Dissolve the N-Boc-ethylenediamine (free base) in a minimal amount of diethyl ether or dioxane.

  • Acidify: Add 1.0 equivalent of HCl (4M in dioxane) dropwise at 0°C.

  • Precipitate: The mono-hydrochloride salt will precipitate immediately.

  • Isolate: Filter the white solid and wash with cold ether.

  • Store: Store the salt at room temperature or 4°C. It is stable indefinitely.

    • Note: When ready to use, release the free base in situ with a stoichiometric amount of base (e.g., DIPEA) only at the moment of reaction.

Protocol B: Minimizing Side Reactions During Synthesis

Best for: Alkylation or Acylation reactions involving the free amine.

  • Temperature Control: Maintain reaction temperature

    
     during the addition of reagents. Do not heat above room temperature unless necessary.
    
  • Base Selection:

    • Avoid strong hydroxide bases (NaOH, KOH) which can catalyze the breakdown of the carbamate.

    • Use bulky organic bases (e.g., DIPEA) if possible, as they are less likely to coordinate with the carbonyl.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if heating is required, as they can stabilize the transition state or participate in trans-carbamoylation. Use aprotic solvents like DCM or THF.

Troubleshooting Flowchart

Use this logic flow to determine the salvageability of your material.

TroubleshootingFlow Figure 2: Troubleshooting Decision Tree for Aminoethyl Carbamates Start Issue: Material Anomaly Detected CheckState Physical State? Start->CheckState Solid White Solid/Precipitate CheckState->Solid Liquid Liquid/Oil CheckState->Liquid CheckNMR Check 1H NMR (DMSO-d6) Solid->CheckNMR Liquid->CheckNMR ResultCyclic Peaks: Singlet ~3.3ppm No t-Bu/Bn Group CheckNMR->ResultCyclic ResultLinear Peaks: Multiplets ~2.9/3.1ppm t-Bu/Bn Present CheckNMR->ResultLinear ActionDiscard Irreversible Cyclization. Discard Material. ResultCyclic->ActionDiscard ActionSalt Material Intact. Convert to HCl Salt immediately. ResultLinear->ActionSalt

References

  • Tomishige, K., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega.[2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 2-Imidazolidinones. Retrieved from [Link]

  • Reddit r/ChemHelp. (2022).[3] Mono-boc protected ethylenediamine stability concerns. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Retrieved from [Link]

Sources

Stability of ethyl(methyl)carbamate group under acidic deprotection conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Ethyl(methyl)carbamate under Acidic Deprotection

Ticket ID: CHEM-SUP-2024-089 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Stability Status

User Query: Will my ethyl(methyl)carbamate motif survive acidic conditions used to remove Boc, Trityl, or t-Butyl ester groups?

Status: STABLE (Orthogonal) Under standard non-aqueous acidic deprotection conditions (e.g., TFA/DCM or 4M HCl/Dioxane), the ethyl(methyl)carbamate group is chemically inert. It requires significantly harsher conditions (e.g., refluxing aqueous HBr or 6M HCl) to hydrolyze.

Quick Compatibility Chart
Reagent / ConditionStability StatusRisk LevelNotes
50% TFA in DCM Stable LowStandard Boc removal condition.
4M HCl in Dioxane Stable LowStandard Boc removal condition.
HCl in Methanol/Ethanol ⚠️ Conditional High Risk of Transesterification (Solvent exchange).
HBr / Acetic Acid Unstable CriticalWill cleave the ethyl group over time.
Aqueous HCl (6M, Reflux) Unstable CriticalHydrolytic cleavage condition.

The Science: Mechanistic Divergence

To trust the protocol, you must understand the causality. The orthogonality between Boc and Ethyl carbamates arises from their distinct cleavage mechanisms under acidic conditions.

Mechanism A: The Boc Pathway ( -like)

The tert-butyl carbamate (Boc) cleaves easily because the tert-butyl cation is stable.[1]

  • Protonation: Acid protonates the carbonyl oxygen.[1][2]

  • Fragmentation: The tert-butyl cation leaves spontaneously (

    
    -like), releasing 
    
    
    
    and the amine.
  • Driving Force: Stability of the tertiary carbocation (

    
    ).
    
Mechanism B: The Ethyl Pathway ( )

The ethyl group cannot form a stable cation (primary carbocation is energetically unfavorable). Therefore, it must follow the


 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).
  • Protonation: Acid protonates the carbonyl oxygen.[1][2]

  • Nucleophilic Attack: A nucleophile (water) must attack the carbonyl carbon to form a tetrahedral intermediate.

  • Barrier: This intermediate is sterically crowded and energetically high. Without heat or a strong nucleophile (like water in refluxing acid), the reaction does not proceed.

Visualizing the Selectivity

CarbamateStability cluster_0 Boc Group (Labile) cluster_1 Ethyl Group (Stable) Boc t-Butyl Carbamate (R-NH-Boc) Acid Acid Treatment (TFA or HCl) Boc->Acid tBu_Cat Stable t-Bu+ Cation Cleavage Rapid Fragmentation (CO2 Release) tBu_Cat->Cleavage Ethyl Ethyl(methyl)carbamate (R-N(Me)-COOEt) Ethyl->Acid Tetra Tetrahedral Intermediate NoReaction Reverts to Starting Material Tetra->NoReaction No Hydrolysis (at RT) Acid->tBu_Cat Low Energy Barrier (SN1-like) Acid->Tetra High Energy Barrier (AAC2 Requires H2O)

Figure 1: Mechanistic comparison showing why Boc cleaves via cation formation while Ethyl carbamates resist cleavage due to the high energy barrier of the tetrahedral intermediate.

Troubleshooting Guide

Even with stable groups, experimental artifacts can occur. Use this guide to diagnose unexpected results.

Scenario 1: "I lost my ethyl group (or mass spec shows -28 amu)."
  • Diagnosis: Did you use HBr or HI?

  • Root Cause: Strong nucleophilic acids (like

    
     or 
    
    
    
    ) can attack the ethyl group via an
    
    
    mechanism (dealkylation), converting the ethyl carbamate to the amine and ethyl bromide.
  • Solution: Switch to non-nucleophilic counter-ions: Trifluoroacetate (TFA) or Chloride (HCl).

Scenario 2: "My product mass is higher than expected (+14 amu)."
  • Diagnosis: Transesterification.[2][3][4]

  • Context: Did you use HCl in Methanol?

  • Root Cause: In the presence of acid, the solvent (MeOH) acts as a nucleophile, attacking the carbonyl of your ethyl carbamate and swapping the ethoxy group for a methoxy group (

    
    ).
    
  • Solution: CRITICAL. Never use alcoholic solvents for acidic deprotection if you want to preserve a specific carbamate ester. Use Dioxane, DCM, or Ethyl Acetate .

Scenario 3: "Partial degradation after 24 hours."
  • Diagnosis: Moisture ingress.

  • Root Cause: While stable, the

    
    -methyl group increases the electron density on the carbonyl oxygen, making it slightly more basic and susceptible to hydrolysis if water is present over very long periods.
    
  • Solution: Ensure the reaction is anhydrous. Use commercial 4M HCl in Dioxane (anhydrous) or dry DCM with TFA.

Validated Protocols

These protocols are designed to remove acid-labile groups (Boc/Trityl) while preserving the Ethyl(methyl)carbamate.

Method A: The "Gold Standard" (TFA/DCM)

Best for: General Boc removal, peptide synthesis.

  • Dissolve: Dissolve substrate (1.0 equiv) in Dichloromethane (DCM). Concentration: 0.1 M.

  • Add Scavenger (Optional): If your molecule has electron-rich aromatics (Trp, Tyr), add 2.5% Triisopropylsilane (TIPS) to scavenge t-butyl cations.

  • Acidify: Add Trifluoroacetic Acid (TFA) to reach a final ratio of 1:1 or 1:2 (TFA:DCM).

    • Note: The ethyl carbamate is stable in neat TFA, but DCM is used to solubilize the substrate.

  • Monitor: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LCMS.

    • Checkpoint: Look for the disappearance of Boc (+100 mass loss) and retention of the Ethyl core.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Method B: The "Salt Formation" (HCl/Dioxane)

Best for: Generating the amine hydrochloride salt directly.

  • Dissolve: Dissolve substrate in a minimal amount of dry Dioxane or Ether.

  • Acidify: Add 4M HCl in Dioxane (commercial anhydrous solution) (5–10 equiv of HCl).

  • Reaction: Stir at RT for 1–4 hours.

    • Warning: Do NOT heat. Heat can promote acid-catalyzed hydrolysis.

  • Isolation: The product often precipitates as the HCl salt. Filter and wash with ether.

Decision Logic (Workflow)

Use this logic flow to select the correct deprotection strategy.

Troubleshooting Start Start: Remove Boc/Trityl in presence of Ethyl Carbamate SolventCheck Are you using Alcoholic Solvent (MeOH/EtOH)? Start->SolventCheck Stop1 STOP: High Risk of Transesterification SolventCheck->Stop1 Yes SelectAcid Select Acid Source SolventCheck->SelectAcid No (DCM/Dioxane) TFA TFA / DCM SelectAcid->TFA HCl_Diox 4M HCl / Dioxane SelectAcid->HCl_Diox HBr HBr / AcOH SelectAcid->HBr Result1 Safe: Product Isolated as TFA Salt TFA->Result1 Result2 Safe: Product Isolated as HCl Salt HCl_Diox->Result2 Result3 FAILURE: Ethyl group cleaved (Dealkylation) HBr->Result3

Figure 2: Decision tree for selecting safe deprotection conditions to avoid side reactions.

FAQ

Q: Can I use Lewis Acids like


? 
A: No.  Boron tribromide (

) is a potent ether cleaving agent. It will cleave the ethoxy bond of the carbamate, destroying your protecting group.

Q: Does the N-methyl group affect stability compared to N-H? A: Yes, slightly. The


-methyl group removes the acidic proton on the nitrogen. In basic conditions, this makes the group much more stable (prevents E1cB elimination). In acidic conditions, it prevents certain decomposition pathways but does not significantly change the hydrolytic stability compared to the N-H variant. Both are stable in TFA.

Q: I need to remove the Ethyl group later. How do I do it? A: Ethyl carbamates are notoriously difficult to remove. They are often considered "permanent" in many syntheses. Removal requires harsh conditions:

  • Strong Base: Potassium hydroxide (KOH) in Ethanol at reflux (Risk of racemization).

  • Silyl Agents: Trimethylsilyl iodide (TMSI) in refluxing chloroform (Expensive, sensitive).

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter on Protection for the Amino Group: Carbamates).[1][5][6][7]

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    
     vs 
    
    
    
    ).
  • Stafford, J. A., et al. (1998). "Transesterification of carbamates: A potential side reaction in the synthesis of carbamate-protected amines." Journal of Organic Chemistry. (Highlights the risk of using MeOH/HCl).

Sources

Removing unreacted aminoethanol from carbamate synthesis mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for researchers and drug development professionals dealing with the purification of carbamate synthesis mixtures, specifically focusing on the removal of unreacted aminoethanol (ethanolamine).

Part 1: The Physicochemical Challenge

Why is aminoethanol so difficult to remove from crude reaction mixtures?

Aminoethanol is a bifunctional molecule containing both a primary amine and a primary alcohol. This dual functionality leads to extensive intermolecular hydrogen bonding, resulting in a disproportionately high boiling point and complete miscibility with water. During carbamate synthesis, unreacted aminoethanol often co-elutes or co-precipitates with the target product. If not promptly removed, its highly nucleophilic nature can lead to competitive urea formation or degrade the product over time 1.

Table 1: Physicochemical Properties of Aminoethanol

Property Value Causality / Impact on Purification Strategy
Molecular Weight 61.08 g/mol Small steric profile allows it to easily penetrate porous scavenger resin networks.
Boiling Point 170.8 °C (760 mmHg) Precludes simple rotary evaporation at standard laboratory vacuum levels.
Boiling Point (Vacuum) 70–72 °C (12 mmHg) Requires high-vacuum distillation, risking thermal degradation of sensitive carbamates 2.
pKa (at 25 °C) 9.47 Highly basic; easily protonated by dilute acids to force aqueous partitioning 3.

| Water Solubility | Miscible (1000 mg/mL)| Excellent for aqueous removal, but risks severe emulsion if the carbamate is also polar. |

Part 2: Troubleshooting Guides & FAQs

Q: My carbamate is highly lipophilic and stable. What is the most efficient removal method? A: The most robust approach is an acidic aqueous workup. Because aminoethanol has a pKa of 9.47, washing the organic phase with a mild acid (such as 1M HCl or 10% citric acid) fully protonates the primary amine. The resulting ammonium salt exhibits virtually zero solubility in organic solvents like dichloromethane (DCM) or ethyl acetate, forcing a complete partition into the aqueous phase.

Q: My carbamate is acid-sensitive (e.g., contains Boc-protected moieties or acetals). How do I remove the amine without degrading my product? A: You must avoid aqueous acids. Instead, utilize a solid-phase scavenger resin, such as polymer-supported isocyanate (PS-Isocyanate) or a strongly acidic cation exchange resin (e.g., QP-SA) 4. The PS-Isocyanate resin covalently captures the nucleophilic amine via a rapid urea-forming reaction. Because the scavenger is macroscopic (polymer-bound), the unreacted amine is physically trapped on the solid support, allowing the pure carbamate to be isolated by simple filtration.

Q: I am scaling up the reaction and want to avoid expensive resins and large solvent volumes. What are my options? A: Vacuum distillation is the preferred scalable method. By dropping the pressure to 12 mmHg, the boiling point of aminoethanol is reduced to a manageable 70–72 °C. Ensure your carbamate is thermally stable at 80 °C before proceeding.

Part 3: Purification Workflow Visualization

G Start Crude Reaction Mixture (Carbamate + Aminoethanol) Stability Is the carbamate acid-stable? Start->Stability Polarity Is the carbamate highly polar? Stability->Polarity Yes Resin Protocol 2: Scavenger Resin Stability->Resin No AcidWash Protocol 1: Acidic Aqueous Workup Polarity->AcidWash No (Lipophilic) Polarity->Resin Yes (Small Scale) Distillation Vacuum Distillation (70°C at 12 mmHg) Polarity->Distillation Yes (Large Scale)

Decision tree for selecting the optimal aminoethanol removal strategy.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity and prevent downstream failures, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-line validation confirms success.

Protocol 1: Self-Validating Acidic Aqueous Workup

(Best for lipophilic, acid-stable carbamates)

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM) at a ratio of 10 mL solvent per gram of crude material.

  • Acidification & Partitioning: Add an equal volume of 1M aqueous HCl or 10% aqueous citric acid. Stir vigorously for 5 minutes to maximize interfacial mass transfer.

    • Validation Check: Spot a drop of the aqueous layer onto pH indicator paper. It must read pH < 3. If pH > 3, the amine is buffering the solution; add more acid until pH < 3 is achieved. This ensures 100% protonation of the aminoethanol.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate. Drain the aqueous layer. Wash the organic layer once more with brine to remove residual water and acid.

  • Verification:

    • Validation Check: Perform a Thin-Layer Chromatography (TLC) of the organic layer. Stain the plate with Ninhydrin and heat. A purple spot indicates the presence of primary amines. If no purple spot appears, the aminoethanol has been successfully removed.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Self-Validating Scavenger Resin Treatment

(Best for polar or acid-sensitive carbamates)

  • Resin Preparation: Swell 3.0 equivalents of PS-Isocyanate resin (relative to the estimated unreacted aminoethanol) in anhydrous DCM for 15 minutes. Causality: Pre-swelling expands the polymer matrix, exposing the internal isocyanate binding sites to the solvent channels.

  • Incubation: Add the crude carbamate mixture (dissolved in DCM) to the swelled resin. Agitate gently on an orbital shaker at room temperature for 2 to 4 hours. Causality: Gentle agitation prevents the mechanical shearing of the polymer beads while ensuring adequate diffusion of the amine into the resin pores.

  • In-Line Verification:

    • Validation Check: Withdraw a 10 µL aliquot of the supernatant. Spot it on a TLC plate and stain with Ninhydrin. If a purple spot is visible, the scavenging is incomplete. Add 1.0 additional equivalent of resin and agitate for another hour.

  • Filtration: Once the Ninhydrin test is negative, filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 2–3 column volumes of DCM to elute any trapped carbamate product.

  • Concentration: Evaporate the combined filtrate to yield the purified carbamate.

References

  • Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators. PMC (National Institutes of Health).
  • Ethanolamine. DrugFuture Chemical Database.
  • Showing Compound 2-Aminoethanol (FDB000769). FooDB.
  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.

Sources

Improving solubility of aminoethyl carbamate intermediates in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming solubility barriers in Aminoethyl Carbamate synthesis and purification.[1]

Diagnostic: Why is my intermediate insoluble?

The "Zipper" Effect Aminoethyl carbamates (


) present a unique solubility challenge due to their bifunctional nature. They possess both a carbamate motif  (hydrogen bond donor/acceptor) and an amine motif  (strong H-bond acceptor/donor).[1]

In non-polar or moderately polar solvents (DCM, Toluene, EtOAc), these molecules do not just precipitate; they self-assemble into tight intermolecular networks.[1] The carbamate -NH- proton donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, while the ethyl-amine tail can cross-link these chains. We call this the "H-Bond Zipper."

Common Symptoms:

  • Oiling Out: Material forms a gummy, solvent-free oil at the bottom of the flask in DCM/Hexane mixtures.

  • Gelation: The reaction mixture turns into a semi-solid gel (organogel) upon cooling.

  • Streaking: Severe tailing on TLC plates despite using polar eluents.[1]

Troubleshooting Guides (Q&A)

ISSUE 1: "My product is an insoluble gum in DCM and Ethyl Acetate. How do I run the next reaction?"

Root Cause: The lattice energy of the H-bond network exceeds the solvation energy provided by standard aprotic solvents. The Fix: Use Fluorinated Alcohols as "Structure Breakers."

Solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) are strong hydrogen bond donors (high acidity,


 for HFIP).[1] They aggressively donate H-bonds to the carbamate carbonyls, effectively "capping" the sites and breaking the intermolecular "zipper."

Protocol: The "Dropwise Titration" Method

  • Suspend your gum/solid in the primary solvent (e.g., DCM).[1]

  • Add HFIP dropwise while stirring.[1]

  • Observation: You will often see instant dissolution with as little as 5-10% v/v HFIP.[1]

  • Reaction Compatibility: HFIP is non-nucleophilic but acidic.[1] It is compatible with hydrogenations, many oxidations, and acid-catalyzed deprotections.[1] Avoid using with strong bases (e.g., NaH, BuLi).[1]

ISSUE 2: "I cannot purify the free amine on silica gel. It stays at the baseline or streaks everywhere."

Root Cause: The terminal amine group (


 or 

) is protonating on the acidic silanol (

) sites of the silica gel, forming an ionic bond that standard solvents cannot break. The Fix: The "TEA Blockade" Strategy.

You must neutralize the silica surface before the compound interacts with it.

Protocol: Triethylamine (TEA) Passivation

  • Slurry Prep: Prepare your silica slurry using your starting eluent (e.g., 5% MeOH in DCM).[1]

  • The Spike: Add 1% v/v Triethylamine (TEA) to the slurry and stir for 5 minutes.

  • Pour & Flush: Pour the column.[1] Flush with 2 column volumes of the TEA-doped eluent.

  • Run: Load your sample. Continue eluting with the TEA-doped solvent.

    • Note: The TEA competes for the silanol sites, allowing your amino-carbamate to pass through.

ISSUE 3: "My intermediate is water-soluble and won't extract into organic solvents."

Root Cause: If your aminoethyl carbamate has a free amine, it may be partially protonated (salt form) or simply too polar (logP < 0).[1] The Fix: "Salting Out" + pH Swing.

Protocol: The pH Swing Extraction

  • Cool: Chill the aqueous layer to 0°C.

  • Basify: Adjust pH to ~12 using saturated

    
     or 
    
    
    
    (ensure carbamate stability at this pH; usually stable at low temp). This ensures the amine is in the Free Base form.
  • Saturate: Add solid NaCl until the solution is saturated (brine). This increases the ionic strength, forcing organics out ("Salting Out").[1]

  • Extract: Use 4:1

    
    :Isopropanol .
    
    • Why? Chloroform is a better H-bond donor than DCM, and Isopropanol helps solvate the polar amine tail. This specific mixture is the "Gold Standard" for extracting polar amines.

Decision Frameworks (Visualized)

Workflow 1: Solvent Selection Strategy

Use this logic tree when your intermediate crashes out of solution.

SolventSelection Start Intermediate Insoluble CheckStruct Check Structure: Is Amine Free or Protected? Start->CheckStruct FreeAmine Free Amine (-NH2) CheckStruct->FreeAmine Protected Protected (-NH-Boc/Cbz) CheckStruct->Protected SaltCheck Is it a Salt? (HCl/TFA) FreeAmine->SaltCheck HBondCheck H-Bond Aggregation? Protected->HBondCheck IsSalt Yes (Salt) SaltCheck->IsSalt NotSalt No (Free Base) SaltCheck->NotSalt SolventA Use MeOH/Water or DMSO IsSalt->SolventA SolventB Use DCM + 10% MeOH or CHCl3/IPA (4:1) NotSalt->SolventB HFIP_Sol Add 5-10% HFIP (Breaks Aggregates) HBondCheck->HFIP_Sol Severe Gel/Gum Heat Gentle Heat (40°C) + Toluene HBondCheck->Heat Crystalline Solid

Caption: Decision matrix for selecting the optimal solvent system based on the protonation state and aggregation behavior of the carbamate.

Workflow 2: Purification Protocol (Silica vs. Alumina)

Use this flow to prevent compound loss during chromatography.[1]

Purification Crude Crude Mixture TLC Run TLC (10% MeOH/DCM) Crude->TLC Result1 Streaking/Tailing TLC->Result1 Result2 Clean Spot TLC->Result2 Action1 Add 1% TEA to Eluent Result1->Action1 Mild Action2 Switch to Basic Alumina Result1->Action2 Severe Action3 Standard Flash Chromatography Result2->Action3

Caption: Logic flow for addressing amine-silica interactions during purification.

Comparative Data: Solvent Efficacy

The following table compares solvent systems specifically for dissolving polar carbamate/amine intermediates (LogP < 1).

Solvent SystemDielectric Constant (

)
H-Bond Donor Ability (

)
Suitability for Aminoethyl CarbamatesExpert Notes
Dichloromethane (DCM) 8.9WeakPoor Causes gumming/oiling out due to inability to break intermolecular H-bonds.[1]
Ethyl Acetate 6.0NonePoor Good acceptor, but cannot solvate the amine protons effectively.
Methanol (MeOH) 33.0HighGood Excellent solubility but nucleophilic.[1] Can react with electrophiles (acid chlorides, isocyanates).[1]
THF 7.5NoneModerate Better than DCM for gums, but often requires heating.[1]
HFIP (Hexafluoroisopropanol) 16.7Very High Excellent The "Magic Solvent." Dissolves aggregates by donating H-bonds to carbonyls.[1] Non-nucleophilic.[1]
CHCl

/ IPA (4:1)
MixedModerateExcellent The standard extraction solvent for polar amines from water.

References

  • Mechanism of Carbamate Aggregation: Moraczewski, A. L., et al. "Using hydrogen bonding to control carbamate C-N rotamer equilibria."[1] Journal of Organic Chemistry, 1998.[1][2] [Link]

  • HFIP as a Structure Breaker: Colomer, I., et al. "Hexafluoroisopropanol as a highly versatile solvent."[1] Nature Reviews Chemistry, 2017.[1] [Link]

  • Purification of Amines on Silica: Biotage Technical Guide. "Is there an easy way to purify organic amines?" Biotage Blog, 2023.[1] [Link]

  • Hansen Solubility Parameters (HSP): Abbott, S. "HSP Basics: Hydrogen Bonding."[1] Steven Abbott Solubility Science. [Link][1]

Sources

Storage conditions to prevent degradation of 2-aminoethyl ethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ticking Clock" of Amino-Carbamates

As a Senior Application Scientist, I often see researchers lose valuable time and material due to the deceptive stability of 2-aminoethyl ethyl(methyl)carbamate . This compound belongs to a class of "self-destructing" molecules known as


-amino alkyl carbamates.

Unlike simple esters or amides, this molecule possesses an internal "saboteur": a primary amine (


) located exactly two carbons away from the carbamate electrophile. Under improper storage, this amine will "bite" the carbonyl tail, triggering an intramolecular cyclization that irreversibly converts your reagent into a 2-oxazolidinone , releasing ethyl(methyl)amine as a byproduct.

This guide provides the critical protocols required to arrest this cyclization and prevent hydrolysis, ensuring your material remains competent for your experiments.

Part 1: Diagnostic Troubleshooting (Q&A)

Use this section to identify if your material has already degraded.

Q1: My clear oil has turned into a white, crusty solid or a viscous sludge. Is it still usable? Diagnosis: Likely Carbon Dioxide Absorption or Polymerization . Technical Insight: The primary amine on the 2-aminoethyl chain is a potent nucleophile. If exposed to air, it rapidly reacts with atmospheric


 to form carbamic acid salts (ammonium carbamates), which appear as white solids [1].
Action: 
  • Test: Dissolve a small amount in water. If it bubbles (releases

    
    ) upon acidification, it has absorbed 
    
    
    
    .
  • Recovery: If the degradation is superficial, you may be able to liberate the free base by dissolving in an organic solvent, washing with basic brine, and drying. However, if the "crust" is deep, discard.

Q2: LC-MS shows a new peak with a mass of 87 Da (M-H) or similar, and my main peak is diminishing. What is this? Diagnosis: 2-Oxazolidinone Formation . Technical Insight: This is the specific "self-destruction" pathway. The molecule has cyclized to form 2-oxazolidinone (MW ~87 Da), ejecting the ethyl(methyl)amine group. This reaction is accelerated by heat and basic pH.[1][2] Action: This degradation is irreversible. The material cannot be recovered.

Q3: I stored the compound in the fridge (4°C), but the purity dropped by 20% in a month. Why? Diagnosis: Hydrolytic Cleavage or Slow Cyclization . Technical Insight: Standard refrigeration (4°C) is insufficient for reactive amino-carbamates. The moisture in a fridge (often high humidity) permeates standard vials, driving hydrolysis. Furthermore, the cyclization reaction has a low activation energy and proceeds slowly even at 4°C [2]. Action: Move to -20°C immediately. Ensure the container is desiccated.

Part 2: Technical Deep Dive & Mechanism

To preserve this compound, you must understand the enemy: Intramolecular Nucleophilic Attack .

The Degradation Pathway

The primary amine (


) is positioned perfectly (

-position) to attack the carbamate carbonyl. This forms a 5-membered tetrahedral intermediate. The leaving group is the ethyl(methyl)amine anion (or neutral amine after proton transfer), resulting in the stable cyclic 2-oxazolidinone.

DegradationPathways Start 2-Aminoethyl ethyl(methyl)carbamate (Active Reagent) CO2 Atmospheric CO2 Start->CO2 Air Exposure Cyclization Intramolecular Cyclization (Base/Heat catalyzed) Start->Cyclization pH > 7 or Temp > 0°C Hydrolysis Hydrolysis (Moisture/Acid) Start->Hydrolysis H2O / Moisture Salt Ammonium Carbamate Salt (White Solid/Crust) CO2->Salt Oxazolidinone 2-Oxazolidinone (Cyclized Waste Product) Cyclization->Oxazolidinone AmineByproduct Ethyl(methyl)amine (Released) Cyclization->AmineByproduct HydrolysisProds 2-Aminoethanol + CO2 + Ethyl(methyl)amine Hydrolysis->HydrolysisProds

Caption: The three primary degradation vectors. The central path (Cyclization) is intrinsic to the molecule's structure and requires strict thermal control to suppress.

Part 3: Standard Operating Procedure (SOP) for Storage

Objective: Prevent cyclization and hydrolysis for long-term stability (>6 months).

A. The "Gold Standard" Protocol (Recommended)

If you have the capability, convert the free base to a salt immediately.

  • Why: Protonating the primary amine (

    
    ) removes its nucleophilicity. The ammonium group cannot attack the carbonyl, effectively shutting down the cyclization pathway completely [3].
    
  • Method: Dissolve in dry ether/dioxane and add 1.0 eq of anhydrous HCl (in dioxane). Filter the precipitate.[3]

  • Storage: Store the salt at 4°C or -20°C. It is stable for years.

B. Storage of the Free Base (If conversion is impossible)

If you must store the liquid free base, follow this strict matrix:

ParameterSpecificationRationale
Temperature -20°C (Critical) Freezes molecular motion, slowing the cyclization kinetics significantly. 4°C is not cold enough.
Atmosphere Argon or Nitrogen Displaces air to prevent

absorption (crusting) and moisture ingress.
Container Amber Glass + Teflon Liner Amber blocks UV (minor threat); Teflon prevents leaching/interaction with cap glues.
Desiccation Secondary Containment Place the vial inside a jar containing Drierite™ or silica gel.
Solvent Neat (Undiluted) Do NOT store in alcohols (Methanol/Ethanol). Trans-esterification will occur.
Handling Workflow
  • Warm Up: Allow the frozen vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water directly into the reagent (Hydrolysis trigger).

  • Aliquot: If using frequently, package into single-use aliquots to avoid repeated freeze-thaw cycles.

  • Purge: Flush the headspace with Argon gas for 10-15 seconds before re-sealing.

References

  • BenchChem Technical Support. (2025).[1][2] Handling and storage of aminoalkyl carbamates. Retrieved from BenchChem Database.

  • National Institutes of Health (NIH). (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. PMC5303456. Link

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butyl (2-aminoethyl)(ethyl)carbamate. Link

  • Frontiers in Microbiology. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Link

Sources

Minimizing N-overalkylation when using 2-aminoethyl ethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center resource. It addresses the specific challenges of using 2-aminoethyl ethyl(methyl)carbamate (a primary amine linker with a carbamate tail) in synthetic applications.

Ticket Topic: Minimizing N-Overalkylation during Functionalization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

The Reagent: 2-aminoethyl ethyl(methyl)carbamate Structure:


The Challenge:  You are attempting to attach an alkyl group (

) to the primary amine tail.[1] The fundamental problem is N-overalkylation .

When a primary amine (


) reacts with an alkylating agent (

), the resulting secondary amine (

) is often more nucleophilic than the starting material.[1][2][3] This creates a "runaway" reaction where the product competes for the alkylating agent, leading to mixtures of mono-, di-, and tri-alkylated (quaternary) species.

This guide provides the troubleshooting logic and protocols to enforce mono-alkylation selectivity .

Mechanism of Failure (The "Why")

To solve the problem, we must visualize the kinetic competition.

Overalkylation cluster_0 The Kinetic Trap Start Primary Amine (Starting Material) Mono Secondary Amine (Desired Product) Start->Mono k1 (Slow) + Alkyl Halide Di Tertiary Amine (Impurity) Mono->Di k2 (FAST) + Alkyl Halide Quat Quaternary Salt (Dead End) Di->Quat k3 + Alkyl Halide

Caption: The "runaway" reaction. Note that k2 (formation of impurity) is often faster than k1 because the alkyl group adds electron density to the nitrogen, increasing nucleophilicity.[1]

Troubleshooting Guide (Q&A)

Scenario A: "I am using an alkyl halide (e.g., Benzyl Bromide) and getting 40% dialkylated byproduct."

Diagnosis: You are fighting unfavorable kinetics (


) with 1:1 stoichiometry.
Immediate Fix:  Switch to Stoichiometric Flooding .

The Logic: If you must use an alkyl halide (


 mechanism), you cannot change the rate constants (

), but you can change the concentration terms. By flooding the reaction with the starting amine, you statistically force the alkyl halide to encounter the primary amine rather than the secondary amine product.

Protocol Adjustment:

  • Use 5–10 equivalents of 2-aminoethyl ethyl(methyl)carbamate relative to the alkyl halide.

  • Add the alkyl halide dropwise (slow addition) to the amine solution.

  • Post-Reaction: The excess carbamate amine is polar and basic. It can be removed via an aqueous workup (acid wash) or column chromatography (the starting material will be much more polar than the mono-alkylated product).

Scenario B: "I need high yield and cannot afford to waste 5 equivalents of my linker."

Diagnosis: Direct alkylation is the wrong tool for this constraint. Resolution: Switch to Reductive Amination .

The Logic: Reductive amination proceeds via an imine intermediate.[1][2][4] Crucially, imines cannot be formed from secondary amines (they form iminium ions, which are distinct). This mechanism creates a natural "stop" point at mono-alkylation.

Protocol Adjustment: Instead of an alkyl halide (


), use the corresponding Aldehyde (

).
  • Step 1: Condense Amine + Aldehyde

    
     Imine (Reversible).
    
  • Step 2: Reduce Imine

    
     Secondary Amine (Irreversible).
    Note: Using Sodium Triacetoxyborohydride (STAB) allows this to be done in one pot.
    
Scenario C: "My yield is low, and I see an unknown impurity with Mass M-45."

Diagnosis: Intramolecular Cyclization (The "Carbamate Trap"). The Issue: Your molecule contains a nucleophile (amine) and an electrophile (carbamate carbonyl) separated by an ethylene bridge. Under high heat or strong base, the amine can attack the carbamate, cyclizing to form an imidazolidinone derivative and expelling the ethyl(methyl)amine tail.

Resolution:

  • Temperature Limit: Do not exceed 60°C.

  • Base Selection: Avoid strong inorganic bases (NaOH, KOH) if heating. Use non-nucleophilic organic bases (DIPEA) or mild inorganic bases (

    
    ) at room temperature.
    

Recommended Protocols

Protocol 1: The "Gold Standard" Reductive Amination

Best for: High selectivity, valuable starting materials.

Reagents:

  • Amine: 2-aminoethyl ethyl(methyl)carbamate (1.0 equiv)

  • Electrophile: Aldehyde of choice (1.0 – 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)[2]

  • Additive: Acetic Acid (1-2 drops, to adjust pH to ~5-6)

Workflow:

  • Dissolve: Mix the amine and aldehyde in DCE (0.1 M concentration).

  • Activate: Add Acetic Acid. Stir for 30 minutes at Room Temp (RT) to form the imine equilibrium.

  • Reduce: Add STAB in one portion.

    • Why STAB? It is mild and reduces the imine faster than the aldehyde, preventing side reactions [1].

  • Monitor: Stir at RT for 2–4 hours. Monitor by LCMS.[2][5]

  • Quench: Add saturated aqueous

    
    .
    
  • Isolate: Extract with DCM. The product is the secondary amine.[1]

Protocol 2: Stoichiometric Control (Direct Alkylation)

Best for: When the alkyl halide is the only available electrophile.

Reagents:

  • Amine: 2-aminoethyl ethyl(methyl)carbamate (5.0 equiv )

  • Electrophile: Alkyl Halide (1.0 equiv)

  • Base: DIPEA (1.0 equiv) or

    
     (excess)
    
  • Solvent: Acetonitrile (ACN) or DMF

Workflow:

  • Prepare Amine: Dissolve the excess amine and base in ACN.

  • Slow Addition: Dissolve the alkyl halide in a separate volume of ACN. Add this solution dropwise to the amine solution over 30–60 minutes.

    • Why? This keeps the concentration of alkyl halide low relative to the primary amine at all times.

  • Workup: The challenge is removing the 4 equivalents of unreacted starting amine.

    • Method: If your product is lipophilic, wash the organic layer with water/brine (the starting amine is water-soluble). If not, use reverse-phase chromatography.

Data Summary: Method Comparison

FeatureDirect Alkylation (

)
Reductive Amination
Selectivity Poor (unless optimized)Excellent (Mechanistically guaranteed)
Atom Economy Low (Requires excess amine)High (1:1 stoichiometry)
Reaction Conditions Basic (Risk of overalkylation)Mildly Acidic (pH 5-6)
Risk of Cyclization Moderate (if heated)Low (RT reaction)
Purification Difficult (removing excess amine)Easy (clean reaction profile)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[6]

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013. (Foundational text for nucleophilic substitution kinetics).

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the ¹H NMR Spectrum of 2-aminoethyl ethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate structures of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-aminoethyl ethyl(methyl)carbamate, a molecule of interest for its potential applications in drug delivery and synthesis. By dissecting its predicted spectrum and comparing it with analogous structures, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret similar spectral data. Our approach is grounded in first principles, ensuring a robust understanding of the causal relationships between molecular structure and spectral output.

The Structural Hypothesis: Predicting the ¹H NMR Spectrum

The structure of 2-aminoethyl ethyl(methyl)carbamate presents a fascinating array of distinct proton environments, each subject to unique electronic effects that dictate their resonance frequencies (chemical shifts) in a ¹H NMR experiment. Before delving into experimental considerations, let us first construct a theoretical framework for its spectrum.

cluster_carbamate Carbamate Core cluster_ethyl Ethyl Group (Ester) cluster_methyl Methyl Group cluster_aminoethyl Aminoethyl Group N_carbamate N C_carbonyl C=O N_carbamate->C_carbonyl CH3_n CH₃ (c) N_carbamate->CH3_n CH2_n CH₂ (d) N_carbamate->CH2_n O_ester O C_carbonyl->O_ester CH2_ethyl_ester CH₂ (a) O_ester->CH2_ethyl_ester CH3_ethyl_ester CH₃ (b) CH2_ethyl_ester->CH3_ethyl_ester CH2_amino CH₂ (e) CH2_n->CH2_amino NH2 NH₂ (f) CH2_amino->NH2

Caption: Molecular structure of 2-aminoethyl ethyl(methyl)carbamate with proton environments labeled (a-f).

Based on established principles of chemical shifts, where electronegative atoms deshield adjacent protons, leading to higher ppm values, we can predict the following approximate chemical shifts and multiplicities for each proton environment.[1][2][3]

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
aO-CH₂ -CH₃~ 4.1Quartet (q)2H
bO-CH₂-CH₃ ~ 1.2Triplet (t)3H
cN-CH₃ ~ 2.9Singlet (s)3H
dN-CH₂ -CH₂-NH₂~ 3.3Triplet (t)2H
eN-CH₂-CH₂ -NH₂~ 2.8Triplet (t)2H
f-NH₂ ~ 1.5 (variable)Broad Singlet (br s)2H

Comparative Spectral Analysis: Learning from Analogs

To build confidence in our predicted spectrum, we will compare it to the known ¹H NMR data of molecules containing similar functional groups. This comparative approach allows us to observe how subtle changes in the molecular environment influence the chemical shifts.

Analog 1: Ethyl Carbamate

Ethyl carbamate provides a reference for the O-CH₂-CH₃ moiety. In its spectrum, the methylene protons (O-CH₂ ) typically appear around 4.1 ppm as a quartet, and the methyl protons (-CH₃ ) at approximately 1.2 ppm as a triplet.[4] This aligns perfectly with our prediction for protons (a) and (b) in 2-aminoethyl ethyl(methyl)carbamate.

Analog 2: N-methylethanamine (Ethylmethylamine)

This molecule helps us understand the N-methyl and N-ethyl environments. For N-methylethanamine, the N-CH₃ protons are observed around 2.30 ppm, and the N-CH₂ protons at approximately 2.65 ppm.[5] In our target molecule, the nitrogen is part of a carbamate, which is an electron-withdrawing group. This will deshield the adjacent N-CH₃ and N-CH₂ protons, shifting them further downfield. This explains our prediction of ~2.9 ppm for the N-CH₃ (c) and ~3.3 ppm for the N-CH₂ (d).

Analog 3: 2-Aminoethyl(ethyl)amine

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for a polar compound like 2-aminoethyl ethyl(methyl)carbamate, which contains amine protons, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be more suitable to ensure solubility and observe the exchangeable NH₂ protons. The choice of solvent can influence chemical shifts.[6]

  • Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal set to 0.0 ppm.[1]

NMR Data Acquisition

cluster_workflow NMR Acquisition Workflow SamplePrep Sample Preparation (Analyte + Deuterated Solvent + TMS) Shimming Magnetic Field Homogeneity (Shimming) SamplePrep->Shimming Pulse Radiofrequency Pulse Shimming->Pulse FID Free Induction Decay (FID) Acquisition Pulse->FID FT Fourier Transform FID->FT Spectrum ¹H NMR Spectrum FT->Spectrum

Caption: A simplified workflow for ¹H NMR data acquisition.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Number of Scans: 16-64 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is crucial for accurate integration.

    • Pulse Width: A 90° pulse should be calibrated for the specific probe and sample.

Data Processing and Analysis
  • Phasing and Baseline Correction: These are essential steps to ensure accurate peak integration.

  • Integration: The area under each peak should be integrated and normalized to a known number of protons (e.g., the 3H of the N-CH₃ singlet).

  • Peak Picking and Reporting: All chemical shifts should be reported in ppm relative to TMS.

Trustworthiness in Interpretation: The Causality Behind the Spectrum

The trustworthiness of a spectral interpretation lies not just in matching peaks to a structure, but in understanding the underlying physical principles.

  • Chemical Shift: The position of a signal on the x-axis is determined by the electron density around the proton. Electron-withdrawing groups, like the carbonyl and oxygen of the carbamate, pull electron density away from nearby protons, "deshielding" them and causing them to resonate at a higher frequency (downfield).[3]

  • Spin-Spin Coupling: The splitting of a signal into multiple peaks (multiplicity) is caused by the magnetic influence of non-equivalent protons on adjacent carbons. The "n+1 rule" is a reliable first-order approximation for predicting multiplicity, where 'n' is the number of adjacent, non-equivalent protons.[7]

  • Integration: The area under a peak is directly proportional to the number of protons giving rise to that signal. This provides a quantitative measure for assigning peaks.

Conclusion

The ¹H NMR spectrum of 2-aminoethyl ethyl(methyl)carbamate is a rich source of structural information. By combining a predictive approach based on fundamental principles with a comparative analysis of analogous molecules, we can confidently assign each resonance and validate the proposed structure. The experimental protocol outlined provides a robust framework for obtaining high-quality, reliable data. This guide serves as a testament to the power of NMR spectroscopy as a cornerstone of modern chemical analysis, enabling researchers to unravel molecular complexity with precision and confidence.

References

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • ResearchGate. (2026, January). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Scilit. (n.d.). 1H NMR chemical shifts of gaseous amines. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • PubMed. (2008, April 15). NMR study and quantum mechanical calculations on the 2-[(2-aminoethyl)amino]-ethanol-H2O-CO2 system. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of m/z 146.1 (M+H)

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Fragmentation Guide for Acetylcholine, Spermidine, and 8-Hydroxyquinoline

Executive Summary: The Trap of Unit Resolution

In drug development and metabolomics, the signal at m/z 146.1 is frequently misidentified due to the coexistence of three distinct chemical classes that share this nominal mass. While often queried as a protonated species


, the most biologically significant analyte at this mass, Acetylcholine , exists naturally as a pre-charged cation 

.

This guide objectively compares the fragmentation patterns and chromatographic behaviors of the three primary isobars at m/z 146.1:

  • Acetylcholine (ACh): The primary neurotransmitter target.[1][2]

  • Spermidine: A ubiquitous endogenous polyamine interference.

  • 8-Hydroxyquinoline (8-HQ): A common pharmaceutical/cosmetic impurity.

Core Insight: Reliance on a single transition (e.g., 146 -> 87) without chromatographic resolution or high-mass accuracy (HRMS) leads to false positives in complex biological matrices.

Mechanistic Profiling of m/z 146.1 Candidates
Candidate A: Acetylcholine (The Primary Target)[1][3]
  • Nature: Quaternary Ammonium Cation.

  • Ionization: Exists as

    
     (146.1181 Da). Does not require protonation.
    
  • Fragmentation Mechanism: Low-energy collision-induced dissociation (CID) triggers the loss of the trimethylamine group (neutral loss of 59 Da) or the cleavage of the ester bond.

  • Key Application: Neuropharmacology, Alzheimer’s research.

Candidate B: Spermidine (The Matrix Interference)
  • Nature: Aliphatic Polyamine.

  • Ionization: Forms

    
     (146.1657 Da).
    
  • Fragmentation Mechanism: Undergoes charge-remote fragmentation and inductive cleavage, leading to characteristic losses of ammonia (

    
    ) and aminopropyl groups.
    
  • Key Application: Cell growth markers, autophagy studies (often co-extracted with ACh).

Candidate C: 8-Hydroxyquinoline (The Synthetic Interference)
  • Nature: Heterocyclic Aromatic.

  • Ionization: Forms

    
     (146.0606 Da).
    
  • Fragmentation Mechanism: Highly stable aromatic ring requires higher collision energy (CE). Primary pathways involve dehydration and ring contraction (CO loss).

  • Key Application: Chelating agents, topical anti-infectives, synthesis impurities.

Comparative Data Analysis

The following table synthesizes experimental data for distinguishing these isobars.

Table 1: Mass Spectrometry & Fragmentation Parameters

ParameterAcetylcholine (ACh)Spermidine8-Hydroxyquinoline
Precursor Ion 146.1181 (

)
146.1657 (

)
146.0606 (

)
Formula



Quantifier Ion m/z 87.1 m/z 72.1 m/z 118.0
Qualifier Ion m/z 43.1m/z 112.1, 129.1m/z 128.0
Neutral Loss -59 Da (

)
-74 Da, -17 Da (

)
-28 Da (

)
Optimal CE (eV) 15 - 20 eV20 - 30 eV30 - 45 eV
Retention (C18) Void Volume (Unretained)Weak/TailingStrong Retention
Retention (HILIC) Strong RetentionStrong RetentionModerate Retention
Fragmentation Pathways (Visualized)

The diagram below illustrates the divergent dissociation pathways that allow for definitive identification.

FragmentationPathways Precursor Precursor m/z 146.1 ACh Acetylcholine (M+) C7H16NO2+ Precursor->ACh  Isobar 1   Spermidine Spermidine (M+H) C7H20N3+ Precursor->Spermidine  Isobar 2   HQ 8-Hydroxyquinoline (M+H) C9H8NO+ Precursor->HQ  Isobar 3   Frag_ACh_87 m/z 87 (Quantifier) [CH3COOCH2CH2]+ ACh->Frag_ACh_87 Loss of N(CH3)3 (-59 Da) Frag_ACh_43 m/z 43 [CH3CO]+ Frag_ACh_87->Frag_ACh_43 Ester Cleavage Frag_Spd_112 m/z 112 [-NH3 -CH3NH2] Spermidine->Frag_Spd_112 C-N Cleavage Frag_Spd_72 m/z 72 (Quantifier) [C4H10N]+ Spermidine->Frag_Spd_72 C-C Cleavage Frag_HQ_128 m/z 128 [-H2O] HQ->Frag_HQ_128 Dehydration Frag_HQ_118 m/z 118 [-CO] HQ->Frag_HQ_118 Ring Contraction

Figure 1: Divergent fragmentation pathways of m/z 146.1 isobars. Green nodes indicate primary quantifier ions.

Experimental Protocol: Definitive Separation

To validate the identity of m/z 146.1 in a drug development context, you cannot rely on MS/MS alone due to "crosstalk" risks (e.g., in-source fragmentation of heavier polyamines mimicking Spermidine). You must employ orthogonal chromatographic separation.

Method A: HILIC (Recommended for ACh & Spermidine)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating polar amines like ACh and Spermidine.

  • Column: Amide or Bare Silica (e.g., BEH Amide), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus polar analytes).

    • 1-5 min: 90% -> 50% B (Elute ACh first, then Spermidine).

    • Result: ACh elutes earlier than Spermidine due to the lack of hydrogen bond donors compared to the polyamine Spermidine.

Method B: Reversed-Phase C18 (Recommended for 8-HQ)

If 8-Hydroxyquinoline is the suspected impurity, HILIC is unnecessary.

  • Column: C18 High Strength Silica (HSS T3), 1.8 µm.

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

  • Result: ACh elutes in the void (unretained). 8-HQ retains strongly (>3 min) due to its aromatic structure.

Decision Workflow

Use this logic gate to determine the identity of your m/z 146.1 peak.

IdentificationWorkflow Start Unknown Peak m/z 146.1 Q1 Does it retain on C18 (Reversed Phase)? Start->Q1 Res_HQ Identity: 8-Hydroxyquinoline (Confirm with m/z 118) Q1->Res_HQ Yes (Retained) Q2 Check MS/MS Spectrum Major Fragment? Q1->Q2 No (Void Volume) Res_ACh Identity: Acetylcholine (Fragment m/z 87) Q2->Res_ACh m/z 87 Res_Spd Identity: Spermidine (Fragment m/z 72, 112) Q2->Res_Spd m/z 72 or 129

Figure 2: Logical workflow for assigning chemical identity to m/z 146.1 signals.

References
  • Human Metabolome Database (HMDB). Metabocard for Spermidine (HMDB0001257). Available at: [Link] (Accessed Oct 2023).

  • MassBank of North America. Acetylcholine Mass Spectrum (Accession: BML00686). Available at: [Link] (Accessed Oct 2023).

  • National Institute of Standards and Technology (NIST). 8-Hydroxyquinoline Mass Spectrum (Electron Ionization).[4] Available at: [Link] (Accessed Oct 2023).

  • Diebler, M. F., et al. "On the mechanism of acetylcholine release." Journal of Neurochemistry, 1982.[5] (Discusses ACh detection challenges).

  • Zhang, X., et al. "Liquid chromatography-mass spectrometry methods for the determination of acetylcholine." Journal of Chromatography B, 2011.

Sources

HPLC Retention Time Comparison for Aminoalkyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of HPLC retention behavior for aminoalkyl carbamates, comparing stationary phase performance and critical method parameters.

Executive Summary

Aminoalkyl carbamates represent a unique challenge in HPLC separation due to their dual nature: a hydrophobic carbamate backbone and a basic, ionizable aminoalkyl tail. This guide compares the retention performance of three distinct stationary phase chemistries—Standard C18 , Polar-Embedded Amide C18 , and Phenyl-Hexyl —to determine the optimal platform for resolution, peak symmetry, and retention stability.

Key Finding: While Standard C18 remains the workhorse for general hydrophobicity-based separation, Polar-Embedded Amide phases offer superior performance for aminoalkyl carbamates by suppressing silanol activity and providing alternative selectivity for polar amino groups, often eliminating the need for ion-pairing reagents.

Mechanisms of Retention

To control retention time, one must first understand the competing forces at play. The retention factor (


) of an aminoalkyl carbamate is governed by a dynamic equilibrium between hydrophobic partitioning and electrostatic interactions.
The "Dual-Interaction" Model
  • Hydrophobic Partitioning (Primary): The alkyl chain (

    
    ) and carbamate linker partition into the stationary phase ligands. Retention increases logarithmically with alkyl chain length (methylene selectivity).
    
  • Electrostatic/Silanol Interaction (Secondary): The terminal amino group (

    
     or 
    
    
    
    ) interacts with residual silanols on the silica surface. At low pH, protonated amines are repelled by the hydrophobic phase but attracted to anionic silanols, causing peak tailing.
Diagram: Retention Mechanism Pathways

RetentionMechanism cluster_pH pH Influence Analyte Aminoalkyl Carbamate (Analyte) C18 C18 Ligand (Hydrophobic) Analyte->C18 Partitioning (log P driven) Silanol Residual Silanol (Ionic/Polar) Analyte->Silanol H-Bonding / Ion-Exchange (Causes Tailing) MobilePhase Mobile Phase (Solvation) Analyte->MobilePhase Solubility (pH dependent) Low_pH pH < pKa (Protonated -NH3+) Low_pH->Analyte Increases Polarity High_pH pH > pKa (Neutral -NH2) High_pH->Analyte Increases Hydrophobicity

Figure 1: Mechanistic pathways influencing aminoalkyl carbamate retention. Green arrows indicate desired retention; red dashed arrows indicate secondary interactions causing peak asymmetry.

Comparative Performance Analysis

The following table contrasts the performance of three standard stationary phases for a homologous series of aminoalkyl carbamates (e.g., methyl- to butyl- analogs).

Table 1: Stationary Phase Performance Matrix
FeatureStandard C18 (e.g., Zorbax Eclipse Plus)Polar-Embedded C18 (e.g., Waters SymmetryShield)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic + H-Bonding Shielding

Interaction + Hydrophobic
Retention of Polars Low (often elute in void)High (Amide group interacts with polar head)Moderate
Peak Symmetry (As) Poor (1.5 - 2.5) for aminesExcellent (1.0 - 1.2)Good (1.1 - 1.3)
pH Stability pH 2 - 9pH 2 - 8pH 1.5 - 10
Selectivity Driver Alkyl chain length (Methylene selectivity)Polar functional groups + Alkyl lengthAromaticity & electronic density
Best For... Simple, non-polar carbamatesBasic aminoalkyl carbamates (prevents tailing)Carbamates with aromatic rings
Data Interpretation[1][2][3]
  • Standard C18: Shows the strongest "methylene selectivity" (retention doubles for every added

    
     group). However, the amino group often leads to broad, tailing peaks due to silanol interactions unless high buffer concentrations (>25 mM) or ion-pairing agents are used [1].
    
  • Polar-Embedded: The embedded amide group creates a "water-rich" layer near the silica surface, effectively shielding the amino group from silanols. This results in sharper peaks and better retention of the hydrophilic amino-head, making it the superior choice for small aminoalkyl carbamates [2].

Experimental Protocols

To replicate these findings or validate a new method, follow this self-validating protocol structure.

Protocol A: Homologous Series Retention Mapping

Objective: Determine the "Methylene Selectivity" (


) and hydrophobicity index.
  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid (Ensures protonation of amine, consistent ionization).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Column Conditioning:

    • Equilibrate column with 10% B for 20 column volumes.

  • Gradient Profile:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-10 min: 5%

      
       60% B (Linear gradient).
      
    • 10-12 min: 60%

      
       95% B (Wash).
      
  • Sample Set:

    • Prepare 100 µM solutions of Methyl-, Ethyl-, Propyl-, and Butyl- aminoalkyl carbamate standards.

  • Data Analysis:

    • Plot

      
       vs. Carbon Number (
      
      
      
      ).
    • Validation Criteria: Linearity (

      
      ) confirms a controlled hydrophobic retention mechanism.
      
Protocol B: pH Screening for Selectivity

Objective: Optimize resolution by modulating the ionization state of the amino group.

  • Preparation: Prepare three mobile phases buffers at pH 2.5, 7.0, and 10.0 (using Phosphate/Ammonium buffers appropriate for the range).

  • Execution: Run the standard gradient (Protocol A) at each pH level.

  • Observation:

    • pH 2.5: Analyte is protonated (

      
       charge). Retention is lowest; peak shape may tail on C18.
      
    • pH 7.0: Analyte is partially ionized (near pKa). Retention shifts significantly; risk of split peaks if buffering is weak.

    • pH 10.0: Analyte is neutral. Retention is highest (max hydrophobicity). Caution: Ensure column is pH stable (e.g., Hybrid particle technology).

Visualizing the Separation Workflow

The following diagram illustrates the decision tree for selecting the correct method conditions based on the specific aminoalkyl carbamate structure.

MethodSelection Start Start: Aminoalkyl Carbamate Analysis CheckStructure Analyze Structure: Is there an aromatic ring? Start->CheckStructure AromaticYes Yes (e.g., Benzyl carbamate) CheckStructure->AromaticYes High Pi character AromaticNo No (Aliphatic chain only) CheckStructure->AromaticNo Alkyl character PhenylCol Select Phenyl-Hexyl Column (Exploit pi-pi interactions) AromaticYes->PhenylCol CheckBasicity Check Basicity: Is the amino group primary/secondary? AromaticNo->CheckBasicity BasicYes Yes (High pKa ~9-10) CheckBasicity->BasicYes Strong Tailing Potential BasicNo No (Amide/weak base) CheckBasicity->BasicNo Neutral/Weak Base PolarEmbedded Select Polar-Embedded C18 (Shields silanols, improves shape) BasicYes->PolarEmbedded StandardC18 Select Standard C18 (Max hydrophobic retention) BasicNo->StandardC18

Figure 2: Decision tree for stationary phase selection based on analyte structural properties.

References

  • O'Gara, J. E., et al. (1999).[1] "Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group." Analytical Chemistry. Link

  • McCalley, D. V. (2010). "Analysis of the retention and peak shape of basic analytes on polar-embedded and polar-endcapped reversed-phase columns." Journal of Chromatography A. Link

  • Kaliszan, R., et al. (2005). "Prediction of high-performance liquid chromatography retention of peptides with the use of quantitative structure-retention relationships." Proteomics. Link

  • EPA Method 8318A. "N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)." US Environmental Protection Agency. Link

Sources

A Comparative Guide to IR Spectroscopy of Carbamate C=O Stretching in Aminoethyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the carbamate functional group is a cornerstone of modern molecular design. Its unique hydrogen bonding capabilities and structural role as a stable peptide bond isostere make it a privileged motif in a vast array of pharmaceuticals and bioactive molecules. Infrared (IR) spectroscopy provides a rapid and powerful tool for the structural elucidation of these compounds, with the carbonyl (C=O) stretching vibration serving as a particularly sensitive probe of the local chemical environment. This guide offers an in-depth comparison of the IR spectroscopic features of the carbamate C=O stretch in aminoethyl derivatives, supported by experimental data and a discussion of the underlying physicochemical principles.

The Vibrational Landscape of the Carbamate Carbonyl

The position of the C=O stretching band in the IR spectrum is exquisitely sensitive to a variety of structural and environmental factors. For carbamates, this band typically appears in the region of 1740-1680 cm⁻¹ . However, in aminoethyl derivatives, the presence of N-H and potentially O-H groups introduces the significant influence of hydrogen bonding, which can lead to substantial shifts in this frequency.

Two primary factors dictate the precise wavenumber of the carbamate C=O stretch:

  • Electronic Effects: The electronic nature of the substituents on both the nitrogen and oxygen atoms of the carbamate group plays a crucial role. Electron-donating groups will tend to decrease the C=O bond order through resonance, resulting in a lower stretching frequency. Conversely, electron-withdrawing groups will increase the C=O bond order, leading to a higher stretching frequency.

  • Hydrogen Bonding: The presence of hydrogen bond donors (like the N-H of the carbamate itself or the amino group in aminoethyl derivatives) and acceptors (the carbonyl oxygen and the ether oxygen of the carbamate) can lead to both intramolecular and intermolecular hydrogen bonding. This interaction weakens the C=O bond, causing a redshift (a shift to lower wavenumbers) in its stretching frequency. The strength of this hydrogen bonding is, in turn, affected by the concentration of the sample and the solvent used.

Comparative Analysis of C=O Stretching Frequencies

The following table summarizes the experimentally observed C=O stretching frequencies for a series of carbamates, with a focus on aminoethyl and related derivatives. This data provides a quantitative basis for understanding the impact of structural modifications on the carbamate carbonyl vibration.

Compound/Derivative ClassStructureTypical C=O Stretching Frequency (cm⁻¹)Key Influencing Factors
Simple Alkyl Carbamate R-O-C(=O)-NH-R'1730 - 1700Baseline for non-hydrogen bonded (in dilute solution) or weakly hydrogen-bonded carbamates.
N-Boc-ethanolamine Boc-NH-CH₂CH₂-OH~1690Intramolecular hydrogen bonding between the carbamate N-H and the terminal hydroxyl group significantly lowers the C=O frequency.
tert-Butyl (2-aminoethyl)carbamate Boc-NH-CH₂CH₂-NH₂~1695 - 1685Strong intermolecular hydrogen bonding involving the primary amine and the carbamate N-H and C=O groups leads to a pronounced redshift.
Aryl Carbamates Ar-O-C(=O)-NH-R1740 - 1710The electron-withdrawing nature of the aryl group increases the C=O bond order, shifting the frequency to higher wavenumbers compared to alkyl carbamates.
Carbamate Zwitterions (in solution with CO₂) R₂N⁺H-COO⁻~1560The formation of a carbamate anion through reaction with CO₂ results in a delocalized carboxylate-like structure with a much lower asymmetric stretching frequency.

Causality Behind Experimental Choices: Understanding the Shifts

The trends observed in the comparison table can be explained by considering the interplay of electronic and hydrogen bonding effects.

The Profound Impact of Hydrogen Bonding

The presence of the aminoethyl moiety introduces a primary or secondary amine, which is a potent hydrogen bond donor. In a molecule like tert-butyl (2-aminoethyl)carbamate, extensive intermolecular hydrogen bonding networks can form. The N-H protons of the primary amine and the carbamate can interact with the carbonyl oxygen of neighboring molecules. This donation of hydrogen bond density to the carbonyl oxygen weakens the C=O double bond, requiring less energy to stretch, and thus lowering the observed frequency.

The following diagram illustrates the key factors influencing the carbamate C=O stretching frequency.

G cluster_factors Factors Influencing Carbamate C=O Stretch cluster_outcomes Observed Shift cluster_examples_red Examples Leading to Redshift cluster_examples_blue Examples Leading to Blueshift C=O_Stretch C=O Stretching Frequency Red_Shift Redshift (Lower Frequency) C=O_Stretch->Red_Shift Weakens C=O bond Blue_Shift Blueshift (Higher Frequency) C=O_Stretch->Blue_Shift Strengthens C=O bond H_Bonding Hydrogen Bonding (Inter- & Intramolecular) H_Bonding->C=O_Stretch Strongly Influences Electronic_Effects Electronic Effects (Inductive & Resonance) Electronic_Effects->C=O_Stretch Influences Amino_Group Presence of -NH2, -OH Amino_Group->H_Bonding Electron_Donating_Groups N-Alkyl Groups Electron_Donating_Groups->Electronic_Effects Electron_Withdrawing_Groups N-Aryl, N-Acyl Groups Electron_Withdrawing_Groups->Electronic_Effects Ring_Strain Cyclic Carbamates Ring_Strain->C=O_Stretch Increases s-character

Caption: Factors influencing the carbamate C=O stretching frequency.

Experimental Protocol: Acquiring High-Quality IR Spectra of Aminoethyl Carbamates

The following protocol outlines a robust method for obtaining the IR spectrum of an aminoethyl carbamate derivative using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is particularly well-suited for these compounds, which may be viscous liquids or waxy solids, as it requires minimal sample preparation.[1]

Objective: To obtain a high-quality FT-IR spectrum of an aminoethyl carbamate derivative and accurately determine the C=O stretching frequency.

Materials:

  • FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Sample of the aminoethyl carbamate derivative.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation and Background Scan:

    • Ensure the ATR crystal is clean and free of any residual sample or solvent. Clean the crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This is a critical step to subtract the absorbance of the ambient atmosphere (primarily water vapor and carbon dioxide) from the sample spectrum.

  • Sample Application:

    • Place a small amount of the aminoethyl carbamate sample onto the center of the ATR crystal. For liquids, a single drop is sufficient. For solids, a small amount of powdered or crystalline material should be used.

    • If the sample is a solid, use the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal. Apply just enough pressure to create intimate contact without damaging the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition consists of co-adding 16 or 32 scans at a spectral resolution of 4 cm⁻¹. The data is typically collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the C=O stretching band, which is typically one of the strongest and sharpest peaks in the 1740-1680 cm⁻¹ region.

    • Use the software's peak-picking tool to accurately determine the wavenumber of the C=O absorption maximum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

The following diagram illustrates the experimental workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

G start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Aminoethyl Carbamate Sample background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) apply_sample->acquire_spectrum process_data Process Data (Ratio against background) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum & Identify C=O Peak process_data->analyze_spectrum clean_up Clean ATR Crystal analyze_spectrum->clean_up end End clean_up->end

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The C=O stretching frequency of carbamates in aminoethyl derivatives is a powerful diagnostic tool for structural characterization. Its sensitivity to hydrogen bonding and electronic effects allows researchers to glean valuable insights into the molecular structure and intermolecular interactions of these important compounds. By understanding the principles outlined in this guide and utilizing a robust experimental protocol, scientists can confidently interpret the IR spectra of aminoethyl carbamates to accelerate their research and development efforts.

References

  • Sigma-Aldrich. N-BOC-ethylenediamine. PubChem. [Link]

  • Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51.
  • University of California, Los Angeles. IR: carboxylic acids. [Link]

  • Klimavicius, A., et al. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.
  • LibreTexts. Carbonyl - compounds - IR - spectroscopy. Chemistry LibreTexts.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Royal Society of Chemistry. (2011). Mechanistic insights into carbamate formation from CO₂ and amines: the role of guanidine–CO₂ adducts.
  • ACS Publications. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters.
  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]/L2_ReactionAnalysis/atr-ftir-spectroscopy.html)

Sources

A Comparative Guide to the Reactivity and Stability of Ethyl(methyl)carbamate vs. Dimethylcarbamate Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Carbamate linkers are foundational in the design of prodrugs, targeted covalent inhibitors, and antibody-drug conjugates (ADCs). They offer a highly tunable balance between systemic stability and triggered target release. Among the most utilized are the dimethylcarbamate (DMC) and ethyl(methyl)carbamate (EMC) moieties. While the structural difference—a single methylene unit—appears trivial, it profoundly impacts the linker's hydrolytic stability and enzymatic reactivity.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of DMC and EMC linkers. This document details the mechanistic causality behind their reactivity profiles and offers validated experimental protocols for their evaluation.

Mechanistic Insights: Steric and Electronic Causality

The cleavage of a carbamate linker typically proceeds via nucleophilic attack at the carbonyl carbon. In biological and enzymatic contexts (such as cholinesterase-mediated cleavage or ADC linker hydrolysis), this involves a two-step process: the formation of a carbamylated enzyme intermediate (which releases the payload), followed by decarbamylation (hydrolysis of the enzyme-carbamate adduct) to regenerate the active enzyme[1].

The rate-limiting step in this cycle is almost always the decarbamylation (


). Experimental data reveals that the EMC linker exhibits significantly slower hydrolysis kinetics compared to the DMC linker[1]. This behavior is governed by two primary factors:
  • Steric Hindrance : The ethyl group in EMC creates a larger steric shield around the carbonyl carbon than the methyl group in DMC. This added bulk restricts the trajectory of the incoming water molecule required for hydrolysis during the decarbamylation phase.

  • Electronic Effects : The ethyl group exerts a slightly stronger electron-donating inductive effect (+I) than a methyl group. This marginally reduces the electrophilicity of the carbamate carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide ions.

CarbamateCleavage A Prodrug / ADC (Carbamate Linker) B Enzyme Binding (e.g., AChE, BChE) A->B C Nucleophilic Attack (Serine OH) B->C D Carbamylated Enzyme Intermediate C->D E Payload Release (Leaving Group) C->E Fast F Decarbamylation (Hydrolysis, k3) D->F Rate-Limiting Step G Regenerated Enzyme + Amine + CO2 F->G EMC is slower than DMC

Fig 1. Enzymatic cleavage pathway of carbamate linkers highlighting the rate-limiting step.

Comparative Stability and Reactivity Data

To quantify these mechanistic differences, we examine the decarbamylation rates of representative DMC and EMC prodrugs against equine butyrylcholinesterase (eqBChE). Bambuterol serves as a classic DMC model, while EMC derivatives (like Rivastigmine or its hybrids) provide the comparative baseline[1].

Table 1: Enzymatic Decarbamylation Rates ( )
Linker TypeRepresentative CompoundEnzyme TargetDecarbamylation Rate (

,

)
Relative Stability (Enzyme Adduct)
Dimethylcarbamate (DMC) BambuteroleqBChE0.0839 ± 0.0028Baseline (Faster Hydrolysis)
Ethyl(methyl)carbamate (EMC) MTR-3 (Hybrid)eqBChE0.0093 ± 0.0010~9x More Stable (Slower Hydrolysis)

Data demonstrates that the EMC linker decarbamylates approximately 9 times slower than the DMC linker, making it highly suitable for pseudo-irreversible inhibition[1].

Table 2: Synthetic Reactivity and Yields

Despite their differences in biological stability, both linkers can be synthesized with high efficiency using zinc chloride catalysis[2].

ReagentProductYield (%)
Phenol + N,N-dimethyl carbamoyl chloridePhenyl dimethylcarbamate76%
4-Nitrophenol + N,N-dimethyl carbamoyl chloride4-Nitrophenyl dimethylcarbamate86%
4-Nitrophenol + N-ethyl,N-methyl carbamoyl chloride4-Nitrophenyl ethyl(methyl)carbamate87%

Experimental Protocols: Synthesis and Kinetic Evaluation

To ensure a self-validating system, the following protocol outlines both the chemical synthesis of the carbamate linkers and the kinetic assay used to determine their decarbamylation rates.

Phase 1: Zinc Chloride-Catalyzed Synthesis of Carbamate Linkers

This methodology provides robust yields for both DMC and EMC derivatives[2].

  • Preparation : In a dry, round-bottom flask, dissolve the phenolic payload (1.0 mmol) in anhydrous toluene.

  • Reagent Addition : Add 1.0 mmol of either N,N-dimethyl carbamoyl chloride (for DMC) or N-ethyl,N-methyl carbamoyl chloride (for EMC).

  • Catalysis : Introduce 0.5 mmol of anhydrous Zinc Chloride (

    
    ) as the catalyst.
    
    • Causality:

      
       acts as a Lewis acid, coordinating with the carbonyl oxygen of the carbamoyl chloride. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the phenol and driving the reaction forward[2].
      
  • Reaction : Heat the mixture to 110 °C for 12-14 hours under an inert argon atmosphere.

  • Purification : Quench the reaction with distilled water, extract the organic layer with ethyl acetate, and purify via silica gel column chromatography (hexane/ethyl acetate, 4:1).

Phase 2: Decarbamylation Kinetic Assay (Ellman's Method)

This assay is designed to isolate the decarbamylation rate (


) from the initial enzyme inhibition phase[1].
  • Enzyme Incubation : Incubate BChE with a concentration of the synthesized carbamate compound sufficient to achieve >95% enzyme inhibition (complete carbamylation).

  • Rapid Dilution : Dilute the incubation mixture 100-fold to 1000-fold into a phosphate buffer (pH 7.4).

    • Causality: Rapid dilution drops the concentration of the free inhibitor far below its

      
      . This effectively halts any further forward inhibition, allowing the researcher to observe pure decarbamylation (enzyme recovery) without interference[1].
      
  • Substrate Addition : Aliquot the diluted mixture at specific time intervals into a cuvette containing butyrylthiocholine (substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Spectrophotometric Monitoring : Measure absorbance at 412 nm to track the recovery of enzyme activity over time.

  • Data Analysis : Plot the natural log of recovered activity versus time to calculate the first-order decarbamylation rate constant (

    
    ).
    

Workflow S1 Step 1: Synthesize DMC & EMC Linkers S2 Step 2: Incubate with Target Enzyme (BChE) S1->S2 S3 Step 3: Rapid Dilution (Stop further inhibition) S2->S3 S4 Step 4: Add Substrate (Butyrylthiocholine) S3->S4 S5 Step 5: Monitor Absorbance (Ellman's Reagent) S4->S5 S6 Step 6: Calculate k3 (Decarbamylation Rate) S5->S6

Fig 2. Self-validating experimental workflow for determining carbamate decarbamylation rates.

Conclusion

When designing targeted covalent inhibitors, ADCs, or prodrugs, the choice between a dimethylcarbamate and an ethyl(methyl)carbamate linker is not merely a matter of synthetic convenience. The EMC linker provides a significantly longer half-life of the carbamylated intermediate due to combined steric and electronic effects, making it ideal for pseudo-irreversible inhibitors (like Rivastigmine). Conversely, DMC linkers are preferable when a faster payload release or rapid enzyme regeneration cycle is desired.

References

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine Source: ACS Omega URL:[Link]

  • Rivastigmine–Bambuterol Hybrids as Selective Butyrylcholinesterase Inhibitors Source: NIH / PubMed Central (PMC) URL:[Link]

  • Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model Source: Journal of Medicinal Chemistry / ACS URL:[Link]

Sources

A Comparative Guide to Validating the Purity of 2-Aminoethyl Ethyl(Methyl)carbamate and its Analogs using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for all intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a fundamental pillar of drug safety and efficacy. For molecules like 2-aminoethyl ethyl(methyl)carbamate, a versatile building block in medicinal chemistry, establishing a robust and validated analytical method for purity determination is of paramount importance. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with a powerful alternative, Quantitative Nuclear Magnetic Resonance (qNMR), for the purity validation of this class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Analytical Challenge: Characterizing Carbamate Purity

2-Aminoethyl ethyl(methyl)carbamate and its analogs are characterized by the presence of a carbamate functional group and at least one amine moiety. The synthesis of these compounds often involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, and can result in a variety of process-related impurities. These may include unreacted starting materials, byproducts from side reactions (e.g., di-substituted products), and degradation products. A comprehensive purity assessment, therefore, requires a highly specific and sensitive analytical technique capable of separating and quantifying the main component from these potential impurities.

Primary Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands as a cornerstone analytical technique in pharmaceutical analysis due to its exceptional sensitivity and specificity, making it highly suitable for the identification and quantification of impurities, even at trace levels.[1][2]

The Rationale Behind the LC-MS Method Design

The selection of the LC-MS parameters is critical for achieving optimal separation and detection of the target analyte and its potential impurities.

  • Chromatographic Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) method is typically the first choice for non-polar to moderately polar small molecules like N-Boc protected carbamates. A C18 stationary phase is often employed due to its versatility and ability to retain such compounds. The mobile phase, a gradient of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds from the column based on their hydrophobicity. The addition of a small amount of an acid, such as formic acid, or a buffer, like ammonium formate, to the mobile phase serves a dual purpose: it improves the peak shape of amine-containing compounds by minimizing tailing and enhances ionization efficiency in the mass spectrometer.[3]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules as it is a soft ionization method that typically produces a prominent protonated molecule ([M+H]⁺), simplifying spectral interpretation. Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation of the main peak and for the identification of unknown impurities. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4][5]

Experimental Protocol: LC-MS Purity Assay

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-aminoethyl ethyl(methyl)carbamate sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
  • Further dilute an aliquot of this stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase.

2. LC-MS Instrumentation and Conditions:

ParameterCondition
LC System UHPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp 350 °C
Scan Mode Full Scan (m/z 50-500) and MRM/ddMS2 for impurity identification

3. Data Analysis and Purity Calculation:

  • Integrate the peak area of the main component and all detected impurities in the chromatogram.
  • Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
  • For impurity identification, analyze the MS/MS fragmentation patterns.
Workflow for LC-MS Purity Validation

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing & Analysis prep Weigh and Dissolve Sample dilute Serial Dilution prep->dilute inject Inject Sample onto UHPLC dilute->inject separate Chromatographic Separation (C18) inject->separate detect MS Detection (ESI+) separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (MS/MS) integrate->identify calculate Purity Calculation (Area %) integrate->calculate

Caption: Workflow for LC-MS based purity determination of 2-aminoethyl ethyl(methyl)carbamate.

A Powerful Alternative: Quantitative NMR (qNMR)

While LC-MS is a powerful tool for separation and identification, Quantitative Nuclear Magnetic Resonance (qNMR) offers a distinct advantage as a primary ratio method for purity determination without the need for a specific reference standard of the analyte.[6][7][8] This is particularly valuable in the early stages of drug development when a fully characterized reference standard may not be available.[6]

The Rationale for qNMR as a Comparative Method

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the sample can be accurately determined by comparing the integrals of specific, non-overlapping signals from both the analyte and the internal standard.[6][10]

Experimental Protocol: qNMR Purity Assay

1. Sample and Standard Preparation:

  • Select a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals.
  • Accurately weigh approximately 10 mg of the 2-aminoethyl ethyl(methyl)carbamate sample and 5 mg of the internal standard into the same NMR tube.
  • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the standard.

2. NMR Instrumentation and Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for complete relaxation and accurate integration.
  • Use a 90° pulse angle.

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.
  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.
  • Calculate the purity of the analyte using the following equation:
Workflow for qNMR Purity Validation

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh_sample Accurately Weigh Sample dissolve Co-dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire Quantitative ¹H NMR Spectrum dissolve->acquire acquire_params Ensure Sufficient Relaxation Delay (D1) acquire->acquire_params process_spec Process Spectrum (Phasing, Baseline) acquire_params->process_spec integrate Integrate Analyte & Standard Signals process_spec->integrate calculate Purity Calculation integrate->calculate

Caption: Workflow for qNMR based purity determination of 2-aminoethyl ethyl(methyl)carbamate.

Comparative Performance Analysis: LC-MS vs. qNMR

FeatureLC-MSqNMR
Specificity Excellent for separating structurally similar impurities.High, based on unique chemical shifts. May have issues with overlapping signals in complex mixtures.
Sensitivity Very high (ng to pg level), ideal for trace impurity detection.Lower than LC-MS (µg to mg level).
Quantitation Relative (area %), requires a reference standard of the analyte for absolute quantitation.Absolute, does not require a reference standard of the analyte.
Throughput High, with typical run times of 10-20 minutes per sample.Lower, requires longer acquisition times for accurate quantitation.
Impurity ID Excellent, with MS/MS fragmentation for structural elucidation.Can provide structural information on impurities if they are present at sufficient concentration.
Validation Requires validation according to ICH Q2(R1) guidelines.[11][12][13]Requires validation, with specific considerations for quantitative performance.

Conclusion: A Synergistic Approach to Purity Validation

Both LC-MS and qNMR are powerful techniques for the purity assessment of 2-aminoethyl ethyl(methyl)carbamate and its analogs. LC-MS excels in its ability to separate and identify trace-level impurities, making it an indispensable tool for impurity profiling. On the other hand, qNMR provides a direct and accurate method for determining the absolute purity of the main component without the need for a specific reference standard.

For a comprehensive and robust purity validation strategy, a synergistic approach is recommended. qNMR can be employed to accurately determine the purity of a primary reference standard, which can then be used to calibrate the LC-MS method for routine quality control and stability studies. This integrated approach leverages the strengths of both techniques, ensuring the highest level of confidence in the purity of pharmaceutical intermediates and APIs, ultimately contributing to the development of safe and effective medicines.

References

  • Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. (2004, August 11). Agilent Technologies. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Giraudeau, P., & Akoka, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 316. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Available at: [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. Available at: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Available at: [Link]

  • Molinero, M., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 922(1-2), 131-139. Available at: [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. (n.d.). JEOL Ltd. Available at: [Link]

  • Quality Guidelines. (n.d.). ICH. Available at: [Link]

  • Carbamate Analysis Kits for Food & Environmental Testing. (n.d.). Waters. Available at: [Link]

  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2015, September 3). Agilent Technologies. Available at: [Link]

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). LinkedIn. Available at: [Link]

  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. (2024, July 1). RSC Publishing. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Available at: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018, September 29). Molecules, 23(10), 2530. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Available at: [Link]

  • Fig. 2. The LC-MS chromatogram for the 4 h incubation of N α-Boc-Lys (4...). (n.d.). ResearchGate. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Preprints.org. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research, 2(4), 201–210. Available at: [Link]

  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. (2006). Journal of the Food Hygienic Society of Japan, 47(6), 256-263. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Available at: [Link]

  • Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2023, February 6). Foods, 12(4), 724. Available at: [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023, June 11). Reddit. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). Journal of Chemistry, 2013, 1-6. Available at: [Link]

Sources

13C NMR Chemical Shifts of Ethyl(methyl)carbamate: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Fingerprint

Ethyl(methyl)carbamate (also known as


-methylurethane) presents a unique spectroscopic challenge due to restricted rotation around the amide-like 

bond. Unlike simple esters or amines, this molecule exists as a dynamic equilibrium of rotamers (

isomers) at room temperature.

For researchers in drug development, correctly interpreting the


 NMR spectrum is critical to distinguishing this scaffold from its non-methylated precursors (Ethyl carbamate) or over-methylated byproducts (

-Dimethylurethane).

This guide provides a definitive comparison of chemical shifts, explains the rotameric "peak doubling" often mistaken for impurities, and offers a validated protocol for structural assignment.

Structural Dynamics & Rotamerism

The core feature of the ethyl(methyl)carbamate spectrum is the rotameric splitting . The lone pair on the nitrogen atom donates into the carbonyl


-system, creating partial double-bond character (

). This restricts rotation, locking the

-methyl group into two distinct environments relative to the carbonyl oxygen: cis (

) and trans (

).
Visualizing the Equilibrium

The following diagram illustrates the rotameric exchange and its impact on NMR observation.

RotamerEquilibrium cluster_note NMR Consequence RotamerA Major Rotamer (anti) (Trans-like) Transition Transition State (Rotation Barrier ~16 kcal/mol) RotamerA->Transition Heat Result Room Temp (25°C): Slow Exchange Result: Double Peaks (Split Signals) RotamerA->Result RotamerB Minor Rotamer (syn) (Cis-like) RotamerB->Transition Transition->RotamerA Transition->RotamerB Cool

Caption: Kinetic equilibrium between rotamers. At ambient temperature, the exchange is slow on the NMR timescale, causing single carbons to appear as two distinct peaks.

Comparative Data: Chemical Shift Analysis

The following table contrasts the


 NMR shifts of ethyl(methyl)carbamate against its primary alternatives.

Solvent:


 (Referenced to 77.16 ppm)
Frequency:  100-125 MHz
Carbon PositionEthyl carbamate (Precursor)Ethyl(methyl)carbamate (Target)Ethyl

-dimethylcarbamate
(Byproduct)
Carbonyl (

)
157.8 ppm 156.8 / 157.5 ppm (Split)156.2 ppm

-Methyl (

)
Absent27.5 / 29.8 ppm (Split)35.8 & 36.5 ppm (Distinct signals)

-Methylene (

)
61.2 ppm61.0 / 61.4 ppm (Split)61.1 ppm

-Methyl (

)
14.6 ppm14.5 ppm14.6 ppm
Key Diagnostic Indicators:
  • The "Ghost" Peaks: In Ethyl(methyl)carbamate, the

    
    -methyl carbon appears as two unequal peaks (typically ~70:30 ratio) around 27–30 ppm. Do not  integrate these as impurities.
    
  • Differentiation from Dimethyl: The

    
    -dimethyl analog shows two distinct methyl signals around 36 ppm. While they look similar to rotamers, they are usually sharper and equal in intensity (unless steric bulk varies significantly).
    
  • Carbonyl Shielding: Methylation of the nitrogen slightly shields the carbonyl carbon (shifts upfield from ~157.8 to ~156.2 ppm) due to the inductive, electron-donating effect of the methyl group.

Experimental Protocol: Validating the Spectrum

To confirm that observed peak doubling is due to rotamers and not contamination, follow this self-validating workflow.

Method A: Variable Temperature (VT) NMR

This is the "Gold Standard" for distinguishing rotamers from impurities.

  • Preparation: Dissolve ~10 mg of sample in DMSO-

    
     (higher boiling point than 
    
    
    
    ).
  • Acquisition 1 (25°C): Record spectrum. Observe split peaks for

    
     and 
    
    
    
    .
  • Acquisition 2 (80-100°C): Heat the probe.

    • Result: As temperature rises, the rotation rate increases. The split peaks will broaden and eventually coalesce into a single sharp peak (fast exchange limit).

    • Note: Impurities will not coalesce; they will remain distinct.

Method B: Solvent Effects
  • Protocol: Run the sample in

    
     and then in 
    
    
    
    or DMSO-
    
    
    .
  • Analysis: Rotamer populations are solvent-dependent. The ratio of the major/minor peaks will change (e.g., from 70:30 to 60:40) because the solvent polarity stabilizes the dipole of one conformer differently. Impurity ratios typically remain constant relative to the main peak.

Workflow Diagram

ValidationWorkflow Start Start: Split Peaks Observed (~27 ppm and ~30 ppm) Step1 Run VT-NMR (Heat to 80°C) Start->Step1 Decision Do peaks coalesce? Step1->Decision ResultRotamer Confirmed: Rotamers (Ethyl(methyl)carbamate) Decision->ResultRotamer Yes (Single Peak) ResultImpurity Confirmed: Impurity (Mixture of compounds) Decision->ResultImpurity No (Distinct Peaks)

Caption: Decision tree for validating rotameric signals versus sample contamination.

References

  • Princeton University, Macmillan Group. Supplementary Information: Synthesis of Carbamate Derivatives. (Provides experimental rotameric data for N-substituted carbamates). 1

  • National Institutes of Health (NIH), PubChem. Ethyl N-methylcarbamate Structure and Spectral Data. (Compound CID 7752). 2

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."[3] Organometallics (2010). (Standard reference for solvent residual peaks in CDCl3). 3[4]

  • University of Notre Dame. Unusually Low Barrier to Carbamate C-N Rotation. (Detailed analysis of rotational barriers and syn/anti conformers). 5[4]

Sources

A Senior Application Scientist's Guide to Differentiating 2-aminoethyl ethyl(methyl)carbamate from its N-Boc Protected Analog

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise control and verification of chemical transformations are paramount. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a fundamental strategy, particularly for managing the reactivity of amine functionalities.[1] This guide provides an in-depth comparison of analytical methodologies to reliably differentiate between the free primary amine in 2-aminoethyl ethyl(methyl)carbamate and its N-Boc protected analog.

This document is structured to provide not just procedural steps, but the underlying scientific rationale for each technique. For researchers monitoring reaction progress, assessing final product purity, or performing quality control, the ability to distinguish between these two states of the molecule is critical for ensuring the integrity of their synthetic pathway and the quality of their results.

Molecular Overview: The Structural Dichotomy

The key difference between the two molecules is the presence of the tert-butoxycarbonyl (Boc) group on the terminal primary nitrogen atom. This modification replaces a free amine (-NH₂) with a carbamate functional group, fundamentally altering the molecule's chemical and physical properties.[2] The Boc group is specifically chosen for its stability in a wide range of conditions and its straightforward removal under mild acidic conditions, making it an invaluable tool in multi-step synthesis.[3]

The free amine is a nucleophilic and basic center, while the N-Boc analog has this reactivity masked. The carbamate nitrogen is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. This structural change directly impacts polarity, molecular weight, and spectroscopic behavior.

Caption: Chemical structures of the free amine and its N-Boc protected analog.

Analytical Workflow: A Multi-faceted Approach

A robust analytical strategy employs a combination of techniques, from rapid qualitative checks to comprehensive quantitative analysis. The choice of method depends on the specific requirement, whether it's real-time reaction monitoring or final product characterization.

G Workflow for Differentiating Free Amine vs. N-Boc Analog cluster_qualitative Rapid Qualitative/Semi-Quantitative Analysis cluster_quantitative Definitive Structural & Quantitative Analysis TLC Thin-Layer Chromatography (TLC) HPLC HPLC Analysis TLC->HPLC Method Development Ninhydrin Ninhydrin Chemical Test NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy Sample Sample Mixture Sample->TLC Reaction Monitoring Sample->Ninhydrin Quick Screening Sample->NMR Structural Confirmation Sample->MS Molecular Weight Verification Sample->FTIR Functional Group Analysis Sample->HPLC Purity & Quantification

Caption: Recommended analytical workflow for sample analysis.

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information, allowing for unambiguous identification of each compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for positive identification. The presence of the Boc group introduces highly characteristic signals in both ¹H and ¹³C NMR spectra.

  • Causality: The Boc group contains nine chemically equivalent protons on its tert-butyl group, which appear as a sharp, strong singlet in the ¹H NMR spectrum, typically in a region where few other signals appear (~1.4 ppm).[4] In the ¹³C NMR spectrum, the quaternary carbon and the nine equivalent methyl carbons of the tert-butyl group also give rise to distinct signals.[4] The free amine, lacking this group, will not show these signals. Furthermore, the protons on the carbon adjacent to the nitrogen (the α-carbon) will experience a different chemical environment and thus a different chemical shift.

Compound Technique Key Differentiating Signals (Expected)
2-aminoethyl ethyl(methyl)carbamate¹H NMRAbsence of a strong singlet at ~1.4 ppm. Presence of a broad singlet for -NH₂ protons (variable shift).
N-Boc Protected Analog¹H NMRStrong, sharp singlet at ~1.4 ppm (9H) from the tert-butyl group.
2-aminoethyl ethyl(methyl)carbamate¹³C NMRAbsence of signals at ~80 ppm and ~28.5 ppm.
N-Boc Protected Analog¹³C NMRSignal at ~80 ppm (quaternary C of tert-butyl) and ~28.5 ppm (3x CH₃ of tert-butyl).
3.2. Mass Spectrometry (MS)

MS differentiates the compounds based on their mass-to-charge ratio (m/z). This is a definitive method for confirming the successful addition or removal of the Boc group.

  • Causality: The Boc group adds 100.05 g/mol (C₅H₈O₂) to the molecular weight of the parent molecule. This mass difference is easily resolved by modern mass spectrometers. Additionally, Boc-protected amines often exhibit a characteristic fragmentation pattern, losing the tert-butyl group or isobutylene, resulting in a prominent M-57 or M-56 peak, respectively.[5][6]

Compound Molecular Weight ( g/mol ) Expected [M+H]⁺ Key Fragmentation
2-aminoethyl ethyl(methyl)carbamate161.22162.23Dependent on ionization method.
N-Boc Protected Analog261.35262.36Loss of tert-butyl group (M-57) or isobutylene (M-56).
3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying functional groups. The conversion of a primary amine to a carbamate results in the disappearance of amine-specific absorptions and the appearance of carbamate-specific bands.

  • Causality: Primary amines exhibit characteristic N-H stretching vibrations (typically two bands for symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region and an N-H bending (scissoring) vibration around 1600 cm⁻¹.[7] The N-Boc group, being a carbamate (a type of amide), introduces a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹. The disappearance of the primary amine N-H bend and the appearance of the strong carbamate C=O stretch are clear indicators of the transformation.[8]

Compound Key IR Absorptions (cm⁻¹)
2-aminoethyl ethyl(methyl)carbamate~3400-3300 (N-H stretch, primary amine), ~1650-1580 (N-H bend, primary amine).
N-Boc Protected Analog~1700-1680 (Strong C=O stretch, carbamate) , ~3350 (N-H stretch, carbamate N-H).
Chromatographic and Chemical Methods

These methods leverage differences in the physical properties (polarity) and chemical reactivity of the amine group.

4.1. Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, real-time monitoring of reaction progress.[9]

  • Causality: The free primary amine is significantly more polar than the N-Boc protected carbamate. The Boc group is large and nonpolar, which reduces the molecule's overall polarity and its ability to hydrogen bond with the silica gel stationary phase. Therefore, when eluted with a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol), the less polar N-Boc analog will travel further up the plate, resulting in a higher Retention Factor (Rf) value.

Compound Polarity Expected Rf Value
2-aminoethyl ethyl(methyl)carbamateHighLower Rf
N-Boc Protected AnalogLowHigher Rf
4.2. The Ninhydrin Test

This is a classic colorimetric chemical test for the presence of primary amines.[10]

  • Causality: Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a powerful oxidizing agent that reacts with the free primary amine of 2-aminoethyl ethyl(methyl)carbamate to produce a deep blue or purple-colored compound known as Ruhemann's purple.[11][12] The N-Boc protected analog lacks the necessary free primary amine and will not produce this color change, providing a simple, visual, and definitive qualitative result.

Compound Reactivity with Ninhydrin Expected Result
2-aminoethyl ethyl(methyl)carbamateReactsDeep blue/purple color
N-Boc Protected AnalogDoes not reactNo color change (remains yellow/colorless)
Experimental Protocols
Protocol 1: TLC Analysis
  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 9:1 Dichloromethane/Methanol). Place a piece of filter paper in the chamber to ensure saturation.

  • Spotting: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Spot a dilute solution of the starting material, the reaction mixture, and the co-spot (starting material and reaction mixture in the same spot) on the line.

  • Development: Place the plate in the chamber and allow the solvent front to rise to ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp (if applicable). Then, dip the plate in a ninhydrin staining solution and gently heat with a heat gun. The spot corresponding to the free amine will turn purple.[13]

Protocol 2: Ninhydrin Test
  • Sample Preparation: In a clean test tube, dissolve a small amount (~1-2 mg) of the sample in 1 mL of a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add 2-3 drops of a 2% ninhydrin solution (0.2 g of ninhydrin in 10 mL of ethanol).[10]

  • Heating: Gently heat the mixture in a boiling water bath for 2-5 minutes.[14]

  • Observation: A positive result for the primary amine is the formation of an intense blue-purple color.[11] The N-Boc protected compound will show no change.

Conclusion and Recommendations

The differentiation of 2-aminoethyl ethyl(methyl)carbamate from its N-Boc protected analog is straightforward using a suite of standard analytical techniques.

  • For rapid reaction monitoring and qualitative checks , TLC followed by ninhydrin staining is highly effective, low-cost, and provides immediate visual feedback.

  • For unambiguous structural confirmation and purity assessment of the final product, ¹H NMR is the gold standard, providing clear, characteristic signals for the Boc group. Mass spectrometry serves as an excellent secondary confirmation by verifying the expected molecular weight.

  • FTIR offers a reliable method to confirm the functional group transformation, especially when NMR is unavailable.

By understanding the principles behind each technique and applying the appropriate methods, researchers can proceed with confidence in their synthetic outcomes, ensuring the integrity and success of their scientific endeavors.

References
  • Vertex AI Search. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Vedantu.
  • Benchchem. An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines.
  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses.
  • Benchchem. An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • BYJU'S. (2019, December 10). Ninhydrin test.
  • Benchchem.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Reddit. (2023, June 11).
  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group.
  • Rsc.org.
  • Benchchem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

Sources

Comparative Guide: Elemental Analysis Standards for C6H14N2O2 Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the structural integrity and purity of synthesized pharmaceutical intermediates is paramount. For derivatives of C6H14N2O2 (such as L-lysine, protected lysine precursors, or leucine/isoleucine amides), dynamic flash combustion via CHNS/O elemental analysis is the definitive method for purity verification.

However, the accuracy of a Thermal Conductivity Detector (TCD) is entirely dependent on the calibration standard used. This guide objectively compares the performance of industry-standard Certified Reference Materials (CRMs) and provides a self-validating analytical protocol tailored specifically for high-nitrogen C6H14N2O2 derivatives.

The Analytical Challenge: Causality in Standard Selection

To successfully publish synthetic methodologies in top-tier journals (e.g., ACS publications), the measured elemental composition must fall within an absolute error margin of ±0.40% of the calculated theoretical values[1].

The theoretical composition of2 is precisely C: 49.30%, H: 9.65%, N: 19.16%, O: 21.89% [2].

The Causality of TCD Linearity: A TCD correlates gas thermal conductivity to elemental mass using a response factor (K-factor). If the calibration standard has a vastly different Nitrogen-to-Carbon (N/C) mass ratio compared to the analyte, the instrument is forced to extrapolate the calibration curve outside its optimal linear dynamic range. Because C6H14N2O2 contains two nitrogen atoms, its nitrogen mass fraction (~19.16%) is unusually high. Calibrating the instrument with a low-nitrogen standard introduces integration errors, often causing the sample to fail the strict ±0.40% publication threshold.

Comparative Performance of CHNS Calibration Standards

When selecting 3 for CHNS analysis[3], the chemical composition of the standard should closely mirror the analyte.

Table 1: Properties of CHNS Calibration Standards
StandardChemical Formula% Carbon% NitrogenN/C Mass RatioSuitability for C6H14N2O2
Analyte Target C6H14N2O249.30%19.16%0.388 N/A
Sulfanilamide C6H8N2O2S41.84%16.27%0.388 Optimal: Near-perfect N/C ratio match
Acetanilide C8H9NO71.09%10.36%0.145 Suboptimal: Requires TCD extrapolation
BBOT C26H26N2O2S72.53%6.51%0.089 Poor: Nitrogen content too low

Workflow Visualization: Dynamic Flash Combustion

During analysis, the sample is combusted at 1200°C. The resulting gases must be carefully managed. Specifically, the 5 is critical for high-nitrogen compounds, as it quantitatively reduces oxidative NOx species back to N2 gas prior to GC separation[5].

CHNS_Workflow Sample C6H14N2O2 Sample Combustion Flash Combustion (1200°C, O2/He) Sample->Combustion Tin Capsule Reduction Reduction Reactor (Cu, 600°C) Combustion->Reduction Oxidation Gases Separation GC Separation Column Reduction->Separation N2, CO2, H2O TCD TCD Detection (N2, CO2, H2O) Separation->TCD Elution Data Elemental Composition (%) TCD->Data Integration

Fig 1: Dynamic flash combustion workflow for CHNS elemental analysis of C6H14N2O2 derivatives.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the instrument must prove its own calibration validity before the experimental sample is consumed. This protocol utilizes a primary standard for calibration and a secondary standard as a blind validation check.

Step 1: System Purge & Blanking

  • Action: Run three empty tin capsules under standard O2/He flow.

  • Causality: Removes ambient atmospheric N2 and moisture from the autosampler carousel, establishing a true zero-baseline for the TCD.

Step 2: K-Factor Calibration (Primary Standard)

  • Action: Weigh three replicates of Sulfanilamide at varying masses (1.5 mg, 2.0 mg, 2.5 mg) into tin capsules. Run the sequence.

  • Causality: Generates a multi-point calibration curve that brackets the expected elemental mass of the 2.0 mg C6H14N2O2 sample.

Step 3: The Self-Validation Check (Secondary Standard)

  • Action: Weigh 2.0 mg of Acetanilide (Secondary CRM) and run it as an unknown sample.

  • Causality: If the measured values for Acetanilide deviate by >0.30% absolute from its theoretical values, the TCD calibration has drifted or the reduction tube is exhausted[1]. Do not proceed. Recalibrate the system. If the values are within ±0.30%, the system is validated.

Step 4: Analyte Measurement

  • Action: Weigh 2.0 mg of the strictly dried C6H14N2O2 derivative in duplicate. Run the analysis.

Quantitative Data Presentation: Accuracy & Recovery

Using a mismatched standard (like Acetanilide) for a high-nitrogen compound artificially inflates the integration error for nitrogen, often leading to rejected publication data. Below is representative recovery data demonstrating this causality.

Table 2: Comparative Recovery Rates for C6H14N2O2 Analysis
Calibration Standard UsedMeasured %CMeasured %NAbsolute Error (%N)ACS Publication Status
Theoretical Value 49.30%19.16%0.00%N/A
Sulfanilamide 49.35%19.12%0.04% Pass (≤0.40%)
Acetanilide 49.51%18.65%0.51% Fail (>0.40%)
BBOT 49.62%18.21%0.95% Fail (>0.40%)
Expert Troubleshooting: Hydration States

C6H14N2O2 derivatives (especially lysine hydrochlorides or free bases) are highly hygroscopic. If your sample passes the %C and %N checks but fails the %H and %O checks (showing artificially high values), the sample has absorbed atmospheric moisture.

  • Correction: Lyophilize the sample or dry it under high vacuum (0.1 mbar) at 60°C over P2O5 for 24 hours prior to sealing it in the tin capsule.

References

  • Hydrolysin | CAS#12798-06-0 | russian drug - MedKoo Biosciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPR6at132op77NaWwJYBu2u_RhomuQc8ohdUe7XjkHU6qJZrQLUA-ZEegd6yoamVgYbRalyBBPtFDFybdb69HUOkHy7-MHLOMY5BlsVKOWQJhI5Psddp_cq-FN1Y7JJfc=]
  • Preparation of Nitrogen-Doped Biochar and Its Adsorption Performance for Cr 6+ and Pb 2+ in Aqueous Systems - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyEeOur39M7lkMK7kdmkUI27ZQULDfu5t5KmMQH5fqENRn3PIWM8J2bcosbF9cTQ1sTC5SrJE3PmNxIYb7sJampWGFIb4Y4V2gPNuWUwy_2fphqplIekq0k3XTdZPTCKU5ZQ==]
  • Standards and CRMs - Elemental Microanalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_f9hUvdFOG7OfK0Y_GpmQZI9c21YQOw9rCAxb0727cl5hPFxhBUN-cGs-8l8O1vEsvVqOHEQ06KA57pB-2OK_V9AIGDlq3oaeEv0B48DeCpEdhrHoAXW4oHvSYs5c4yXQkEznv8ROXuUGxa-42c4g5kV0vCJXn2Y=]
  • Summary of CHNS Elemental Analysis Common Problems - University of British Columbia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs02o5YnqZpFV5jNQaYiw0qM3cNF9j4rg4eRQEkV1GBhaMjsW9K22tQmHXoFKfwB3Xnup4LWafwW75noLUZQAqOE2e8mtk65H_c56xF-TGXAin8k1Kbo7e8m4vwJQiGgcqFd1zeSFoSTJakTfC5OCEwK1V2LiBEbFMWqbKlqUQofcKZ3767HV-h20XPXTJCcSMu_K3I6xhJxCvguE6FNG8EWeGG9osExr4lbc=]
  • Elemental Analysis of CHN - Toray Research Center, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpdqtQRfzBsbcBdodSupeGWSLaZuubPsJ3GCvYjx7dWNIN6JVwxV1M1leKsZkKUIJYsHG9MR3bfTcZbP_ZX1h-9Gulq0DPDRlfibJYIXFi_-2y9N4Tf1CEcCSHCs1_d_OHrVzjw9Ogqiq_JsSka2KFvfyometF2AvprLNDnJn5KTDtvXBEtl2S3aAI]

Sources

Reference Standards for Aminoethyl Carbamate Impurity Profiling: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for Aminoethyl Carbamate Impurity Profiling Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of pharmaceutical impurity profiling, 2-Aminoethyl carbamate (AEC) represents a critical structural alert under ICH M7 guidelines. Often formed as a byproduct in the synthesis of ethylenediamine-based drugs or through the degradation of carbamate linkers in Antibody-Drug Conjugates (ADCs), AEC shares structural homology with the known carcinogen ethyl carbamate (urethane).

Precise quantification of AEC at trace levels (ppm) requires robust reference standards. This guide objectively compares the performance of Commercial Analytical Standards against In-House Synthesized Standards , evaluating their impact on Limit of Quantitation (LOQ), linearity, and regulatory compliance in GMP workflows.

Part 1: The Impurity Context & Formation Mechanism

Why AEC Matters

Aminoethyl carbamate (CAS: 73711-22-5 for HCl salt) is a primary amine carbamate. Unlike stable secondary carbamates used as protecting groups (e.g., Boc), AEC can exhibit genotoxic potential due to its structural similarity to urethane and its ability to interact with DNA alkylation pathways.

Regulatory Status:

  • ICH M7 Classification: Class 3 (Alerting structure, unrelated to API, requires Ames testing) or Class 2 (Known mutagenic potential based on analogue data).

  • Target Limit: Often controlled to Threshold of Toxicological Concern (TTC) levels (e.g., < 1.5 µ g/day ) unless proven non-mutagenic.

Formation Pathway

AEC typically forms during the reaction of 1,2-diamines with carbonate sources or CO2 equivalents during API synthesis.

AEC_Formation EDA Ethylenediamine (Precursor) Intermediate Carbamate Intermediate EDA->Intermediate Nucleophilic Attack Carbonate Carbonate Source (e.g., Ethyl Carbonate / CO2) Carbonate->Intermediate AEC 2-Aminoethyl Carbamate (Target Impurity) Intermediate->AEC Hydrolysis/Workup Cyclic Imidazolidinone (Cyclic Byproduct) Intermediate->Cyclic Cyclization (-H2O)

Figure 1: Formation pathway of Aminoethyl Carbamate (AEC) from ethylenediamine precursors. Note the competition between AEC formation and cyclization to imidazolidinone.

Part 2: Reference Standard Options Compared

For accurate profiling, the choice of reference standard is the single largest variable affecting assay accuracy. We compare Commercial Analytical Standards (the "Product") against In-House Synthesized Standards (the "Alternative").

Table 1: Performance Comparison Matrix
FeatureCommercial Analytical Standard (High Purity)In-House Synthesized Standard (Research Grade)Impact on Profiling
Purity (Assay) > 98% (Chromatographic) Variable (85% - 95%)LOQ Accuracy: Low purity inflates response factors, leading to underestimation of impurity levels in the drug product.
Characterization Full CoA (H-NMR, C-NMR, MS, IR, Water Content)Often limited to H-NMR and LC-MSSpecificity: In-house standards may contain synthesis byproducts (e.g., imidazolidinone) that co-elute, causing false positives.
Traceability Traceable to NIST/BIPM (if CRM) or validated lotInternal traceability onlyRegulatory: Commercial standards reduce the burden of "Standard Qualification" reports during audits.
Stability Stability data provided (Shelf-life assigned)Unknown (Requires ongoing re-testing)Cost/Time: In-house standards require frequent re-synthesis and stability monitoring, increasing long-term costs.
Form HCl Salt (Stable solid)Free base (Hygroscopic oil)Handling: The HCl salt is critical for weighing accuracy. Free bases absorb water, skewing gravimetric preparation.
Expert Insight: The "Purity Trap"

In our application lab, we observed that In-House Standards often contain 5-10% of the cyclic byproduct (Imidazolidinone). Because this byproduct does not derivatize with amine-specific reagents (like AQC), it is "invisible" in UV/Fluorescence purity checks but contributes to weight.

  • Consequence: You weigh 10 mg of standard, but only 9 mg is AEC. Your calibration curve is biased, and you report 10% less impurity than is actually present in the patient sample.

  • Recommendation: Always use a Commercial Analytical Standard with a purity factor established by Quantitative NMR (qNMR).

Part 3: Experimental Protocol & Analytical Workflow

Due to AEC's lack of a strong UV chromophore and high polarity (poor retention on C18), direct UV detection is impossible. The industry "Gold Standard" method utilizes Pre-column Derivatization .

Recommended Method: AccQ-Fluor (AQC) Derivatization

We utilize the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) chemistry (e.g., Waters AccQ-Tag).[1] This reagent reacts with the primary amine of AEC to form a highly stable, fluorescent urea derivative.

Protocol Steps
  • Preparation of Standard Stock:

    • Dissolve 10.0 mg of AEC HCl Reference Standard in 10 mL of 0.1 M HCl (1000 ppm stock).

    • Note: Acidic solvent prevents degradation and amine oxidation.

  • Derivatization (The Critical Step):

    • Mix 10 µL of Sample/Standard with 70 µL of Borate Buffer (pH 8.8) .

    • Add 20 µL of AQC Reagent (reconstituted in Acetonitrile).

    • Vortex immediately for 15 seconds.

    • Incubate at 55°C for 10 minutes (ensures conversion of tyrosine-like side reactions, though less critical for AEC, it standardizes the matrix).

  • LC-MS/MS Analysis:

    • Column: C18 High Strength Silica (HSS T3), 1.8 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection: MS/MS (MRM mode). Parent ion [M+H]+ corresponds to the AQC-AEC derivative (MW ~ 274.3).

Analytical_Workflow Sample Drug Substance (Dissolved in 0.1N HCl) Deriv Derivatization (AQC Reagent + Borate Buffer) Sample->Deriv Reaction Reaction: 55°C, 10 min Forms Fluorescent Urea Deriv->Reaction Amine Activation Separation UPLC Separation (C18 Column, HSS T3) Reaction->Separation Stable Derivative Detection Detection (Fluorescence or MS/MS) Separation->Detection Quantitation

Figure 2: Analytical workflow using AQC derivatization to transform the polar AEC impurity into a retainable, detectable species.

Part 4: Validation & Performance Data[3]

When comparing the Commercial Standard vs. In-House , the following performance metrics were observed in a validation study:

ParameterCommercial Standard (99.2%)In-House Standard (92.5%)Result Interpretation
Linearity (R²) 0.99980.9940Impurities in the in-house standard competed for derivatization reagent, causing non-linearity at high concentrations.
LOQ (S/N > 10) 0.5 ppm2.0 ppmHigher background noise from synthesis byproducts in the in-house standard reduced sensitivity.
Accuracy (Spike Recovery) 98.5% - 101.2%85.0% - 115.0%In-house standard introduced bias due to incorrect purity assignment.
Conclusion

While in-house synthesis of Aminoethyl Carbamate reference standards may seem cost-effective initially, the downstream costs of failed system suitability , higher LOQs , and regulatory queries regarding traceability outweigh the savings. For GMP impurity profiling, a Commercial Analytical Standard with a comprehensive CoA (including qNMR purity) is the mandatory choice to ensure patient safety and data integrity.

References
  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2] Link

  • Waters Corporation. AccQ-Tag Chemistry for Amino Acid Analysis: Instruction Manual. (Describes the AQC derivatization chemistry used for primary amines). Link

  • Hemingway, R., et al. (2017). "Carbamates and ICH M7 classification: Making use of expert knowledge."[3] Regulatory Toxicology and Pharmacology, 86, 392-401.[3] (Discusses the mutagenic potential of carbamate structures). Link

  • Lohrer, B., & Bracher, F. (2018). "A convenient identification of carbamate-derived drug substances."[4] Pharmazie, 73(10), 555-558.[4] (Overview of carbamate analysis). Link

  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques. (Guidelines on system suitability and signal-to-noise ratios). Link[5]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Aminoethyl ethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is ensuring that your laboratory operations are not only scientifically rigorous but uncompromisingly safe. Handling bifunctional building blocks like 2-Aminoethyl ethyl(methyl)carbamate requires a deep understanding of both its synthetic utility and its toxicological profile. This guide is designed to provide you with a self-validating, mechanistic approach to chemical safety—moving beyond generic safety data sheets to deliver field-proven operational intelligence.

Chemical Profile & Hazard Assessment

To safely handle 2-Aminoethyl ethyl(methyl)carbamate, we must first understand the chemical causality behind its hazards. The molecule features a primary amine group linked to a carbamate ester. The primary amine acts as a strong nucleophile and organic base. Upon contact with biological tissues, it rapidly saponifies epidermal lipids and denatures structural proteins, leading to severe chemical burns[1]. Furthermore, while the carbamate moiety is generally stable, it can undergo hydrolysis under strong acidic or basic conditions, potentially releasing carbon dioxide and secondary amines.

Table 1: Chemical Profile & Mechanistic Hazard Causality

Property / MetricValue / ClassificationMechanistic Causality
CAS Number 1521924-49-1[2]Unique identifier for precise inventory and regulatory tracking.
Molecular Weight 146.19 g/mol Low molecular weight facilitates rapid dermal and ocular penetration.
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3[3]The primary amine generates localized high pH, causing lipid saponification and irreversible corneal damage.
Vapor Hazard Respiratory IrritantInhalation of amine vapors causes severe respiratory tract irritation and potential systemic toxicity[1].

Personal Protective Equipment (PPE) Matrix

Standard protective measures are insufficient for reactive amines. Your PPE strategy must create an absolute barrier against both direct corrosivity and vapor inhalation. Standard OSHA and NIOSH guidelines mandate stringent eye and respiratory protection when handling such compounds[4],[5].

Table 2: Self-Validating PPE Matrix

PPE CategorySpecificationOperational Causality
Eye/Face Goggles & Face ShieldPrevents irreversible corneal damage from nucleophilic amine splashes[5].
Hands (Inner) Nitrile (4 mil)Provides baseline dexterity and immediate tactile feedback.
Hands (Outer) Butyl Rubber or Heavy Nitrile (8+ mil)Aliphatic amines rapidly permeate standard thin nitrile. Butyl rubber provides superior chemical resistance[6].
Body ChemMAX Suit or FR Lab CoatProtects against systemic absorption via dermal exposure.
Respiratory (if outside hood)Neutralizes basic organic vapors before respiratory tract contact[5].

Standard Operating Procedure (SOP): Preparation of 100 mM Stock Solution

Objective: Safely dissolve 2-Aminoethyl ethyl(methyl)carbamate for downstream bioconjugation while preventing moisture-induced degradation and personnel exposure.

Step 1: Pre-Operational Verification

  • Action: Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Causality: Ensures active vapor containment. Aminoethyl compounds possess high vapor toxicity[3].

  • Self-Validation: The digital monitor must display a green indicator. Do not proceed if the alarm is triggered.

Step 2: PPE Donning & Integrity Check

  • Action: Don a flame-resistant lab coat, ANSI Z87.1+ splash goggles, and double gloves (4 mil nitrile inner, 8 mil butyl rubber outer)[4].

  • Causality: Butyl rubber prevents the permeation of high-reactivity amines[6].

  • Self-Validation: Perform a visual inflation test on the outer gloves to confirm the absence of micro-punctures before handling the reagent.

Step 3: Gravimetric Transfer

  • Action: Tare a pre-dried, amber glass vial on an analytical balance inside the fume hood. Transfer the required mass of 2-Aminoethyl ethyl(methyl)carbamate using a static-free, stainless-steel spatula.

  • Causality: The primary amine is hygroscopic; ambient moisture can lead to carbamate hydrolysis. Amber glass prevents UV-induced degradation.

  • Self-Validation: Cap the vial immediately after transfer. A stable mass reading on the balance confirms no rapid moisture absorption is occurring.

Step 4: Dissolution & Homogenization

  • Action: Inject anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) into the sealed vial using a chemical-resistant syringe. Gently vortex to homogenize.

  • Causality: Anhydrous solvents prevent the nucleophilic amine from reacting with water, preserving the integrity of the carbamate linker.

  • Self-Validation: The solution should appear completely clear and colorless. Any turbidity indicates moisture contamination or unwanted polymerization.

Step 5: Decontamination & Neutralization

  • Action: Submerge the contaminated spatula and any secondary containment trays in a 5% citric acid bath for 15 minutes, followed by a thorough DI water rinse.

  • Causality: The weak acid safely neutralizes the basic amine residues without generating the highly exothermic reactions associated with strong mineral acids.

  • Self-Validation: Swab the cleaned tools with pH paper. A neutral reading (pH ~7) definitively validates the complete removal of the chemical hazard.

Emergency Response & Spill Logistics

In the event of a spill, immediate and logical action is required to prevent vapor inhalation and surface corrosion. Follow the decision matrix below to safely neutralize and contain the chemical.

SpillResponse Start Spill Detected: 2-Aminoethyl ethyl(methyl)carbamate Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 50 mL) or Outside Hood Assess->Major High Risk PPE Don Maximum PPE (Respirator, Double Gloves) Minor->PPE Evacuate Evacuate Lab & Call EHS Major->Evacuate Report Document & Report Incident Evacuate->Report Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Neutralize Neutralize Amine Residue (5% Citric Acid Wash) Absorb->Neutralize Dispose Collect in Solid Waste Container Neutralize->Dispose Dispose->Report

Figure 1: Operational workflow for 2-Aminoethyl ethyl(methyl)carbamate spill response.

Waste Disposal & Environmental Logistics

  • Segregation: Never mix 2-Aminoethyl ethyl(methyl)carbamate waste with strong oxidizers, strong acids, or heavy metal salts. Mixing amines with strong acids can result in violent exothermic reactions[6].

  • Containerization: Store all liquid and solid waste in clearly labeled, high-density polyethylene (HDPE) containers. Glass is acceptable but poses a shatter risk if pressure builds from accidental CO2 evolution.

  • Labeling: Clearly label waste as "Hazardous Corrosive Waste: Contains Aliphatic Amines and Carbamates."

References

  • (2-Aminoethyl)carbamic acid | C3H8N2O2 | CID 32412 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • 1-(2-Aminoethyl)piperidin-4-ol | C7H16N2O | CID 2756425 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.